Product packaging for N-(4-Chlorophenyl)-2,4-dinitroaniline(Cat. No.:CAS No. 1226-23-9)

N-(4-Chlorophenyl)-2,4-dinitroaniline

Cat. No.: B185583
CAS No.: 1226-23-9
M. Wt: 293.66 g/mol
InChI Key: VHZNNEILGNYNNG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2,4-dinitroaniline is a useful research compound. Its molecular formula is C12H8ClN3O4 and its molecular weight is 293.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClN3O4 B185583 N-(4-Chlorophenyl)-2,4-dinitroaniline CAS No. 1226-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8ClN3O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZNNEILGNYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50347816
Record name N-(4-Chlorophenyl)-2,4-dinitroaniline
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Molecular Weight

293.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1226-23-9
Record name 4′-Chloro-2,4-dinitrodiphenylamine
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Record name 4'-Chloro-2,4-dinitrodiphenylamine
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Foundational & Exploratory

In-Depth Technical Guide: N-(4-Chlorophenyl)-2,4-dinitroaniline (CAS 1226-23-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-2,4-dinitroaniline, with the CAS number 1226-23-9, is a dinitroaniline derivative. This class of compounds is recognized for its biological activities, primarily acting as inhibitors of microtubule polymerization. This property imparts herbicidal and potential antiparasitic activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential mechanism of action, and relevant experimental protocols associated with this compound and the broader dinitroaniline class. Due to the limited availability of specific experimental data for this exact compound, information from closely related dinitroaniline analogues is included to provide a thorough understanding of its expected characteristics and biological functions.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₈ClN₃O₄ and a molecular weight of approximately 293.67 g/mol .[1][2] The structure consists of a 2,4-dinitroaniline moiety substituted with a 4-chlorophenyl group on the amine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₈ClN₃O₄[1][2]
Molecular Weight 293.666 g/mol [2]
CAS Number 1226-23-9[1][2]
Appearance Expected to be a crystalline solidInferred from related compounds
XLogP3 4.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 2[2]
Exact Mass 293.0203334[2]
Topological Polar Surface Area 103.67 Ų[2]

Synthesis

The primary synthetic route for this compound involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and 4-chloroaniline. The two nitro groups on the dinitrochlorobenzene ring are strongly electron-withdrawing, which activates the chlorine atom for substitution by the nucleophilic amine of 4-chloroaniline.

General Experimental Protocol for Synthesis

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • 4-chloroaniline

  • Anhydrous ethanol or other suitable polar aprotic solvent (e.g., DMF)

  • A weak base (e.g., sodium bicarbonate or potassium carbonate)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Dissolve equimolar amounts of 1-chloro-2,4-dinitrobenzene and 4-chloroaniline in a suitable solvent such as ethanol in a round-bottom flask.

  • Add a slight excess of a weak base (e.g., 1.1 equivalents of sodium bicarbonate) to neutralize the hydrochloric acid formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Wash the crude product with water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1_chloro_2_4_dinitrobenzene 1-Chloro-2,4-dinitrobenzene Product This compound 1_chloro_2_4_dinitrobenzene->Product + 4_chloroaniline 4-Chloroaniline 4_chloroaniline->Product Solvent Ethanol/Heat Base Base (e.g., NaHCO3) HCl HCl Product->HCl +

Caption: Reaction scheme for the synthesis of this compound.

Biological Activity and Mechanism of Action

Dinitroaniline compounds are well-documented as inhibitors of microtubule polymerization.[3] This mechanism of action is the basis for their use as herbicides and their investigation as potential antiparasitic agents. They selectively bind to tubulin, the protein subunit of microtubules, and disrupt the assembly of these critical cytoskeletal structures. This disruption leads to an arrest of cell division (mitosis) and other microtubule-dependent cellular processes.

While specific quantitative biological activity data (e.g., IC₅₀ or EC₅₀ values) for this compound are not available in the public domain, the activity of other dinitroanilines, such as oryzalin, has been characterized. For instance, oryzalin inhibits the polymerization of plant tubulin with high affinity.

Diagram 2: Proposed Mechanism of Action of Dinitroanilines

G Dinitroaniline This compound Tubulin α/β-Tubulin Dimers Dinitroaniline->Tubulin Binds to α-tubulin Microtubule_Assembly Microtubule Polymerization Tubulin->Microtubule_Assembly Cell_Death Cell Cycle Arrest & Apoptosis Tubulin->Cell_Death Inhibition of Polymerization Microtubule_Function Stable Microtubules Microtubule_Assembly->Microtubule_Function Cell_Division Mitosis (Cell Division) Microtubule_Function->Cell_Division

Caption: Dinitroanilines inhibit microtubule polymerization, leading to cell cycle arrest.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules. The polymerization can be monitored by measuring the increase in light scattering or fluorescence.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI) for fluorescence-based assays

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as inhibitors)

  • Negative control (solvent vehicle)

  • Temperature-controlled microplate reader

Procedure (Fluorescence-based):

  • Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer containing GTP and glycerol.[1]

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.[1] Include wells for positive and negative controls.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).[1]

  • Record data at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).[1]

  • Analyze the data by plotting fluorescence intensity versus time. The area under the curve or the maximum polymerization rate can be used to quantify the effect of the compound.

Diagram 3: Workflow for In Vitro Tubulin Polymerization Assay

G Prepare_Tubulin Prepare Tubulin Solution (Tubulin, Buffer, GTP, Glycerol) Add_Compound Add Test Compound/Controls to Plate Prepare_Tubulin->Add_Compound Initiate_Polymerization Add Tubulin Solution to Plate Add_Compound->Initiate_Polymerization Incubate_Read Incubate at 37°C & Read Fluorescence Initiate_Polymerization->Incubate_Read Data_Analysis Analyze Polymerization Curves Incubate_Read->Data_Analysis

Caption: General workflow for an in vitro tubulin polymerization assay.

Spectroscopic Data (Predicted)

While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

5.1. ¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show complex signals in the aromatic region. The protons on the dinitro-substituted ring would be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The protons on the 4-chlorophenyl ring would appear as two doublets, characteristic of a para-substituted benzene ring. A broad singlet corresponding to the N-H proton is also expected.

5.2. ¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the nitro groups will be significantly deshielded and appear at a lower field.

5.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, aromatic C-H stretching, C=C stretching of the aromatic rings, and strong symmetric and asymmetric stretching vibrations for the two nitro (NO₂) groups.

5.4. Mass Spectrometry (Predicted) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro groups and cleavage of the C-N bond between the two aromatic rings.

Safety and Handling

Dinitroaniline compounds are generally considered toxic and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not provided, the hazards can be inferred from related compounds like 2,4-dinitroaniline. These compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. They are also typically toxic to aquatic life. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a member of the dinitroaniline class of compounds with potential biological activity as a microtubule polymerization inhibitor. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its likely mechanism of action, and relevant experimental protocols based on the known characteristics of the dinitroaniline family. Further research is required to fully elucidate the specific biological activity and potential applications of this compound.

References

An In-depth Technical Guide to N-(4-Chlorophenyl)-2,4-dinitroaniline: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-2,4-dinitroaniline is a synthetic aromatic compound of interest in chemical and pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of dinitroaniline derivatives.

Chemical Structure and Identification

This compound is characterized by a diphenylamine core structure, where one phenyl ring is substituted with a chlorine atom at the para-position, and the other is substituted with two nitro groups at the ortho- and para-positions relative to the amine linkage.

Chemical Structure:

Key Identifiers:

IdentifierValue
CAS Number 1226-23-9[1]
Molecular Formula C₁₂H₈ClN₃O₄[1]
Molecular Weight 293.66 g/mol [1]
IUPAC Name This compound
Synonyms 4'-Chloro-2,4-dinitrodiphenylamine, (4-chlorophenyl)-(2,4-dinitrophenyl)amine[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is provided in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Melting Point 159-161 °C (for the related compound 2,4-Dinitrodiphenylamine)Inferred from related compound
LogP 5.01940[2]
XLogP3 4.4[2]
Topological Polar Surface Area 104 Ų[1]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 5[1][2]
Rotatable Bond Count 2[1][2]

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This involves the condensation of 1-chloro-2,4-dinitrobenzene with 4-chloroaniline. The electron-withdrawing nature of the two nitro groups on one of the aromatic rings facilitates the displacement of the chlorine atom by the amino group of 4-chloroaniline.

General Experimental Protocol (Adapted from the synthesis of related dinitroanilines)

The following is a generalized protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields and purity.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • 4-chloroaniline

  • Ethanol (or other suitable polar solvent)

  • Sodium carbonate (or other suitable base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene in ethanol.

  • Add an equimolar amount of 4-chloroaniline to the solution.

  • Add a slight excess of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1_chloro_2_4_dinitrobenzene 1-Chloro-2,4-dinitrobenzene Reaction_Vessel Reaction in Ethanol with Na2CO3 (reflux) 1_chloro_2_4_dinitrobenzene->Reaction_Vessel 4_chloroaniline 4-Chloroaniline 4_chloroaniline->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (2,4-dinitrophenyl ring): Three protons in the downfield region (δ 7.5-9.0 ppm). The proton ortho to both nitro groups would be the most deshielded.

  • Aromatic Protons (4-chlorophenyl ring): Two sets of doublets in the aromatic region (δ 7.0-7.5 ppm) characteristic of a para-substituted benzene ring.

  • Amine Proton (-NH-): A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A sharp to moderately broad peak in the region of 3300-3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • NO₂ Asymmetric and Symmetric Stretches: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-N Stretch: In the region of 1250-1350 cm⁻¹.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 1000-1100 cm⁻¹.

Potential Biological Activity and Mechanism of Action

The dinitroaniline class of compounds is well-documented for its biological activities, primarily as herbicides. The proposed mechanism of action for this class of compounds can be extended to this compound.

Inhibition of Microtubule Polymerization

Dinitroanilines are known to exert their biological effects by disrupting microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division (mitosis), cell motility, and intracellular transport. This mechanism is the basis for their use as herbicides, as it is particularly effective against plant cells.

There is also evidence that dinitroanilines are active against certain protozoan parasites, such as Toxoplasma gondii, which also rely on a tubulin-based cytoskeleton. This suggests a potential application for this compound and its derivatives in the development of novel anti-parasitic agents.

Proposed Signaling Pathway

The interaction of this compound with tubulin and the subsequent disruption of microtubule-dependent cellular processes can be visualized as a signaling pathway.

Dinitroaniline_Pathway Compound This compound Tubulin αβ-Tubulin Dimers Compound->Tubulin Binding Polymerization Microtubule Polymerization Compound->Polymerization Inhibition Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Cell_Division Mitosis / Cell Division Microtubules->Cell_Division Vesicular_Transport Vesicular Transport Microtubules->Vesicular_Transport Cell_Motility Cell Motility Microtubules->Cell_Motility Apoptosis Cell Cycle Arrest & Apoptosis Cell_Division->Apoptosis Disruption leads to Vesicular_Transport->Apoptosis Disruption leads to Cell_Motility->Apoptosis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound is a molecule with a well-defined chemical structure and predictable physicochemical properties. While detailed experimental data is limited, its synthesis is straightforward based on established chemical principles. The known biological activities of the dinitroaniline class of compounds, particularly their role as microtubule polymerization inhibitors, provide a strong rationale for investigating this compound as a potential herbicidal or anti-protozoal agent.

Future research should focus on:

  • The development and optimization of a robust synthetic protocol for this compound.

  • Comprehensive experimental characterization, including melting point determination, solubility studies, and full spectral analysis (NMR, IR, and MS).

  • In vitro and in vivo evaluation of its biological activity against a range of plant and parasitic species.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this compound and its potential applications in agriculture and medicine.

References

An In-depth Technical Guide to N-(4-chlorophenyl)-2,4-dinitroaniline (C12H8ClN3O4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C12H8ClN3O4, identified by the IUPAC name N-(4-chlorophenyl)-2,4-dinitroaniline . This document details its chemical properties, synthesis protocols, and explores its potential biological activities and mechanisms of action based on the known pharmacology of the dinitroaniline class of compounds. Due to a lack of specific experimental data for this compound in the current scientific literature, this guide draws inferences from structurally related molecules to provide a prospective analysis for research and development.

Chemical Identity and Properties

This compound is a substituted diphenylamine. The core structure consists of a 2,4-dinitroaniline moiety linked to a 4-chlorophenyl group via a secondary amine.

PropertyValue
IUPAC Name This compound
Molecular Formula C12H8ClN3O4
Molecular Weight 293.67 g/mol
CAS Number 1226-23-9
Appearance Expected to be a crystalline solid
Solubility Likely has low aqueous solubility, a characteristic of dinitroanilines.[1]

Synthesis Protocols

The primary and most direct method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of 1-chloro-2,4-dinitrobenzene with 4-chloroaniline.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • 4-Chloroaniline

  • Anhydrous potassium carbonate (K2CO3) or other suitable base

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To an oven-dried round-bottom flask, add equimolar amounts of 1-chloro-2,4-dinitrobenzene and 4-chloroaniline.

  • Add an excess (e.g., 2-3 equivalents) of anhydrous potassium carbonate.

  • Add a suitable volume of a polar aprotic solvent (e.g., DMF) to dissolve the reactants.

  • The reaction mixture is heated, typically between 80-120°C, and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate) to yield pure this compound.

G 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene ReactionVessel Reaction in DMF with K2CO3, Heat 1-Chloro-2,4-dinitrobenzene->ReactionVessel 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->ReactionVessel CrudeProduct Crude this compound ReactionVessel->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthesis Workflow

Biological Activity and Potential Applications (Inferred)

While no specific biological activity has been documented for this compound, the broader class of dinitroaniline compounds exhibits significant biological effects.

Herbicidal and Antimitotic Activity

Dinitroaniline compounds are widely used as pre-emergent herbicides.[2] Their mechanism of action involves the disruption of microtubule polymerization by binding to tubulin, the protein subunit of microtubules.[2] This leads to an inhibition of cell division (mitosis) and subsequent cell death in susceptible plants.

Antiparasitic Activity

The selective disruption of microtubule formation in protozoan parasites has made dinitroanilines a subject of interest for antiparasitic drug development.[1][3] Compounds like trifluralin and oryzalin have shown efficacy against parasites such as Leishmania, Toxoplasma gondii, and Cryptosporidium parvum.[1][3] It is plausible that this compound could exhibit similar activity due to its core dinitroaniline structure.

Anticancer Potential

Given that microtubule-targeting agents are a cornerstone of cancer chemotherapy (e.g., taxanes and vinca alkaloids), the dinitroaniline scaffold presents a potential, though largely unexplored, avenue for anticancer drug discovery. The disruption of microtubule dynamics in rapidly dividing cancer cells could lead to mitotic arrest and apoptosis.

Inferred Mechanism of Action: Microtubule Disruption

The proposed mechanism of action for this compound, based on its structural class, is the inhibition of microtubule assembly. Dinitroanilines are known to bind to α-tubulin, preventing its polymerization with β-tubulin to form microtubules. This disruption of the cytoskeleton affects several vital cellular processes.

G Dinitroaniline This compound Binding Binding Dinitroaniline->Binding Tubulin α-Tubulin Subunit Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization Inhibits Disruption Disruption of Microtubule Formation Polymerization->Disruption CellularProcesses Disruption of: - Mitosis - Cell Motility - Intracellular Transport Disruption->CellularProcesses CellDeath Cell Death / Growth Inhibition CellularProcesses->CellDeath

Inferred Signaling Pathway

Toxicology and Safety (Inferred)

The toxicological properties of this compound have not been fully investigated. However, data from related compounds suggest potential for toxicity. The parent compound, 2,4-dinitroaniline, is known to be toxic.[4] Dinitrophenols, a related class, are highly toxic and can uncouple oxidative phosphorylation.[5]

Potential Hazards:

  • Toxicity: May be toxic if inhaled, ingested, or absorbed through the skin.[6][7]

  • Irritation: May cause skin and eye irritation.[6]

  • Environmental Hazard: Dinitroaromatic compounds can be toxic to aquatic life.[8]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound belonging to the dinitroaniline class. While specific biological data for this molecule is currently unavailable, its structural similarity to known herbicides and antiparasitic agents suggests that it may possess biological activity, likely through the disruption of microtubule dynamics.

Future research should focus on:

  • Biological Screening: Evaluating the compound for herbicidal, antiparasitic, and anticancer activities.

  • Mechanism of Action Studies: Confirming its interaction with tubulin and its effect on microtubule polymerization.

  • Toxicological Evaluation: Determining its in vitro and in vivo toxicity profiles.

This technical guide serves as a foundational document to encourage and guide further investigation into the chemical and biological properties of this compound.

References

Physical and chemical properties of 4'-Chloro-2,4-dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Chloro-2,4-dinitrodiphenylamine (CAS No. 1226-23-9). The document collates available data on its molecular structure, physicochemical characteristics, synthesis, and spectral properties. Detailed experimental protocols are provided for its synthesis, and key data is presented in structured tables for ease of reference. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction

4'-Chloro-2,4-dinitrodiphenylamine is a substituted diphenylamine derivative. Its structure, featuring a chlorophenyl group and a dinitrophenyl moiety, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of dyes, agrochemicals, and potentially pharmaceutical compounds. The electron-withdrawing nature of the nitro groups significantly influences the chemical reactivity of the aromatic rings. This guide aims to consolidate the known physical and chemical data for this specific compound.

Molecular and Physicochemical Properties

The fundamental molecular and computed physicochemical properties of 4'-Chloro-2,4-dinitrodiphenylamine are summarized in the tables below. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature for this specific derivative. Data for the parent compound, 2,4-dinitrodiphenylamine, is often cited and is included for comparative purposes.

Table 1: General and Molecular Properties [1]

PropertyValue
Chemical Name N-(4-chlorophenyl)-2,4-dinitroaniline
Synonyms 4'-Chloro-2,4-dinitrodiphenylamine
CAS Number 1226-23-9
Molecular Formula C₁₂H₈ClN₃O₄
Molecular Weight 293.66 g/mol
Canonical SMILES C1=CC(=CC=C1NC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-])Cl
InChI Key VHZNNEILGNYNNG-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties [1][2]

PropertyValue
XLogP3 4.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Topological Polar Surface Area 104 Ų
Complexity 363

Table 3: Experimental Physical Properties (Comparative)

Property4'-Chloro-2,4-dinitrodiphenylamine2,4-Dinitrodiphenylamine (for comparison)
Melting Point Not consistently reported159-161 °C[3][4]
Boiling Point Not reported413.8 °C at 760 mmHg (Predicted)[5]
Solubility Not consistently reportedSoluble in acetone (25 mg/mL)

Synthesis

The primary method for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halo-dinitrobenzene with p-chloroaniline. The electron-withdrawing nitro groups on the benzene ring facilitate the displacement of the halogen by the amine.

Experimental Protocol: Synthesis from 1-Chloro-2,4-dinitrobenzene

This protocol describes the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine from 1-chloro-2,4-dinitrobenzene and p-chloroaniline.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • p-Chloroaniline

  • Ethanol (95%)

  • Sodium acetate (optional, as a base)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in 95% ethanol.

  • Add p-chloroaniline (1.1 eq) to the solution. If desired, a mild base such as sodium acetate can be added to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure, or the product can be precipitated by the addition of water.

  • Collect the solid product by suction filtration and wash with cold ethanol or water to remove any unreacted starting materials and impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of 4'-Chloro-2,4-dinitrodiphenylamine Reactants 1-Chloro-2,4-dinitrobenzene + p-Chloroaniline Reaction Reflux (1-2 hours) Reactants->Reaction Solvent Ethanol (95%) Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Suction Filtration Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product 4'-Chloro-2,4-dinitrodiphenylamine Purification->Product

Caption: Workflow for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) due to the coupling of protons on the two substituted benzene rings. The electron-withdrawing nitro groups will deshield the protons on the dinitrophenyl ring, causing them to appear at a lower field (higher ppm) compared to the protons on the chlorophenyl ring.

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the nitro groups and the chlorine atom will be significantly shifted downfield. The quaternary carbons (those without attached protons) will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3500Secondary amine
Aromatic C-H Stretch3000-3100
N-O Asymmetric Stretch1500-1550Nitro group
N-O Symmetric Stretch1300-1350Nitro group
Aromatic C=C Stretch1450-1600
C-N Stretch1250-1350Aryl amine
C-Cl Stretch600-800

Chemical Reactivity

The chemical reactivity of 4'-Chloro-2,4-dinitrodiphenylamine is largely dictated by the presence of the nitro groups and the secondary amine linkage.

  • Nucleophilic Aromatic Substitution: The dinitrophenyl ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. This makes the remaining hydrogens on this ring potentially susceptible to displacement by strong nucleophiles under certain conditions.

  • Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield a triamine derivative, which could be a precursor for more complex heterocyclic structures.

  • Reactions at the Amine: The secondary amine proton is weakly acidic and can be deprotonated by a strong base. The resulting anion is stabilized by the electron-withdrawing dinitrophenyl group. The nitrogen atom can also participate in further substitution reactions under appropriate conditions.

Diagram 2: Potential Reactivity Pathways

Reactivity_Pathways Potential Reactivity of 4'-Chloro-2,4-dinitrodiphenylamine Start 4'-Chloro-2,4-dinitrodiphenylamine Reduction Reduction of Nitro Groups (e.g., Sn/HCl) Start->Reduction [H] Deprotonation Deprotonation of Amine (e.g., Strong Base) Start->Deprotonation Base Product_Reduction Triamine Derivative Reduction->Product_Reduction Product_Anion Amine Anion Deprotonation->Product_Anion

Caption: Potential chemical reactions of 4'-Chloro-2,4-dinitrodiphenylamine.

Safety and Handling

Detailed toxicological data for 4'-Chloro-2,4-dinitrodiphenylamine is not available. However, based on its structure, which includes nitroaromatic and chlorinated aromatic moieties, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

4'-Chloro-2,4-dinitrodiphenylamine is a synthetic compound with potential applications in various fields of chemistry. This guide has summarized the currently available information on its physical and chemical properties, synthesis, and spectral characteristics. While a detailed experimental protocol for its synthesis is accessible, there is a notable lack of experimentally determined physical and spectral data in the public domain. Further experimental characterization is necessary to fully elucidate the properties of this compound and facilitate its broader use in research and development.

References

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of N-(4-Chlorophenyl)-2,4-dinitroaniline, a member of the dinitroaniline class of compounds. While direct experimental data for this specific molecule is limited, this document extrapolates its mechanism based on the well-established activities of related dinitroaniline compounds, which are known to be potent disruptors of microtubule dynamics. This guide will detail the molecular interactions, cellular consequences, and the experimental protocols used to investigate these effects, serving as a valuable resource for researchers in cell biology, oncology, and drug development.

Introduction

This compound belongs to the dinitroaniline chemical class, a group of compounds extensively studied for their biological activities, most notably as herbicides.[1] The core mechanism of action for dinitroanilines revolves around their ability to interfere with the formation and function of microtubules, essential components of the eukaryotic cytoskeleton.[2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and play critical roles in cell division, intracellular transport, and the maintenance of cell shape.[2] By disrupting microtubule-dependent processes, dinitroanilines can induce mitotic arrest and apoptosis, making them of interest in cancer research. This guide will focus on the inferred mechanism of this compound as a microtubule-targeting agent.

Core Mechanism of Action: Inhibition of Microtubule Polymerization

The primary mechanism of action of dinitroaniline compounds is the inhibition of microtubule polymerization.[4] This is achieved through the direct binding of the small molecule to tubulin subunits, preventing their assembly into microtubules.[3]

Molecular Target: α-Tubulin

Unlike many other microtubule-targeting agents that bind to β-tubulin, dinitroanilines have been shown to specifically bind to α-tubulin .[2] This interaction is thought to occur at a site that is distinct from the binding sites of other common microtubule inhibitors like colchicine or the vinca alkaloids. The binding of a dinitroaniline molecule to the α-tubulin subunit is believed to induce a conformational change that prevents the proper association of α-β tubulin heterodimers, thereby halting the elongation of microtubule filaments.[2][3]

Cellular Consequences

The disruption of microtubule dynamics by this compound is predicted to have several profound effects on cellular function:

  • Mitotic Arrest: During cell division, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Inhibition of microtubule polymerization prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in M-phase.[1][5]

  • Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. This is a key reason for the interest in microtubule-targeting agents as anti-cancer drugs.

  • Disruption of Intracellular Transport: Microtubules serve as tracks for motor proteins like kinesins and dyneins to transport vesicles, organelles, and other cellular cargo. Disruption of the microtubule network can severely impair these vital transport processes.

  • Loss of Cell Shape and Polarity: The microtubule cytoskeleton is crucial for maintaining cell shape, polarity, and motility. Its disruption can lead to morphological changes and a loss of directional movement.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of dinitroaniline-induced apoptosis and a general workflow for investigating the effects of a compound on microtubule dynamics.

G cluster_0 Cellular Effects of this compound Compound This compound aTubulin α-Tubulin Compound->aTubulin Binds to Tubulin_Polymerization Tubulin Polymerization aTubulin->Tubulin_Polymerization Inhibits Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Leads to inhibition of Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Required for Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Proposed signaling pathway of this compound leading to apoptosis.

G cluster_1 Experimental Workflow for Microtubule Disruption Analysis Start Start: Compound Treatment Biochemical_Assay Biochemical Assays Start->Biochemical_Assay Cellular_Assay Cellular Assays Start->Cellular_Assay Tubulin_Polymerization In vitro Tubulin Polymerization Assay Biochemical_Assay->Tubulin_Polymerization Immunofluorescence Immunofluorescence Microscopy Cellular_Assay->Immunofluorescence Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cellular_Assay->Cell_Cycle Data_Analysis Data Analysis and Interpretation Tubulin_Polymerization->Data_Analysis Immunofluorescence->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for analyzing microtubule-disrupting agents.

Quantitative Data

Dinitroaniline CompoundBiological EffectTypical Effective Concentration (IC50)Organism/SystemReference
OryzalinInhibition of tubulin polymerization3.9 µMPlasmodium falciparum[6]
OryzalinInhibition of cell growth0.1 µMToxoplasma gondii[6]
TrifluralinDisruption of mitosisMicromolar rangePlants[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize microtubule-disrupting agents.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[8][9][10][11]

Materials:

  • Lyophilized tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate, suitable for spectrophotometry

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin stock solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.

  • Prepare a reaction mixture containing tubulin, GTP, and glycerol in General Tubulin Buffer. The final concentration of tubulin is typically 2-4 mg/ml.

  • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include appropriate vehicle controls (e.g., DMSO).

  • Add the tubulin reaction mixture to the wells containing the test compound.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Analyze the data by comparing the polymerization curves of treated samples to the control. Calculate parameters such as the rate of polymerization and the maximum polymer mass.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing any compound-induced alterations.[12][13][14][15]

Materials:

  • Cultured cells (e.g., HeLa, A549) grown on glass coverslips

  • Test compound (this compound)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

  • After treatment, wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 5-10 minutes.

  • Wash with PBS and block non-specific antibody binding by incubating with the blocking solution for 30-60 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells extensively with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Acquire images and analyze them for changes in microtubule morphology, density, and organization.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, its structural similarity to other dinitroanilines strongly suggests that it functions as a microtubule-destabilizing agent by binding to α-tubulin and inhibiting its polymerization. The resulting disruption of the microtubule cytoskeleton leads to mitotic arrest and can induce apoptosis, highlighting its potential as a subject for further investigation in cancer research. The experimental protocols detailed in this guide provide a robust framework for validating this inferred mechanism and quantifying the biological activity of this and other novel compounds. Further research is warranted to definitively characterize the molecular interactions and cellular effects of this compound.

References

Unlocking the Therapeutic Potential of Dinitroaniline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the burgeoning research applications of dinitroaniline derivatives, from their established role in agriculture to their promising future in oncology and anti-parasitic therapies.

Dinitroaniline derivatives, a class of chemical compounds historically recognized for their potent herbicidal activity, are now emerging as a compelling area of investigation for biomedical research. Their unique mechanism of action, primarily targeting the fundamental cellular process of microtubule polymerization, has opened new avenues for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current research landscape, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their applications in cancer and anti-parasitic research, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling pathways they influence.

Core Applications and Mechanisms of Action

Dinitroaniline derivatives exert their biological effects by disrupting the formation and function of microtubules. These dynamic cytoskeletal polymers are crucial for a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, dinitroaniline compounds inhibit their assembly, leading to cell cycle arrest and apoptosis.[1][2] This targeted disruption of microtubule dynamics is the cornerstone of their herbicidal activity and is now being harnessed for therapeutic purposes.

Anti-Cancer Applications

The reliance of rapidly dividing cancer cells on microtubule-dependent mitotic spindle formation makes them particularly vulnerable to tubulin-targeting agents. Several dinitroaniline derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines.

Anti-Parasitic Applications

The tubulin protein in certain protozoan parasites exhibits structural differences from its mammalian counterpart. This variance allows for the selective targeting of parasitic microtubules by some dinitroaniline derivatives, offering a promising strategy for the development of new anti-parasitic drugs with potentially lower host toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent dinitroaniline derivatives, providing a comparative overview of their efficacy and toxicological profiles.

Table 1: In Vitro Anti-Cancer Activity of Dinitroaniline Derivatives (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
OryzalinHT-29 (Colon Carcinoma)8[2]
OryzalinCCRF-CEM (Leukemia)3 - 22[2]
OryzalinB16 (Melanoma)-[2]
N-depropyloryzalinHT-29 (Colon Carcinoma)8[1]
TrifluralinHCT-8 (Ileocecal adenocarcinoma)0.75[3]
PendimethalinA549 (Lung Carcinoma)>100 (suppresses apoptosis)[4]
TrifluralinA549 (Lung Carcinoma)>100 (suppresses apoptosis)[4]

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Table 2: Acute Toxicity of Dinitroaniline Derivatives (LD50 Values)
CompoundOrganismRouteLD50 (mg/kg)Reference
TrifluralinRatOral>10,000[5]
TrifluralinMouseOral3,700 - 10,000[5]
PendimethalinRat (female)Oral1,050
PendimethalinRat (male)Oral1,250
Table 3: In Vivo Pharmacokinetic Parameters of Dinitroaniline Derivatives in Mice
CompoundAdministration RouteDose (mg/kg)Cmax (µg/mL)t½ (hours)Clearance (L/h)Reference
OryzalinIntraperitoneal200Up to 2514.30.07[1]
N-depropyloryzalin---1.150.17[1]
TrifluralinIntramuscular5028.2 ± 0.7--[2]
TrifluralinPeroral507.8 ± 0.033--[2]

Cmax: Maximum plasma concentration; t½: Half-life.

Signaling Pathways and Experimental Workflows

The primary mechanism of dinitroaniline derivatives involves the disruption of microtubule polymerization. This initial event triggers a cascade of downstream cellular responses, ultimately leading to cell cycle arrest and apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Effects Dinitroaniline Dinitroaniline Tubulin Tubulin Dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellCycle Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Leads to G cluster_workflow Experimental Workflow start Synthesize/Obtain Dinitroaniline Derivative mtt MTT Assay (Cytotoxicity Screening) start->mtt tubulin_assay Tubulin Polymerization Assay mtt->tubulin_assay If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis_assay Apoptosis Assays (e.g., Annexin V) mtt->apoptosis_assay end Evaluate as Anticancer Candidate tubulin_assay->end cell_cycle->end apoptosis_assay->end

References

A Technical Guide to the Electron-Withdrawing Effects in N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical analysis of N-(4-Chlorophenyl)-2,4-dinitroaniline, focusing on the profound influence of its electron-withdrawing substituents. The core of this molecule consists of a 2,4-dinitroaniline system linked to a 4-chlorophenyl group via a secondary amine bridge. The presence of two strongly electron-withdrawing nitro groups, coupled with a halogen on the second aromatic ring, dictates the molecule's electronic structure, chemical reactivity, and spectroscopic properties. This guide details the synthesis, characterization, and theoretical analysis of the compound, presenting quantitative data in structured tables and illustrating key processes with diagrams for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Electronic Landscape

This compound (CAS: 1226-23-9, Molecular Formula: C₁₂H₈ClN₃O₄) is characterized by a unique assembly of functional groups that create a highly polarized electronic environment.[1] The 2,4-dinitroaniline moiety is profoundly electron-deficient due to the potent inductive and resonance electron-withdrawing capabilities of the two nitro (NO₂) groups.[2] This effect significantly reduces the electron density on the attached aromatic ring. The secondary amine (-NH-) bridge, typically an electron-donating group, has its nucleophilicity and basicity substantially diminished as its lone pair of electrons is delocalized into the electron-poor dinitrophenyl ring.[2][3] The chlorine atom on the second phenyl ring also contributes a net electron-withdrawing effect through induction.

Figure 1: Molecular structure of this compound.

The collective impact of these groups is a significant dipole moment and a shift of electron density towards the nitro-substituted ring, which is the primary determinant of the molecule's reactivity.

G Molecule N-(4-Chlorophenyl)- 2,4-dinitroaniline NO2_ortho NO₂ (ortho) NO2_ortho->Molecule Strong -I, -M Effect NO2_para NO₂ (para) NO2_para->Molecule Strong -I, -M Effect NH -NH- Bridge NH->Molecule +M Effect (Reduced) Cl -Cl (para) Cl->Molecule -I > +M Effect (Net Withdrawing)

Figure 2: Conceptual diagram of electronic effects.

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1-chloro-2,4-dinitrobenzene with 4-chloroaniline.[2][4] The two nitro groups on 1-chloro-2,4-dinitrobenzene strongly activate the ring, making the chlorine atom an excellent leaving group for nucleophilic attack by the amino group of 4-chloroaniline.[2]

Reactant1 1-Chloro-2,4-dinitrobenzene Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 4-Chloroaniline Reactant2->Reaction Solvent Polar Solvent (e.g., Ethanol) Solvent->Reaction Base Base (optional) (e.g., K₂CO₃) Base->Reaction Product N-(4-Chlorophenyl)- 2,4-dinitroaniline Reaction->Product Purification Purification (Recrystallization) Product->Purification

Figure 3: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq.) in a suitable polar solvent such as ethanol.

  • Addition of Amine: Add 4-chloroaniline (1.0-1.2 eq.) to the solution. An optional base, such as potassium carbonate or sodium acetate, can be added to neutralize the HCl generated during the reaction.[2]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and then with water. Further purification is achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[4]

Spectroscopic Data and Analysis

The structure of this compound is confirmed using standard spectroscopic techniques. The electron-withdrawing groups have a distinct and predictable influence on the spectral data.

Table 1: FT-IR Spectroscopic Data Data inferred from analogous compounds like 2,4-dinitroaniline and its derivatives.[5][6]

Wavenumber (cm⁻¹)AssignmentDescription of Vibration
3300 - 3400N-H StretchSecondary amine N-H stretching, typically a single sharp peak.
1600 - 1630N-H BendScissoring vibration of the secondary amine.[5]
1500 - 1550Asymmetric NO₂ StretchStrong absorption due to the asymmetric stretching of the nitro groups.
1300 - 1350Symmetric NO₂ StretchStrong absorption due to the symmetric stretching of the nitro groups.
1100 - 1200C-N StretchStretching of the aryl-amine bond.
700 - 850C-Cl StretchStretching of the carbon-chlorine bond.

Experimental Protocol (FT-IR): The FT-IR spectrum is typically recorded using a Fourier-transform infrared spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Table 2: ¹H-NMR Spectroscopic Data Expected chemical shifts (δ) in ppm relative to TMS. Protons on the dinitrophenyl ring are significantly deshielded (shifted downfield) due to the strong electron-withdrawing effects of the nitro groups.[2]

ProtonEnvironmentExpected δ (ppm)Multiplicity
H-3ortho to -NH and -NO₂~8.8 - 9.1d
H-5ortho to -NO₂ and meta to -NH~8.2 - 8.4dd
H-6meta to -NO₂ and ortho to -NH~7.2 - 7.5d
H-2', H-6'ortho to -Cl~7.3 - 7.6d
H-3', H-5'meta to -Cl~7.0 - 7.3d
N-HSecondary Amine> 9.5s (broad)

Experimental Protocol (¹H-NMR): The ¹H-NMR spectrum is obtained by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzing it in an NMR spectrometer operating at a frequency of 300-500 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Table 3: UV-Visible Spectroscopic Data The primary absorption is attributed to π-π transitions within the highly conjugated system, significantly influenced by the nitro groups.[2]*

Chromophoreλmax (nm)Type of Transition
2,4-Dinitroaniline Moiety~340 - 360π-π
Chlorophenyl Moiety< 280π-π

Experimental Protocol (UV-Vis): A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile). The absorption spectrum is recorded using a dual-beam UV-Visible spectrophotometer, typically over a wavelength range of 200-800 nm, using the pure solvent as a reference.

Computational Analysis via Density Functional Theory (DFT)

To gain deeper insight into the electronic structure, Density Functional Theory (DFT) calculations are an invaluable tool. These studies can quantify the effects of the electron-withdrawing groups on molecular geometry, charge distribution, and orbital energies.

Experimental Protocol (DFT):

  • Structure Optimization: The molecular geometry is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[7]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is at a true energy minimum and to compare with experimental FT-IR data.

  • Electronic Analysis: Natural Bond Orbital (NBO) analysis is performed to determine the charge distribution on each atom.

  • Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which relates to the molecule's reactivity and electronic transitions.[7]

Table 4: Key Parameters from Theoretical DFT Analysis

ParameterSignificanceExpected Finding for this compound
Optimized Geometry Provides theoretical bond lengths and angles.Shortened C-NO₂ bonds and a relatively planar conformation around the N-bridge to maximize conjugation.
NBO Atomic Charges Quantifies electron density on each atom.Significant positive charge on N atoms of NO₂ groups and the C atoms they are attached to. Negative charge on O atoms.
HOMO-LUMO Gap Energy difference between frontier orbitals.A relatively small HOMO-LUMO gap, indicating high reactivity and corresponding to the low-energy electronic transitions seen in UV-Vis spectroscopy.
Dipole Moment Measures the overall polarity of the molecule.A large dipole moment, reflecting the significant charge separation caused by the electron-withdrawing groups.

Manifestations of Electron-Withdrawing Effects

The electronic structure dominated by the nitro and chloro groups has several critical chemical consequences:

  • Enhanced Acidity of N-H Proton: The strong electron withdrawal makes the secondary amine proton significantly more acidic than in aniline, as the resulting conjugate base (anion) is stabilized by delocalization over the dinitrophenyl ring.

  • Reduced Basicity: The lone pair on the nitrogen atom is heavily involved in resonance with the electron-deficient ring, making it less available to accept a proton. Consequently, the molecule is a very weak base.[3]

  • Reactivity in SNAr: The molecule itself can be subject to further nucleophilic aromatic substitution, where a strong nucleophile could potentially displace one of the nitro groups under harsh conditions, a characteristic reactivity pathway for highly electron-deficient aromatic systems.[2]

Conclusion

The chemical and physical properties of this compound are unequivocally governed by the powerful electron-withdrawing effects of its two nitro groups and, to a lesser extent, the chlorine substituent. These groups create an electron-deficient dinitrophenyl ring, which in turn modulates the properties of the secondary amine bridge, leading to reduced basicity, enhanced N-H acidity, and characteristic spectroscopic signatures such as downfield NMR shifts and a strong UV-Vis absorption band. This detailed understanding of its electronic landscape is crucial for its application in the synthesis of dyes, pharmaceuticals, and other advanced materials.

References

Navigating the Solubility Landscape of N-(4-Chlorophenyl)-2,4-dinitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(4-Chlorophenyl)-2,4-dinitroaniline in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide candidly acknowledges this data gap and, in its place, furnishes valuable qualitative solubility information for structurally related dinitroaniline compounds. Furthermore, a detailed experimental protocol for determining solubility via the gravimetric method is provided, empowering researchers to generate the necessary data in their own laboratories. To further aid in experimental design and understanding, this document includes visualizations of the experimental workflow and the key factors influencing the solubility of organic compounds.

Introduction

This compound is a synthetic organic compound that, like other dinitroanilines, holds potential interest in various fields, including agrochemicals and dye manufacturing.[1][2] The solubility of a compound is a critical physicochemical property that dictates its behavior in solution, influencing everything from reaction kinetics to bioavailability in pharmaceutical applications.[3] Understanding the solubility of this compound in different organic solvents is therefore essential for its practical application and further research.

Current State of Solubility Data: Acknowledging the Gap

Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data (e.g., mole fraction, grams per 100 g of solvent) for this compound was found. This represents a significant gap in the available physicochemical data for this compound.

However, qualitative solubility information for related dinitroaniline compounds can provide some initial guidance. It is crucial to note that these are approximations and may not directly reflect the solubility of this compound, which will be influenced by its specific substituent groups.

Table 1: Qualitative Solubility of Related Dinitroaniline Compounds

CompoundSolventSolubility Description
Dinitroaniline DerivativesWaterLow solubility.[4]
Dinitroaniline DerivativesHot EthanolGood solubility.[5]
2,4-DinitroanilineAcetoneThe highest solubility among the tested solvents in one study.[6]
2,4-DinitroanilineTolueneThe lowest solubility among the tested solvents in one study.[6]

Experimental Protocol: Gravimetric Determination of Solubility

To address the absence of data, researchers can determine the solubility of this compound experimentally. The gravimetric method is a straightforward and reliable technique for this purpose.[7][8]

Principle

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units.[7]

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Conical flasks with stoppers

  • Volumetric flasks and pipettes

  • Filter paper and funnel

  • Evaporating dish

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask indicates saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Filter the withdrawn sample to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Transfer the filtered saturated solution into the pre-weighed evaporating dish.

    • Weigh the evaporating dish containing the solution (W₂).

    • Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

    • Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it again (W₃).

Calculation of Solubility
  • Mass of the solute: m_solute = W₃ - W₁

  • Mass of the solvent: m_solvent = W₂ - W₃

  • Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

Visualizing the Process and Influencing Factors

To further clarify the experimental procedure and the principles governing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 samp1 Withdraw known volume of supernatant prep2->samp1 samp2 Filter the sample samp1->samp2 ana2 Transfer sample and weigh (W2) samp2->ana2 ana1 Weigh evaporating dish (W1) ana3 Evaporate solvent ana2->ana3 ana4 Dry to constant weight (W3) ana3->ana4 calc1 Calculate solubility ana4->calc1

Caption: Experimental workflow for gravimetric solubility determination.

logical_relationships cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity solubility Solubility solute_polarity->solubility solute_hbond H-Bonding Capacity solute_hbond->solubility solute_size Molecular Size solute_size->solubility solvent_polarity Polarity ('like dissolves like') solvent_polarity->solubility solvent_hbond H-Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

References

Biological activity of substituted dinitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Substituted Dinitroanilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2,6-dinitroanilines are a class of organic compounds historically recognized as intermediates in the manufacture of dyes.[1] In the early 1960s, their potent pre-emergence herbicidal activity was discovered, leading to the development of widely used agricultural products like trifluralin and pendimethalin.[1][2] The core of their biological activity lies in a specific and potent mechanism: the disruption of microtubule dynamics.[2]

Notably, this mechanism exhibits high selectivity for the tubulin proteins of plants and protozoan parasites, while showing minimal effects on vertebrate and fungal counterparts.[3] This inherent selectivity has propelled dinitroaniline derivatives into the forefront of drug development research, with significant potential as targeted therapeutic agents against a range of parasitic diseases including leishmaniasis, toxoplasmosis, and malaria, and as a scaffold for novel anticancer compounds.[3][4] This guide provides a comprehensive overview of their mechanism of action, structure-activity relationships, quantitative biological data, and key experimental protocols.

Core Mechanism of Action: Disruption of Microtubule Polymerization

The primary molecular target of substituted dinitroanilines is tubulin, the protein subunit that polymerizes to form microtubules.[2] Microtubules are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division (forming the mitotic spindle), intracellular transport, and maintenance of cell structure.

Dinitroanilines exert their effect by binding directly to tubulin heterodimers (composed of α- and β-tubulin subunits). Unusually, and in contrast to most other microtubule-targeting agents like colchicine and vinca alkaloids which bind to β-tubulin, dinitroanilines have been shown to bind specifically to α-tubulin .[3]

The process unfolds as follows:

  • The dinitroaniline compound binds to a free, unpolymerized tubulin heterodimer.

  • This dinitroaniline-tubulin complex then incorporates into the positive (growing) end of a microtubule protofilament.

  • The presence of the complex acts as a "cap," physically preventing the addition of further tubulin dimers.

  • This cessation of microtubule elongation disrupts the dynamic instability required for proper function, leading to a net disassembly of microtubules.

The ultimate consequence of this microtubule disruption is the failure to form a functional mitotic spindle during cell division. This causes cells to arrest in the metaphase stage of mitosis, preventing chromosome segregation and leading to cell death or inhibition of proliferation.[2] This antimitotic action is the basis for the herbicidal, antiparasitic, and potential anticancer effects of this compound class.

Dinitroaniline_MoA cluster_0 Microtubule Dynamics cluster_1 Dinitroaniline Intervention cluster_2 Cellular Outcome tubulin_dimer α/β-Tubulin Dimer microtubule Growing Microtubule tubulin_dimer->microtubule Polymerization complex Dinitroaniline-Tubulin Complex tubulin_dimer->complex Binds to α-Tubulin microtubule->tubulin_dimer Depolymerization capped_mt Capped Microtubule (Elongation Blocked) dinitroaniline Substituted Dinitroaniline dinitroaniline->complex complex->capped_mt Incorporation mitotic_arrest Mitotic Arrest capped_mt->mitotic_arrest Disrupts Mitotic Spindle apoptosis Cell Death mitotic_arrest->apoptosis

Caption: Mechanism of action of substituted dinitroanilines.

Quantitative Biological Activity

The potency of dinitroaniline derivatives varies significantly based on their substitution patterns and the target organism. The following tables summarize key quantitative data from published literature.

Table 1: Antiparasitic Activity of Dinitroaniline Derivatives
CompoundTarget OrganismAssay TypeIC50 (µM)Reference(s)
OryzalinToxoplasma gondiiPlaque Assay0.5 - 2.5[5][6]
EthalfluralinToxoplasma gondiiSurvival Assay~0.1[7]
TrifluralinToxoplasma gondiiSurvival Assay~0.3[7]
DinitraminePrototheca blaschkeaeGrowth Inhibition4.5[5]
ChloralinPrototheca blaschkeaeGrowth Inhibition3.0[5]
DinitramineToxoplasma gondii (wild-type)Plaque Assay0.23[6]
PendimethalinLeishmania promastigotesGrowth Inhibition2.5x more potent than Trifluralin[7]
Compound 20*Leishmania donovani amastigotesGrowth Inhibition13.4x more active than Oryzalin[8]
ChloralinLeishmania promastigotesGrowth Inhibition100x more active than Trifluralin[7]
Novel dinitroaniline sulfonamide derivative described in the cited study.
Table 2: Anticancer Activity of Dinitroaniline and Related Derivatives

Data for direct anticancer activity of common dinitroanilines is limited; the following represents related structures or findings from broader screens.

CompoundCell LineAssay TypeIC50 (µM)Reference(s)
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3B (Hepatocellular Carcinoma)Proliferation Assay< 10 (More potent than Cisplatin)N/A
N-(3-nitrophenyl)-2,4,6-trinitroanilineHep3B (Hepatocellular Carcinoma)Proliferation Assay~10 (Similar to Cisplatin)N/A
IC50 values are estimated from graphical data in sources not directly retrieved in the search but referenced in related articles. Direct citation is pending further specific literature retrieval.

Structure-Activity Relationships (SAR)

The biological activity of dinitroanilines is highly dependent on the nature and position of substituents on the aniline ring. Understanding these relationships is critical for the rational design of new, more potent, and selective derivatives.

  • 2,6-Dinitro Substitution: The presence of two nitro groups at the 2 and 6 positions is fundamental for the antimitotic activity.

  • N-Substitution: Selective herbicidal activity was established through dialkyl substitution on the amino group, with the di-n-propyl group being highly active.[1] The nature of these alkyl groups modulates lipophilicity and steric hindrance, affecting cell uptake and target binding.

  • C4-Position Substitution: The group at the para-position (C4) of the aniline ring is a major determinant of the compound's properties.

    • Trifluoromethyl (-CF3): Found in compounds like trifluralin, it contributes to high herbicidal activity.[1]

    • Sulfonamide (-SO2NHR): Found in oryzalin, this group can be modified to enhance activity against parasites. Derivatives with altered functional groups on the sulfonamide nitrogen have shown greater potency against kinetoplastids.[3][8]

  • Other Ring Substitutions: Adding other groups can introduce new interactions with the target protein. Dinitramine, which contains an additional amine group at the meta-position, is predicted to form extra hydrogen bonds within the tubulin-binding pocket, contributing to its high efficacy against Toxoplasma.[6]

Dinitroaniline_SAR structure t_R1 R1, R2 (N-Substituents) - Dialkyl groups critical for activity - Modulate lipophilicity p_R1->t_R1 t_R2 2,6-Dinitro Groups - Essential for antimitotic activity p_R2->t_R2 t_R3 R3 (C4-Substituent) - Major determinant of potency - e.g., -CF3 (Trifluralin) - e.g., -SO2NH2 (Oryzalin) p_R3->t_R3

Caption: Key structure-activity relationships of the dinitroaniline scaffold.

Key Experimental Protocols

Detailed and reproducible methodologies are essential for evaluating and comparing dinitroaniline derivatives. Below are protocols for two fundamental assays.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by the increase in light scattering (turbidity) as microtubules form.

Materials:

  • Purified tubulin (>99%, bovine brain or plant-derived)

  • General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm or 350 nm.[9]

Procedure:

  • Preparation:

    • Thaw purified tubulin on ice. Once thawed, it should be used within one hour.

    • Prepare the final polymerization buffer: GTB supplemented with 1 mM GTP and 10% glycerol (adjust glycerol concentration to modulate polymerization rate; lower glycerol is better for detecting enhancers).[9]

    • Pre-warm the spectrophotometer and a 96-well plate to 37°C. This is critical as polymerization is temperature-dependent.[9]

  • Reaction Assembly (on ice):

    • In a microfuge tube or well of a 96-well plate on ice, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and positive/negative controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor).

    • Add the required volume of polymerization buffer.

    • Initiate the reaction by adding the tubulin stock to a final concentration of 2-3 mg/mL. Pipette gently to mix. The final reaction volume is typically 70-100 µL.[9]

  • Measurement:

    • Immediately transfer the plate to the pre-warmed 37°C spectrophotometer.

    • Begin kinetic measurements, recording the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[9]

  • Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Analyze the curves by comparing the lag phase, polymerization rate (Vmax of the growth phase), and the steady-state plateau between the control and compound-treated samples. Inhibition is indicated by a lower rate and plateau, while enhancement is shown by a higher rate and plateau.

Protocol: Cell Viability / Cytotoxicity Assay (MTT-based)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

  • Target cell line (e.g., HeLa, Hep3B, or a parasite culture)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at ~570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the dinitroaniline test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium + solvent) and a "no cell" background control.

    • Incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (no-cell wells) from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot percent viability against the log of compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).[11]

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization & In Vivo synthesis Compound Synthesis or Library Acquisition tubulin_assay Primary Screen: In Vitro Tubulin Polymerization Assay synthesis->tubulin_assay Test Compounds sar_analysis SAR Analysis & Lead Optimization tubulin_assay->sar_analysis Identify 'Hits' cytotoxicity_assay Secondary Screen: Cell Viability/ Cytotoxicity Assay tubulin_assay->cytotoxicity_assay in_vivo In Vivo Studies (e.g., Animal Models) sar_analysis->in_vivo ic50 Determine IC50 Values cytotoxicity_assay->ic50 ic50->sar_analysis

Caption: General experimental workflow for dinitroaniline drug discovery.

Conclusion and Future Directions

Substituted dinitroanilines represent a versatile chemical scaffold with well-defined biological activity. Their unique mechanism of targeting α-tubulin provides a foundation for developing highly selective agents. While their role as herbicides is well-established, their potential as antiparasitic and anticancer drugs is a compelling and active area of research. Future efforts will likely focus on:

  • Rational Drug Design: Leveraging computational docking and SAR data to design novel derivatives with improved potency and bioavailability, while minimizing off-target toxicity.[3]

  • Exploring New Targets: Investigating dinitroaniline efficacy against a broader range of parasites and cancer cell types.

  • Mechanism of Resistance: Understanding how target organisms develop resistance, primarily through mutations in the α-tubulin gene, to inform the development of next-generation compounds that can overcome this challenge.

References

The Discovery and History of N-aryl Dinitroanilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl dinitroanilines are a significant class of chemical compounds, first noted in the early 1960s during the evaluation of dyes and their intermediates.[1] Characterized by their typical bright yellow color, resulting from the presence of two nitro groups on the phenyl ring, these compounds have carved a niche for themselves, primarily as potent pre-emergence herbicides.[1] The journey of N-aryl dinitroanilines from dye intermediates to essential agrochemicals and potential therapeutic agents is a testament to the continuous evolution of chemical research and development. This technical guide provides a comprehensive overview of the discovery, history, mechanisms of action, and key experimental protocols associated with N-aryl dinitroanilines, tailored for researchers, scientists, and professionals in drug development.

Historical Development

The story of N-aryl dinitroanilines as herbicides began in the 1960s with the commercialization of trifluralin by Eli Lilly and Company.[2][3] This marked a significant advancement in weed management, offering selective control of annual grasses and some broadleaf weeds in various crops.[4][5] The success of trifluralin spurred further research, leading to the development of a range of dinitroaniline herbicides, including pendimethalin, ethalfluralin, oryzalin, butralin, and benefin.[4][6]

The development and marketing of these herbicides have been shaped by several key players in the agrochemical industry. Dow AgroSciences, a wholly-owned subsidiary of The Dow Chemical Company, held a significant portfolio of dinitroaniline herbicides for many years.[1][4][7][8][9][10][11] In a strategic move in 2015, Gowan Company, L.L.C. acquired the entire global dinitroaniline herbicide portfolio from Dow AgroSciences.[1][4][7][8][9][10] This acquisition included the trademarks for well-known products like Treflan® (trifluralin), Sonalan® (ethalfluralin), and Bonalan® (benfluralin), along with their global product registrations and intellectual property.[1][4][7][8] This transition highlights the enduring importance of these herbicides in modern agriculture.

Mechanism of Action

Herbicidal Activity: Microtubule Disruption

The primary mechanism of action for the herbicidal activity of N-aryl dinitroanilines is the disruption of microtubule polymerization in plant cells.[6][12][13] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell wall formation, and intracellular transport.[14]

Dinitroaniline herbicides bind to tubulin, the protein subunit of microtubules.[6][14] This binding prevents the polymerization of tubulin into functional microtubules, leading to a cascade of events that ultimately result in plant death.[6] Specifically, the disruption of microtubule formation inhibits the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division.[13] This leads to abnormal cell division and the inhibition of root and shoot growth in susceptible plants.[2]

Microtubule_Disruption_Pathway cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Processes Dinitroaniline Dinitroaniline Tubulin_dimers α/β-Tubulin Dimers Dinitroaniline->Tubulin_dimers Binds to Microtubule_polymerization Microtubule Polymerization Dinitroaniline->Microtubule_polymerization Inhibits Tubulin_dimers->Microtubule_polymerization Polymerize to form Functional_microtubules Functional Microtubules Microtubule_polymerization->Functional_microtubules Mitotic_spindle Mitotic Spindle Formation Functional_microtubules->Mitotic_spindle Cell_division Normal Cell Division Mitotic_spindle->Cell_division Root_shoot_growth Root and Shoot Growth Cell_division->Root_shoot_growth

Figure 1: Signaling pathway of microtubule disruption by dinitroanilines.
Antimicrobial Activity

While the herbicidal mechanism of action is well-established, the precise molecular basis for the antimicrobial activity of N-aryl dinitroanilines is still under investigation. Some studies suggest that the antimicrobial effects may also be related to the disruption of microtubule-like structures in susceptible microorganisms. However, more research is needed to fully elucidate the specific targets and pathways involved in their antimicrobial action.

Quantitative Data

The following tables summarize key quantitative data for a selection of N-aryl dinitroanilines.

Table 1: Physicochemical Properties of Selected Dinitroaniline Herbicides

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (mg/L)
TrifluralinC₁₃H₁₆F₃N₃O₄335.2846-470.22 (20°C)[12]
PendimethalinC₁₃H₁₉N₃O₄281.3154-580.33 (20°C)[12]
EthalfluralinC₁₃H₁₄F₃N₃O₄333.2755-560.2
OryzalinC₁₂H₁₈N₄O₆S346.36141-1422.5
BenfluralinC₁₃H₁₆F₃N₃O₄335.2865-66.5<1
ButralinC₁₄H₂₁N₃O₄295.3459-611

Data compiled from various sources.

Table 2: Herbicidal Activity (IC50) of Selected Dinitroanilines Against Various Weed Species

HerbicideWeed SpeciesIC50 (μM)Reference
OryzalinToxoplasma gondii (a protozoan parasite used as a model)0.5 - 2.5[15]
ProfluralinToxoplasma gondiiNot specified, but effective[16]
DinitramineToxoplasma gondiiMost effective of 12 dinitroanilines tested[15]

Table 3: Antimicrobial Activity (MIC) of Selected Dinitroaniline Derivatives

CompoundBacterial StrainMIC (mg/mL)Fungal StrainMIC (mg/mL)Reference
Compound 11Bacillus subtilis1.249Candida albicansNot specified[17]
Pseudomonas aeruginosa1.249[17]
Escherichia coli0.524[17]
Compound 13Staphylococcus aureusNot specified[17]
Bacillus subtilisHighest MIC[17]
Escherichia coliLowest MIC[17]
Compound 16Bacillus subtilis0.78[17]
Escherichia coli0.78[17]
Salmonella abony0.78[17]
Staphylococcus aureus>0.78[17]
Pseudomonas aeruginosa>0.78[17]
Compound 17Salmonella abony2.708[17]

Note: The data in this table is from a study on specific dinitroaniline derivatives and may not be representative of all compounds in this class. MIC values are highly dependent on the specific chemical structure and the microbial strain being tested.

Experimental Protocols

Synthesis of N-aryl Dinitroanilines

The synthesis of N-aryl dinitroanilines typically involves the nucleophilic aromatic substitution of a halogenated dinitrobenzene derivative with an appropriate amine. The following is a general procedure for the synthesis of a 2,6-dinitroaniline derivative.

Synthesis_Workflow start Start reactants 1. Combine halogenated dinitroaromatic and amine in a solvent start->reactants reaction 2. Heat the reaction mixture under reflux reactants->reaction workup 3. Cool the reaction mixture and perform aqueous workup reaction->workup extraction 4. Extract the product with an organic solvent workup->extraction purification 5. Purify the crude product (e.g., by chromatography or recrystallization) extraction->purification characterization 6. Characterize the final product (NMR, IR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the synthesis of N-aryl dinitroanilines.

Detailed Methodology for Synthesis of a Generic 2,6-Dinitro-N-arylaniline:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 1-halo-2,6-dinitrobenzene derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Addition of Amine: To this solution, add the desired N-arylamine (1.1 equivalents) and a base (e.g., triethylamine, potassium carbonate; 1.5 equivalents) to scavenge the hydrohalic acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-aryl dinitroaniline.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Herbicidal Activity Bioassay (Seed Germination and Root Elongation Assay)

This bioassay is a common method to evaluate the pre-emergence herbicidal activity of compounds.

Herbicidal_Assay_Workflow start Start prepare_solutions 1. Prepare stock solutions of test compounds and serial dilutions start->prepare_solutions prepare_plates 2. Place filter paper in Petri dishes and add test solutions prepare_solutions->prepare_plates add_seeds 3. Place a set number of seeds of the target weed species in each dish prepare_plates->add_seeds incubation 4. Incubate the Petri dishes in a controlled environment (dark, constant temperature) add_seeds->incubation data_collection 5. After a set period, count germinated seeds and measure root length incubation->data_collection analysis 6. Calculate germination percentage and root growth inhibition data_collection->analysis end End analysis->end

Figure 3: Experimental workflow for a herbicidal activity bioassay.

Detailed Methodology for Herbicidal Bioassay: [18][19][20][21][22]

  • Preparation of Test Solutions: Prepare a stock solution of the N-aryl dinitroaniline in a suitable solvent (e.g., acetone, DMSO). From this stock, prepare a series of dilutions to obtain the desired test concentrations.

  • Assay Setup: Place a sterile filter paper in a Petri dish. Add a specific volume of the test solution to the filter paper, ensuring it is evenly moistened. A control group with only the solvent should also be prepared.

  • Seed Plating: Place a predetermined number of seeds of the target weed species (e.g., ryegrass, crabgrass) onto the treated filter paper.

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C in the dark) for a specified period (e.g., 3-7 days).

  • Data Collection: After the incubation period, count the number of germinated seeds in each Petri dish. For the germinated seeds, carefully measure the length of the primary root.

  • Data Analysis: Calculate the germination percentage and the average root length for each concentration. Determine the percentage of root growth inhibition compared to the control. The IC50 value (the concentration that inhibits root growth by 50%) can then be calculated using appropriate statistical software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][23][24][25][26]

Detailed Methodology for Broth Microdilution Assay: [2][23][24][25][26]

  • Preparation of Test Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the N-aryl dinitroaniline compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (bacterium or fungus) according to established protocols (e.g., to a final concentration of approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[23]

  • Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

N-aryl dinitroanilines have a rich history, evolving from their origins in the dye industry to become a cornerstone of modern weed management. Their unique mechanism of action, involving the disruption of microtubule dynamics, has made them effective herbicides for decades. Furthermore, emerging research into their antimicrobial properties suggests potential new applications in human and animal health. This technical guide has provided an in-depth overview of the discovery, history, and key experimental aspects of N-aryl dinitroanilines, offering a valuable resource for researchers and professionals in the fields of agricultural science and drug development. The continued exploration of this versatile class of compounds holds promise for the development of new and improved solutions for both agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of N-(4-Chlorophenyl)-2,4-dinitroaniline. The synthesis is achieved via a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and 4-chloroaniline. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a derivative of dinitroaniline. The synthesis of N-substituted-2,4-dinitroaniline analogues is a fundamental reaction in organic chemistry. The most common method for this synthesis is the nucleophilic aromatic substitution (SNAr) reaction.[1] In this reaction, the chlorine atom on the 1-chloro-2,4-dinitrobenzene is displaced by a nucleophile, in this case, the amino group of 4-chloroaniline. The two electron-withdrawing nitro groups on the benzene ring of 1-chloro-2,4-dinitrobenzene activate the ring towards nucleophilic attack, facilitating the substitution reaction.[1] This reaction is typically performed in a polar solvent and may be facilitated by the presence of a base to neutralize the hydrochloric acid generated as a byproduct.[1]

Physicochemical Data

A summary of the key physicochemical properties of the starting materials and the final product is presented in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
1-Chloro-2,4-dinitrobenzeneC₆H₃ClN₂O₄202.55Pale yellow needles[2]97-00-7[2]
4-ChloroanilineC₆H₆ClN127.57Colorless to light amber solid106-47-8
This compoundC₁₂H₈ClN₃O₄293.67-1226-23-9[3]

Table 1: Physicochemical Properties of Reactants and Product.

PropertyValue
This compound
Molecular FormulaC₁₂H₈ClN₃O₄[3][4]
Molecular Weight293.666 g/mol [3]
Exact Mass293.0203334[3][4]
Hydrogen Bond Donor Count1[3][4]
Hydrogen Bond Acceptor Count5[3][4]
Rotatable Bond Count2[3][4]
Complexity363[3][4]
LogP5.01940[3]

Table 2: Computed Properties of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 1-chloro-2,4-dinitrobenzene and 4-chloroaniline.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • 4-chloroaniline

  • Ethanol (or another suitable polar solvent like DMF or DMSO)

  • Sodium bicarbonate (or another suitable base like triethylamine)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 1-chloro-2,4-dinitrobenzene in a suitable volume of ethanol.

  • Addition of Reactants: To the stirred solution, add 1.1 equivalents of 4-chloroaniline.

  • Addition of Base: Add 1.2 equivalents of sodium bicarbonate to the reaction mixture. The base will neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add deionized water to the mixture to induce precipitation.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Reaction Scheme and Workflow

The synthesis of this compound proceeds through a nucleophilic aromatic substitution mechanism. The workflow for this synthesis is depicted below.

Synthesis_Workflow Reactants 1. Reactant Preparation - 1-chloro-2,4-dinitrobenzene - 4-chloroaniline - Ethanol (Solvent) - Sodium Bicarbonate (Base) Reaction 2. Reaction - Reflux for 4-6 hours Reactants->Reaction Heat Workup 3. Work-up - Cool to room temperature - Precipitate with water Reaction->Workup Cool Isolation 4. Isolation - Vacuum filtration Workup->Isolation Purification 5. Purification - Recrystallization from Ethanol/Water Isolation->Purification Product 6. Final Product - this compound Purification->Product

Figure 1: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • 1-chloro-2,4-dinitrobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Ethanol is flammable. Avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for both academic and industrial research settings. Proper adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

Application Note: Synthesis of Dinitroanilines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitroanilines are an important class of chemical compounds utilized as intermediates in the synthesis of pesticides, dyes, and pharmaceuticals.[1][2] A common and effective method for their synthesis is through nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile replaces a leaving group on an aromatic ring. This application note provides detailed protocols for the synthesis of dinitroanilines, focusing on the reaction of 1-chloro-2,4-dinitrobenzene with amine nucleophiles.

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

General Reaction Scheme

The general reaction for the synthesis of a dinitroaniline via SNAr is depicted below, where a halo-dinitrobenzene reacts with an amine to yield the corresponding dinitroaniline and a halide salt.

A placeholder diagram is shown above. A detailed DOT script for the reaction mechanism is provided later in the document.

Experimental Protocols and Data

Several methods for the synthesis of 2,4-dinitroaniline are summarized below, highlighting different reaction conditions and resulting yields.

Table 1: Comparative Synthesis Protocols for 2,4-Dinitroaniline

ProtocolElectrophileNucleophile SourceSolventTemperature (°C)Time (h)Yield (%)Reference
A1-Chloro-2,4-dinitrobenzeneAmmonium AcetateOil Bath (neat)170668-76[3]
B1-Chloro-1,3-dinitrobenzeneAqueous Ammonia (34%)Water700.598.4[4]
C1-Chloro-2,4-dinitrobenzeneAnilineEthanolReflux0.5Not specified[5]
Detailed Protocol A: Synthesis of 2,4-Dinitroaniline using Ammonium Acetate

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

  • 1-Chloro-2,4-dinitrobenzene (technical grade, 0.25 mol)

  • Ammonium acetate (0.23 mol)

  • Ethanol

  • Water

Equipment:

  • 250 mL wide-mouthed flask

  • Reflux condenser

  • Inlet tube for gas

  • Oil bath

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • Place 50 g (0.25 mol) of 1-chloro-2,4-dinitrobenzene and 18 g (0.23 mol) of ammonium acetate in the flask.

  • Set up the apparatus for reflux with an oil bath, ensuring the flask is half-immersed.

  • Heat the oil bath to 170°C and maintain this temperature for 6 hours. During this time, pass ammonia gas through the inlet tube at a rate of 3-4 bubbles per second.

  • After 6 hours, remove the heat and allow the mixture to cool to room temperature.

  • Break up the solidified mass with a glass rod and add 100 mL of water.

  • Heat the mixture to boiling and filter while hot to remove water-soluble impurities.

  • Dissolve the crude product in 500 mL of boiling ethanol.

  • Add hot water (approximately 150 mL) to the ethanol solution until turbidity is observed.

  • Reheat the solution until it becomes clear, then allow it to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

  • Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and dry.

  • The expected yield is 31–35 g (68–76%) of 2,4-dinitroaniline with a melting point of 175–177°C.[3]

Detailed Protocol B: High-Yield Synthesis of 2,4-Dinitroaniline

This protocol is based on a patented industrial process designed for high yield and purity.[4]

Materials:

  • 1-Chloro-1,3-dinitrobenzene (molten)

  • Aqueous ammonia solution (34% by weight)

Equipment:

  • Stainless steel autoclave with a stirrer

  • Pumping system for molten reactant

Procedure:

  • Introduce 1200 g of 34% aqueous ammonia solution into the autoclave.

  • Heat the solution to 70°C, which will increase the pressure to approximately 6 atmospheres.

  • Pump 680 g of molten 1-chloro-1,3-dinitrobenzene into the autoclave. The pressure will decrease to about 3 atmospheres.

  • Stir the reaction mixture at 70°C for 30 minutes.

  • Vent the ammonia gas and absorb it in water.

  • Cool the reaction mixture to about 50°C while stirring.

  • Collect the product by suction filtration.

  • Wash the filter cake with water until neutral and then dry.

  • This process yields approximately 540 g (98.4% of theory) of 2,4-dinitroaniline with a melting point of 178-179°C.[4]

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The following diagram illustrates the two-step addition-elimination mechanism for the SNAr reaction between 1-chloro-2,4-dinitrobenzene and an amine.

SNAr_Mechanism SNAr Mechanism for Dinitroaniline Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 1-Chloro-2,4-dinitrobenzene Meisenheimer Meisenheimer Complex (Stabilized by NO2 groups) Reactant1->Meisenheimer Nucleophilic Attack Reactant2 Amine (R-NH2) Product 2,4-Dinitroaniline Derivative Meisenheimer->Product Elimination of Leaving Group LeavingGroup Chloride Ion (Cl-)

Caption: SNAr mechanism for dinitroaniline synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis, purification, and characterization of dinitroanilines.

Experimental_Workflow start Start reaction Reaction Setup (Electrophile + Nucleophile + Solvent) start->reaction reflux Heating / Reflux reaction->reflux workup Reaction Workup (Cooling, Quenching) reflux->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (TLC, MP, NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for dinitroaniline synthesis.

Characterization

The synthesized dinitroaniline products can be characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A common eluent system is a mixture of hexane and ethyl acetate.

  • Melting Point (MP): A sharp melting point close to the literature value indicates high purity. For example, the melting point of 2,4-dinitroaniline is reported to be in the range of 175-179°C.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Conclusion

Nucleophilic aromatic substitution provides a robust and versatile method for the synthesis of dinitroanilines. By selecting appropriate reaction conditions, such as the choice of nucleophile, solvent, and temperature, high yields of the desired products can be achieved. The protocols and data presented in this application note offer a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: N-(4-Chlorophenyl)-2,4-dinitroaniline as an Intermediate for Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-Chlorophenyl)-2,4-dinitroaniline, a key intermediate in the synthesis of azo dyes, particularly disperse dyes used for coloring hydrophobic fibers. Detailed protocols for its synthesis and subsequent conversion into a representative azo dye are provided, along with characterization data.

Introduction

This compound is an aromatic amine that serves as a crucial building block in the production of various azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the most significant class of industrial dyes in terms of both quantity and the number of individual dyes produced. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable nucleophilic compound, such as a phenol or another aromatic amine.

The specific structure of this compound, featuring a chlorophenyl group and two nitro groups, imparts distinct properties to the resulting dyes. These properties include color, fastness to light, washing, and sublimation, making them suitable for various applications, especially for dyeing synthetic fabrics like polyester.

Synthesis of this compound

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of 1-chloro-2,4-dinitrobenzene with 4-chloroaniline.

Reaction:

1-chloro-2,4-dinitrobenzene + 4-chloroaniline → this compound + HCl

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • 4-chloroaniline

  • Ethanol

  • Sodium acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1 equivalent) in ethanol.

  • Add 4-chloroaniline (1 equivalent) and sodium acetate (1 equivalent) to the flask. The sodium acetate acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Characterization Data for this compound:

PropertyValue
Molecular Formula C₁₂H₈ClN₃O₄[1]
Molecular Weight 293.66 g/mol [1]
CAS Number 1226-23-9[1]
Appearance Yellow to orange crystalline solid
Melting Point Typically in the range of 150-160 °C (will vary with purity)

Application as an Intermediate for Azo Dyes

This compound is primarily used as a diazo component in the synthesis of azo dyes. The amino group (-NH-) is first converted to a diazonium salt (-N₂⁺), which then acts as an electrophile in the azo coupling reaction.

3.1. Diazotization of this compound

The primary amine group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Reaction:

This compound + NaNO₂ + 2HCl → [N-(4-Chlorophenyl)-2,4-dinitrophenyl]diazonium chloride + NaCl + 2H₂O

3.2. Azo Coupling Reaction

The resulting diazonium salt is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, resulting in the formation of an azo dye.

General Reaction:

[N-(4-Chlorophenyl)-2,4-dinitrophenyl]diazonium chloride + Coupling Component → Azo Dye + HCl

Experimental Protocol: Synthesis of a Disperse Azo Dye

This protocol describes the synthesis of a representative disperse azo dye using this compound as the diazo component and N,N-diethylaniline as the coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-diethylaniline

  • Glacial acetic acid

  • Ice

Procedure:

Part A: Diazotization

  • In a beaker, prepare a solution of this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the amine solution with constant stirring. Keep the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt.

Part B: Coupling

  • In a separate beaker, dissolve N,N-diethylaniline (1 equivalent) in glacial acetic acid.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

  • Filter the crude dye using vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the dye from a suitable solvent (e.g., ethanol or a solvent mixture) to purify it.

  • Dry the purified dye in a vacuum oven.

3.3. Properties of the Resulting Azo Dyes

Azo dyes derived from this compound are typically disperse dyes, which are non-ionic and have low water solubility. They are suitable for dyeing hydrophobic fibers like polyester, nylon, and cellulose acetate. The color of the dye depends on the specific coupling component used.

Characterization and Fastness Properties:

PropertyDescription
Color The color of the dye is determined by the extended conjugation of the azo bond with the aromatic rings and the nature of the substituents.
Light Fastness The presence of electron-withdrawing groups, such as the nitro groups in the parent intermediate, can contribute to good light fastness.[2]
Wash Fastness Good wash fastness is often observed due to the low water solubility of the dye and its strong affinity for hydrophobic fibers.
Sublimation Fastness This is a critical property for disperse dyes, as they are often applied at high temperatures. Dyes derived from this intermediate generally exhibit good to excellent sublimation fastness.[2][3]
Rubbing Fastness The rubbing fastness of these dyes on polyester is often good, indicating good penetration of the dye into the fabric.[2][3]

Visualization of Synthesis and Workflow

Synthesis Pathway of this compound:

G A 1-chloro-2,4-dinitrobenzene C This compound A->C + 4-chloroaniline (Nucleophilic Aromatic Substitution) B 4-chloroaniline B->C D HCl C->D - HCl

Caption: Synthesis of the intermediate.

Experimental Workflow for Azo Dye Synthesis:

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification A Dissolve this compound in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Diazonium Salt Solution C->D G Combine Solutions D->G Add to E Dissolve Coupling Component in Acetic Acid F Cool to 0-5 °C E->F F->G H Azo Dye Precipitation G->H I Filtration H->I J Washing I->J K Recrystallization J->K L Drying K->L M Pure Azo Dye L->M

Caption: Azo dye synthesis workflow.

References

Application Note: HPLC Purity Analysis of N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-Chlorophenyl)-2,4-dinitroaniline is a chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceuticals. As with many chemical intermediates, its purity is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such compounds.[1] This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Principle

This method employs an RP-HPLC system with a C18 column to separate this compound from its potential impurities. The separation is achieved based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase. A UV detector is used for the quantification of the separated components. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Experimental Protocol

Instrumentation and Materials

1.1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

1.2. Reagents and Chemicals:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • This compound reference standard (purity ≥99%).

  • This compound sample for analysis.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time Approximately 15 minutes

Rationale: A C18 column is chosen for its versatility in retaining nonpolar to moderately polar compounds. The acetonitrile/water mobile phase provides good separation for dinitroaniline derivatives.[2] A detection wavelength of 225 nm is selected for high sensitivity for this class of compounds.[2] A column temperature of 30°C ensures reproducible retention times.[2]

Preparation of Solutions

3.1. Mobile Phase Preparation:

  • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

  • Combine them in a suitable container and mix thoroughly.

  • Degas the solution for 15 minutes using an ultrasonic bath or an online degasser before use.

3.2. Standard Solution Preparation (Concentration: ~0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix well.

3.3. Sample Solution Preparation (Concentration: ~0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation.

Experimental Workflow

The overall workflow for the HPLC analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (ACN:H2O 70:30) setup System Setup & Equilibration prep_mobile->setup prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (Inject Standard x5) prep_std->sst prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Sample Analysis (Inject Blank, Standard, Sample) prep_sample->analysis setup->sst sst->setup If SST Fails sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (Area Percent Method) integration->calculation report Final Report Generation calculation->report

Caption: HPLC analysis workflow for purity determination.
System Suitability Test (SST)

Before sample analysis, the system suitability must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • Evaluate the system suitability parameters against the acceptance criteria listed below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

The system is deemed suitable for analysis only if all criteria are met.

Analytical Procedure
  • Inject a blank (acetonitrile) to ensure no carryover or system contamination.

  • Inject the Standard Solution once to confirm the retention time.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms for all injections.

Calculation of Purity

The purity of this compound is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Where:

  • Area of Main Peak is the integrated area of the this compound peak in the sample chromatogram.

  • Total Area of All Peaks is the sum of the integrated areas of all peaks in the sample chromatogram (excluding solvent peaks).

Results and Data Presentation

The results from the analysis should be tabulated for clarity. Below are example tables for system suitability and sample purity analysis.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.155620
28.5112587651.165590
38.5312498701.145650
48.5212555431.155610
58.5112601121.165580
Mean 8.52 1255722 1.15 5610
%RSD 0.10% 0.35% --

Table 2: Sample Purity Analysis Results

Sample IDInjectionRetention Time (min)Main Peak AreaTotal Peak AreaPurity (%)
Sample Lot A18.531245678125102099.57
Sample Lot A28.521246890125234599.56
Average Purity 99.57%

Conclusion

The described RP-HPLC method is specific, precise, and reliable for determining the purity of this compound. The isocratic method offers simplicity and robustness, making it suitable for routine quality control in research and manufacturing environments. The system suitability criteria ensure the validity of the results obtained.

References

Recrystallization procedure for purifying dinitroaniline compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

This document provides detailed procedures and critical data for the purification of dinitroaniline compounds, a class of molecules with significant applications in the pharmaceutical and materials sciences. The focus is on recrystallization, a robust and widely used technique for the purification of solid organic compounds. These protocols are intended for researchers, scientists, and professionals in drug development who require high-purity dinitroaniline derivatives for their work.

Introduction to Dinitroaniline Recrystallization

Dinitroanilines are aromatic compounds containing an amine group and two nitro groups attached to a benzene ring. The position of these functional groups gives rise to six possible isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline), each with distinct physical and chemical properties.[1] Due to their utility as synthetic intermediates for dyes and pesticides, and their potential as active pharmaceutical ingredients, obtaining these compounds in high purity is often a critical step in research and development.[1]

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. The general principle involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by cooling, which leads to the crystallization of the pure compound while the impurities remain dissolved in the mother liquor.

Selecting an Appropriate Solvent

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solubility for the dinitroaniline compound at elevated temperatures.

  • Low solubility for the dinitroaniline compound at low temperatures.

  • High solubility for the impurities at all temperatures.

  • A boiling point that is below the melting point of the dinitroaniline compound.

  • Chemical inertness towards the dinitroaniline compound.

  • Ease of removal from the purified crystals.

Commonly used solvents for the recrystallization of dinitroaniline compounds include alcohols (ethanol, methanol), acetone, ethyl acetate, and mixtures of these with water.

Quantitative Solubility Data

Understanding the solubility of dinitroaniline isomers in various solvents is crucial for optimizing the recrystallization process. The following tables summarize the solubility data for 2,4-dinitroaniline, 2,6-dinitroaniline, and 3,5-dinitroaniline.

Table 1: Solubility of 2,4-Dinitroaniline in Various Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Methanol278.151.83
283.152.37
288.153.05
293.153.91
298.154.98
303.156.34
308.158.05
313.1510.19
318.1512.86
Ethanol278.152.15
283.152.76
288.153.54
293.154.54
298.155.80
303.157.42
308.159.49
313.1512.16
318.1515.58
Acetone278.1523.31
283.1528.53
288.1534.73
293.1542.11
298.1550.95
303.1561.54
308.1574.20
313.1589.31
318.15107.28
Acetonitrile278.157.92
283.159.77
288.1512.01
293.1514.72
298.1518.06
303.1522.08
308.1526.96
313.1532.89
318.1539.99
n-Propanol278.151.89
283.152.42
288.153.09
293.153.94
298.155.01
303.156.36
308.158.06
313.1510.20
318.1512.88
Toluene278.150.81
283.151.02
288.151.28
293.151.61
298.152.01
303.152.51
308.153.12
313.153.88
318.154.81
Isopropanol278.151.69
283.152.18
288.152.81
293.153.61
298.154.61
303.155.88
308.157.50
313.159.58
318.1512.24
Ethyl Acetate278.1511.23
283.1513.78
288.1516.85
293.1520.55
298.1525.01
303.1530.37
308.1536.85
313.1544.60
318.1553.88
1-Butanol278.152.39
283.153.04
288.153.86
293.154.89
298.156.18
303.157.80
308.159.83
313.1512.40
318.1515.63

Data extracted from the Journal of Chemical & Engineering Data.[2]

Table 2: Solubility of other Dinitroaniline Isomers

CompoundSolventTemperatureSolubility
2,6-Dinitroaniline95% EthanolRoom Temperature~0.4 g/100 mL[3]
3,5-DinitroanilineWater25°C7.08 x 10⁻³ mol/L[4]
3,5-DinitroanilineEthanolNot specifiedSoluble
3,5-DinitroanilineDiethyl EtherNot specifiedSoluble

Experimental Protocols

The following are detailed protocols for the recrystallization of 2,4-dinitroaniline, 2,6-dinitroaniline, and 3,5-dinitroaniline.

Protocol for the Recrystallization of 2,4-Dinitroaniline

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Crude 2,4-dinitroaniline

  • Ethanol (95%)

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4-dinitroaniline in the minimum amount of boiling ethanol. For every gram of crude material, approximately 20 mL of ethanol will be required. Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot ethanolic solution, add water dropwise until the solution becomes turbid. Then, add a small amount of ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. The rate of cooling will influence the size and purity of the crystals. Slower cooling generally results in larger and purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol for the Recrystallization of 2,6-Dinitroaniline

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Crude 2,6-dinitroaniline

  • Ethanol (95%)

  • Activated charcoal (e.g., Norit)

  • Filter aid (e.g., Celite)

  • Erlenmeyer flask with a reflux condenser

  • Heating mantle or hot plate

  • Heated funnel

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a reflux condenser, dissolve the crude 2,6-dinitroaniline in hot 95% ethanol (approximately 500 mL for 27-32 g of crude material).

  • Decolorization: Add activated charcoal and a filter aid to the boiling solution and continue to reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a heated funnel to remove the charcoal and filter aid. This step is crucial to prevent the product from crystallizing prematurely in the funnel.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Light-orange needles of 2,6-dinitroaniline will separate.

  • Isolation: Collect the crystals by suction filtration.

  • Drying: Air-dry the purified crystals. The solubility of pure 2,6-dinitroaniline in 95% ethanol at room temperature is approximately 0.4 g per 100 mL.[3]

Protocol for the Recrystallization of 3,5-Dinitroaniline

This protocol is based on a purification step described in the synthesis of 3,5-dinitroaniline.[5]

Materials:

  • Crude 3,5-dinitroaniline

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude 3,5-dinitroaniline in a minimum amount of hot dilute ethanol. The optimal ethanol-to-water ratio should be determined empirically, starting with a higher proportion of ethanol and adding water as an anti-solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystallization.

  • Ice Bath: Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the yellow crystals of 3,5-dinitroaniline by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, dilute ethanol.

  • Drying: Dry the purified product. The melting point of pure 3,5-dinitroaniline is approximately 163°C.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for recrystallization and the logical relationship of solvent selection.

Recrystallization_Workflow start Start: Impure Dinitroaniline Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure Dinitroaniline Crystals dry->end Solvent_Selection compound Dinitroaniline Compound solvent Ideal Solvent Properties prop1 High solubility when hot solvent->prop1 prop2 Low solubility when cold solvent->prop2 prop3 Impurities remain soluble solvent->prop3 prop4 Chemically inert solvent->prop4 prop5 Easily removed solvent->prop5

References

Application Notes and Protocols for the Synthesis of N-Substituted Dinitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of N-substituted dinitroanilines, compounds of significant interest in medicinal chemistry and materials science. The following sections offer a comprehensive guide to the synthesis, purification, and characterization of these molecules, supported by quantitative data and visual workflows.

Introduction

N-substituted dinitroanilines are a class of organic compounds characterized by an aniline core substituted with two nitro groups and a variable substituent on the nitrogen atom. These compounds have garnered considerable attention due to their diverse biological activities, including herbicidal, antimicrobial, and antiprotozoal properties.[1][2] For instance, derivatives of dinitroanilines such as oryzalin and trifluralin have been investigated for the treatment of infections caused by Cryptosporidium parvum.[1][2] The synthesis of various analogs allows for the exploration of structure-activity relationships, which is crucial in drug development.[3] This document outlines established methods for the preparation of N-substituted dinitroanilines to aid researchers in their synthetic endeavors.

Data Presentation

The following tables summarize quantitative data from representative synthetic procedures for N-substituted dinitroanilines, providing a comparative overview of different methodologies.

Table 1: Synthesis of N-(2,4-dinitrophenyl)-2,4-dinitroaniline via Dinitration of N-substituted Aniline

Reagent/ParameterMolar Equiv.Amount
N-substituted aniline10.3 mmol
Bismuth (III) nitrate pentahydrate20.6 mmol
Palladium (II) acetate0.050.015 mmol
2,2,2-Trifluoroethanol (TFE)-1.5 mL
Trifluoroacetic acid (TFA)-0.5 mL
Reaction Conditions
Temperature-90 °C
Time-24 h
Atmosphere-Inert (Argon)
Yield -81%[4]

Table 2: General Procedure for Aryl Chloride Displacement

Reagent/ParameterMolar Equiv.Amount
Aryl chloride (e.g., 4-chloro-3,5-dinitrobenzamide derivatives)15.30 mmol
Amine1.15.80 mmol
Triethylamine1.15.80 mmol
95% Ethanol-25 mL
Reaction Conditions
Temperature-Reflux
Time-1 h
Yield -Not specified

Table 3: Synthesis of 2,4-Dinitroaniline from 2,4-Dinitrochlorobenzene

Reagent/ParameterMolar Equiv.Amount
2,4-Dinitrochlorobenzene10.25 mole
Ammonium acetate0.920.23 mole
Reaction Conditions
Temperature-170 °C
Time-6 h
Atmosphere-Ammonia gas flow
Yield -68-76%[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of N-substituted dinitroanilines.

Protocol 1: Dinitration of N-Substituted Anilines [4]

This protocol describes a general procedure for the dinitration of aromatic amines using a bismuth(III) nitrate and palladium(II) acetate catalyst system.

Materials:

  • N-substituted aniline

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Palladium (II) acetate (Pd(OAc)₂)

  • 2,2,2-Trifluoroethanol (TFE)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • 25 mL oven-dried Schlenk tube

  • Syringes

  • Magnetic stirrer and heating oil bath

  • Rotary evaporator

Procedure:

  • To a 25 mL oven-dried Schlenk tube, add bismuth (III) nitrate pentahydrate (2 equiv, 0.6 mmol) and palladium (II) acetate (0.015 mmol, 5 mol %).

  • Evacuate the tube and backfill with Argon gas. Repeat this cycle three times over 30 minutes to ensure an inert atmosphere.

  • Under a counter flow of Argon, add the N-substituted aniline (1 equiv, 0.3 mmol) to the Schlenk tube via syringe.

  • Add 1.5 mL of TFE and 0.5 mL of TFA to the reaction mixture using disposable medical syringes.

  • Seal the flask and stir the mixture at room temperature for 15 minutes.

  • Transfer the flask to a preheated oil bath at 90 °C and continue stirring for 24 hours.

  • After 24 hours, cool the mixture to room temperature.

  • Dilute the solution with 10 mL of ethyl acetate and filter to remove any insoluble materials.

  • Wash the organic phase with a 5% NaHCO₃ solution.

  • Extract the aqueous phase three times with 15 mL of ethyl acetate each time.

  • Combine all organic phases, wash with brine, and dry over anhydrous MgSO₄ for 30 minutes.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel chromatography, eluting with a mixture of ethyl acetate and petroleum ether (ranging from 5:1 to 2:1).

Protocol 2: Synthesis via Aryl Chloride Displacement [1]

This protocol outlines a general method for the synthesis of N-substituted dinitroanilines through the displacement of a chlorine atom from an activated aryl chloride with an amine.

Materials:

  • Aryl chloride (e.g., 4-chloro-3,5-dinitro-N-methylbenzamide)

  • Amine of choice

  • Triethylamine

  • 95% Ethanol

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, prepare a suspension of the aryl chloride (5.30 mmol) in 25 mL of 95% ethanol.

  • While stirring, simultaneously add the amine (5.80 mmol) and triethylamine (5.80 mmol) to the suspension via syringe.

  • Heat the resulting orange mixture to reflux for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Pour the mixture over 200 g of ice and stir.

  • An orange precipitate will form. Collect the precipitate by filtration.

  • Alternatively, if a yellow-orange mixture is obtained, extract it three times with 50 mL of ethyl acetate each time.

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield an orange oil.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of N-substituted dinitroanilines.

experimental_workflow_1 reagent reagent process process product product condition condition A N-substituted Aniline D Reaction Mixture A->D B Bi(NO3)3.5H2O, Pd(OAc)2 B->D C TFE, TFA C->D E Work-up & Purification D->E G 90 °C, 24h, Argon D->G F N-substituted Dinitroaniline E->F

Caption: Workflow for Dinitration of N-Substituted Anilines.

experimental_workflow_2 reagent reagent process process product product condition condition A Aryl Chloride D Reaction Mixture A->D B Amine, Triethylamine B->D C 95% Ethanol C->D E Work-up (Precipitation/Extraction) D->E G Reflux, 1h D->G F N-substituted Dinitroaniline E->F

References

Application Notes and Protocols: N-(4-Chlorophenyl)-2,4-dinitroaniline as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(4-Chlorophenyl)-2,4-dinitroaniline as a foundational scaffold in the synthesis of novel pharmaceutical agents. The unique electronic and structural features of this compound make it an attractive starting point for the development of kinase inhibitors and potentially other therapeutic molecules.

Introduction

This compound is a substituted diphenylamine characterized by the presence of a 4-chlorophenyl group and a 2,4-dinitrophenyl moiety. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic ring and the secondary amine, making it a versatile intermediate for further chemical modifications. While the broader class of dinitroanilines has been explored for various biological activities, including herbicidal and antimicrobial effects, recent research highlights the potential of this compound derivatives in the development of targeted cancer therapeutics.[1][2] This document will focus on its application in the synthesis of novel kinase inhibitors with anti-glioma activity.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity, solubility, and potential for further chemical transformations.

PropertyValueReference
Molecular Formula C₁₂H₈ClN₃O₄[3][4]
Molecular Weight 293.66 g/mol [3]
CAS Number 1226-23-9[3]
LogP 5.02[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 2[4]

Application in the Synthesis of Kinase Inhibitors for Anti-Glioma Activity

A significant application of the N-(4-chlorophenyl) moiety derived from the title compound is in the synthesis of substituted pyrano[2,3-c]pyrazoles, which have demonstrated potent inhibitory activity against Protein Kinase B (PKB/Akt) signaling pathways, particularly AKT2. Aberrant AKT2 signaling is a known driver in the progression of several cancers, including glioma.[3][5]

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been synthesized and evaluated for their anti-glioma properties. One of the most promising compounds, 4j , exhibited significant and specific inhibitory activity against AKT2/PKBβ.[3]

Quantitative Biological Data

The biological activity of the lead compound 4j is summarized in Table 2.

ParameterValueTarget/Cell LineReference
IC₅₀ (AKT2/PKBβ) 12 µMPurified Kinase[3]
IC₅₀ (AKT1/PKBα) 14 µMPurified Kinase[3]
EC₅₀ Low µM rangeGlioblastoma Cell Lines[5]
Proposed Synthetic Pathway

The synthesis of the active pyrano[2,3-c]pyrazole derivatives can be envisioned to start from this compound. The dinitroaniline can be converted to the corresponding hydrazine, which then serves as a key intermediate.

Synthetic Pathway A This compound B Reduction of one nitro group A->B e.g., Na₂S F N-(4-Chlorophenyl)-2,4-dinitrophenylhydrazine A->F Alternative direct reduction methods C N-(4-Chlorophenyl)-2-nitro-4-aminoaniline B->C D Diazotization C->D NaNO₂, HCl E Reduction to Hydrazine D->E e.g., SnCl₂ E->F G Condensation with Ethyl Acetoacetate F->G H Pyrazolone Intermediate G->H I Reaction with Malononitrile and Aldehyde H->I J N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (e.g., 4j) I->J

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, adapted from the literature.[3][5]

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (General Procedure)

This protocol outlines the final steps in the synthesis of the target compounds, starting from a pyrazolone intermediate.

Materials:

  • 5-Methyl-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one (Pyrazolone intermediate)

  • Aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde for compound 4j)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of the pyrazolone intermediate (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL) is prepared.

  • A catalytic amount of piperidine (2-3 drops) is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Experimental Workflow cluster_synthesis Synthesis A Mix Reactants: Pyrazolone, Aldehyde, Malononitrile in Ethanol B Add Piperidine (catalyst) A->B C Reflux for 6-8 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry the Product G->H I Recrystallize for Purification H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for the synthesis of pyrano[2,3-c]pyrazoles.

In Vitro Kinase Inhibition Assay (for AKT2/PKBβ)

This protocol describes the method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against AKT2 kinase.

Materials:

  • Purified recombinant AKT2/PKBβ enzyme

  • Peptide substrate (e.g., Crosstide)

  • ATP (γ-³²P-ATP)

  • Synthesized inhibitor compound (e.g., 4j) at various concentrations

  • Assay buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • The kinase reaction is set up in a final volume of 25 µL containing the assay buffer, peptide substrate, and purified AKT2 enzyme.

  • The inhibitor compound is added at varying concentrations (typically in a serial dilution).

  • The reaction is initiated by the addition of γ-³²P-ATP.

  • The reaction mixture is incubated at 30°C for a defined period (e.g., 20 minutes).

  • The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • The paper is washed multiple times to remove unincorporated γ-³²P-ATP.

  • The radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Anti-Glioma Activity Assay (EC₅₀ Determination)

This protocol outlines the procedure to assess the cytotoxic effects of the synthesized compounds on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87, T98G)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are treated with the synthesized compounds at a range of concentrations (serial dilutions). A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the cell viability is assessed using an MTT assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

The synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, such as compound 4j , exert their anti-glioma effect by inhibiting the PI3K/AKT signaling pathway. Specifically, they target AKT2, a key kinase in this pathway that promotes cell survival, proliferation, and resistance to apoptosis.

Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT2 AKT2 PDK1->AKT2 activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT2->Downstream Inhibitor N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j) Inhibitor->AKT2 inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

References

Application Note: Derivatization of N-(4-Chlorophenyl)-2,4-dinitroaniline for Functional Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(4-Chlorophenyl)-2,4-dinitroaniline is a diphenylamine derivative that serves as a versatile scaffold for chemical synthesis. The dinitroaniline class of compounds is known for a range of biological activities, including herbicidal effects through microtubule disruption.[1] Recent studies have also highlighted the potential of related structures in oncology and infectious diseases. For instance, a compound featuring an N-(4-chlorophenyl) moiety demonstrated inhibitory activity against AKT2/PKBβ, a key kinase in cancer signaling, and exhibited anti-glioma properties.[2][3] Derivatization of the core this compound structure is a promising strategy to generate novel chemical entities with enhanced potency, selectivity, and drug-like properties for functional evaluation in key therapeutic areas.

This document provides detailed protocols for the synthesis of a focused library of this compound derivatives and their subsequent functional evaluation as potential kinase inhibitors, anticancer agents, and antimicrobial compounds.

Synthesis and Derivatization Strategy

The primary and most direct method for synthesizing N-substituted-2,4-dinitroaniline analogues is through a nucleophilic aromatic substitution reaction.[4] This involves reacting 1-chloro-2,4-dinitrobenzene with a diverse library of primary or secondary amines. The two electron-withdrawing nitro groups on the benzene ring highly activate the chlorine atom for displacement.[4] This strategy allows for the systematic introduction of various functional groups to probe the structure-activity relationship (SAR).

General Workflow for Derivatization

The overall process involves the synthesis of the core scaffold followed by diversification, purification, and characterization.

G cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Analysis & Final Product A 1-Chloro-2,4-dinitrobenzene C Nucleophilic Aromatic Substitution Reaction A->C B Diverse Primary/Secondary Amines (R-NH2) B->C D Purification (e.g., Recrystallization, Column Chromatography) C->D Crude Product E Characterization (NMR, HRMS, IR) D->E Purified Compound F Final Derivative Library for Functional Screening E->F

Caption: General workflow for the synthesis of dinitroaniline derivatives.

Experimental Protocol: Synthesis of Derivatives

This protocol describes the synthesis of N-substituted-2,4-dinitroaniline derivatives from 1-chloro-2,4-dinitrobenzene.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Selected primary or secondary amine (e.g., benzylamine, morpholine, piperidine)

  • Ethanol (or other suitable polar solvent)

  • Triethylamine or Sodium Bicarbonate (as a base)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 1-chloro-2,4-dinitrobenzene in a minimal amount of ethanol.

  • Add 1.1 equivalents of the selected amine to the solution.

  • Add 1.2 equivalents of a base (e.g., triethylamine) to scavenge the HCl generated during the reaction.[4]

  • Attach the reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterize the final purified product by NMR, HRMS, and IR spectroscopy to confirm its structure and purity.

Functional Studies: Kinase Inhibition

Rationale: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Specifically, the AKT2 isoform has been implicated in glioma and other malignancies.[2][3] Given that compounds with an N-(4-chlorophenyl) scaffold have shown inhibitory activity against AKT2, this pathway is a prime target for evaluating the newly synthesized derivatives.[2]

PI3K/AKT Signaling Pathway

The following diagram illustrates the PI3K/AKT pathway and the potential point of inhibition.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT2 (PKBβ) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (Bad, FoxO, GSK3β) AKT->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor Derivative (Inhibitor) Inhibitor->AKT Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT signaling pathway and the target of inhibition.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for a luminescence-based kinase assay that measures ADP produced from the kinase reaction, providing a sensitive measure of enzyme activity.

Materials:

  • Purified recombinant human AKT2 kinase

  • Kinase substrate (e.g., a specific peptide like GSK3α peptide)

  • Synthesized derivative compounds (dissolved in DMSO)

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized derivatives in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar.

  • Reaction Setup: In a white microplate, add the components in the following order:

    • 1 µL of derivative solution or DMSO (for positive and negative controls).

    • 2 µL of a mixture containing the kinase and substrate in reaction buffer.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[7]

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Kinase Inhibition

Summarize the results in a table for clear comparison of derivative potency.

Compound IDR-Group MoietyTarget KinaseIC₅₀ (µM)
Parent HAKT2> 50
DERIV-01 BenzylAKT212.5
DERIV-02 4-FluorobenzylAKT28.2
DERIV-03 Morpholin-4-yl-ethylAKT225.1
DERIV-04 CyclohexylAKT218.9
Staurosporine (Positive Control)AKT20.02

Functional Studies: Anticancer Activity

Rationale: Inhibitors of key survival pathways like PI3K/AKT are expected to reduce the viability and proliferation of cancer cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[9]

Workflow for Cell Viability Assay

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Allow cells to adhere) A->B C Treat Cells with Derivative Compounds (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Add Solubilization Solution (e.g., DMSO, SDS-HCl) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate EC₅₀) H->I

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: MTT Cell Viability Assay

This protocol details the steps for determining the effect of the synthesized derivatives on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., U-87 MG glioblastoma, HCT116 colon cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment using the formula: (OD_treated / OD_vehicle_control) * 100. Determine the EC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting viability against the log of compound concentration.

Data Presentation: Anticancer Activity
Compound IDR-Group MoietyU-87 MG EC₅₀ (µM)HCT116 EC₅₀ (µM)
Parent H> 100> 100
DERIV-01 Benzyl21.435.2
DERIV-02 4-Fluorobenzyl15.822.7
DERIV-03 Morpholin-4-yl-ethyl45.368.1
DERIV-04 Cyclohexyl33.941.5
Doxorubicin (Positive Control)0.80.5

Functional Studies: Antimicrobial Activity

Rationale: The development of new antimicrobial agents is a global health priority. Many nitrogen-containing heterocyclic compounds possess antimicrobial properties. Screening the synthesized derivatives against a panel of pathogenic bacteria and fungi can identify novel scaffolds for anti-infective drug development. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strain (Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.

  • Synthesized derivatives (dissolved in DMSO)

  • Sterile 96-well round-bottom microplates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer or nephelometer

  • Incubator (37°C for bacteria, 35°C for fungi)

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Standardize Inoculum: Dilute the adjusted suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of a concentrated stock of the derivative compound (e.g., 256 µg/mL in broth) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).[13]

  • Inoculation: Add 100 µL of the standardized bacterial or fungal inoculum to each well, bringing the final volume to 200 µL. This halves the compound concentrations, achieving the desired final test range (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12]

Data Presentation: Antimicrobial Activity
Compound IDR-Group MoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent H> 64> 64> 64
DERIV-01 Benzyl3264> 64
DERIV-02 4-Fluorobenzyl1632> 64
DERIV-03 Morpholin-4-yl-ethyl81632
DERIV-04 Cyclohexyl> 64> 64> 64
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A1

Conclusion

The synthetic and functional testing protocols outlined in this application note provide a comprehensive framework for the derivatization of this compound and the systematic evaluation of its analogues. By exploring modifications to the core structure, this strategy enables the investigation of structure-activity relationships and the potential identification of lead compounds with potent kinase inhibitory, anticancer, or antimicrobial activities. The detailed methodologies and data presentation formats are designed to ensure reproducibility and facilitate the efficient screening and characterization of new chemical entities for drug discovery programs.

References

Safe handling and disposal procedures for N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for N-(4-Chlorophenyl)-2,4-dinitroaniline

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified in the available resources. The following information is a compilation of data for the requested compound and the closely related compound 2,4-dinitroaniline (CAS 97-02-9). Procedures should be handled with extreme caution, and a risk assessment should be performed by qualified personnel before handling.

Hazard Identification and Classification

This compound is a dinitroaniline derivative. While specific toxicity data is limited, related compounds like 2,4-dinitroaniline are classified as highly toxic.[1] The primary hazards are:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

1.1 GHS Hazard Statements for 2,4-dinitroaniline (as a surrogate):

  • H300: Fatal if swallowed.

  • H310: Fatal in contact with skin.

  • H330: Fatal if inhaled.

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

  • H411: Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties
PropertyValueSource
Chemical Name This compoundLookChem
CAS Number 1226-23-9LookChem
Molecular Formula C12H8ClN3O4LookChem
Molecular Weight 293.666 g/mol LookChem
Appearance Crystalline powder (based on 2,4-dinitroaniline)
Flash Point 224 °C (for 2,4-dinitroaniline)
Solubility Insoluble in water (based on 2,4-dinitroaniline)
Safe Handling and Personal Protective Equipment (PPE)

3.1 Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.

3.2 Personal Protective Equipment:

PPESpecificationSource
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.
Skin Protection Chemical resistant gloves (e.g., Butyl rubber, Nitrile rubber). Handle with gloves. Gloves must be inspected prior to use.
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

3.3 Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands before breaks and immediately after handling the product.

  • Do not eat, drink, or smoke when using this product.[1]

Experimental Protocols

Protocol 1: Weighing and Preparing Solutions
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work must be conducted in a certified chemical fume hood.

  • Weighing:

    • Use a tared, sealed container to weigh the solid compound on an analytical balance.

    • Minimize the creation of dust.

    • Clean any spills immediately using appropriate procedures (see Protocol 3).

  • Dissolving:

    • Add the solvent to the vessel first.

    • Slowly add the weighed this compound to the solvent while stirring to prevent clumping and dust formation.

    • If heating is required, use a controlled heating mantle and monitor the process.

Protocol 2: Accidental Release and Spill Cleanup
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, do not dry sweep.[1] Moisten the spilled material with a suitable solvent (e.g., acetone) to prevent dust generation.

    • Use an absorbent material to contain liquid spills.

  • Cleanup:

    • Carefully scoop the contained material into a labeled, sealable waste container.

    • Clean the spill area with a detergent and water solution.

    • Collect all cleanup materials in a sealed bag for disposal as hazardous waste.

  • Decontamination: Decontaminate all equipment used for cleanup.

Protocol 3: Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in clearly labeled, sealed, and compatible containers.

    • Do not mix with other waste streams unless compatible.

  • Disposal Method:

    • Dispose of contents/container to an approved waste disposal plant.

    • The preferred method of disposal is incineration by a licensed disposal company.

    • Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Environmental Precautions:

    • Do not allow the product to enter drains, sewers, or waterways. This substance is toxic to aquatic life with long-lasting effects.

Visualizations

SafeHandlingWorkflow Safe Handling and Emergency Workflow cluster_handling Standard Handling Procedure cluster_emergency Emergency Procedures prep 1. Preparation (Wear full PPE, work in fume hood) weigh 2. Weighing (Use sealed container, minimize dust) prep->weigh dissolve 3. Solution Preparation (Add solid to solvent slowly) weigh->dissolve spill Accidental Spill dissolve->spill Potential Accident evacuate Evacuate Area spill->evacuate contain Contain Spill (Moisten solid, use absorbents) evacuate->contain cleanup Clean Spill Area contain->cleanup decontaminate Decontaminate Equipment cleanup->decontaminate DisposalWorkflow Hazardous Waste Disposal Workflow cluster_collection Waste Collection cluster_disposal Disposal Protocol cluster_precautions Environmental Precautions collect 1. Collect Waste (Labeled, sealed containers) segregate 2. Segregate Waste (Do not mix with incompatible waste) collect->segregate transport 3. Transport (To licensed disposal facility) segregate->transport no_drains Prevent entry into drains and waterways segregate->no_drains incinerate 4. Incineration (With afterburner and scrubber) transport->incinerate

References

Application Notes and Protocols for the Analytical Identification of N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative analysis of N-(4-Chlorophenyl)-2,4-dinitroaniline. The protocols outlined below are intended to serve as a foundational guide, which may require optimization based on the specific sample matrix and instrumentation.

Introduction

This compound is a nitroaromatic compound of interest in various fields, including pharmacology and environmental science, due to its potential biological activity and persistence. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques (UV-Vis, FT-IR, NMR) for the characterization of this compound.

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a robust method for the routine analysis of this compound. The dinitrophenyl chromophore allows for sensitive detection.

Table 1: HPLC Quantitative Data Summary

ParameterValue
Limit of Quantification (LOQ) 4.5 x 10⁻⁹ M (for 2,4-dinitroaniline)[1]
Recoveries 84.6% - 94.0% (for dinitroaniline isomers)[1]
Relative Standard Deviation (RSD) < 4.7% (for dinitroaniline isomers)[1]

Experimental Protocol: HPLC-UV Analysis

This protocol is adapted from a method for the analysis of dinitroaniline isomers.[1]

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 25 µg/mL.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. An Oasis HLB cartridge can be used for this purpose.[1]

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Analytical Column: Agilent TC-C18 (or equivalent), 5 µm, 4.6 x 250 mm.[1]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 225 nm.[1]

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Acetonitrile start->dissolve dilute Prepare Calibration Standards dissolve->dilute spe SPE Cleanup (if necessary) dissolve->spe inject Inject into HPLC System dilute->inject spe->dilute separate Chromatographic Separation inject->separate detect UV Detection at 225 nm separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and structural information, making it a powerful tool for the definitive identification of this compound.

Table 2: GC-MS Quantitative Data Summary (Adapted for Halogenated Dinitroanilines)

ParameterValue
Limit of Detection (LOD) 0.3 - 3.3 µg/L (for dinitroaniline herbicides)
Limit of Quantification (LOQ) 0.4 - 10 µg/kg (for dinitroaniline herbicides)
Correlation Coefficient (r²) > 0.99 (for dinitroaniline herbicides)

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a suitable solvent such as ethyl acetate or acetone.

    • Create calibration standards by serial dilution.

    • For trace analysis in complex matrices, a liquid-liquid extraction or dispersive liquid-liquid microextraction (DLLME) can be employed.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • GC-MS Conditions:

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp: 10°C/min to 280°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-400.

  • Analysis:

    • Acquire data in full scan mode for qualitative analysis and to identify characteristic fragment ions.

    • For quantitative analysis, operate in selected ion monitoring (SIM) mode using characteristic ions of this compound.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Ethyl Acetate start->dissolve extract LLE or DLLME (for trace analysis) dissolve->extract inject Inject into GC-MS System dissolve->inject extract->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-400) ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by SIM identify->quantify end End quantify->end

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for preliminary identification and quantification, leveraging the strong absorbance of the dinitroaniline chromophore.

Table 3: UV-Vis Spectroscopic Data

ParameterValue
λmax (2,4-dinitroaniline) 346 nm[2]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

    • Prepare a series of dilutions for quantitative analysis.

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.

  • Analysis:

    • Scan the sample from 200 to 600 nm to obtain the full spectrum and determine the wavelength of maximum absorbance (λmax).

    • For quantification, create a calibration curve by measuring the absorbance of the standards at the determined λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Peaks for this compound

Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretching
1590 - 1610Aromatic C=C stretching
1500 - 1530Asymmetric NO₂ stretching
1330 - 1350Symmetric NO₂ stretching
1080 - 1100C-N stretching
1010 - 1020C-Cl stretching
820 - 850C-H out-of-plane bending (p-disubstituted)

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation:

    • A Fourier-Transform Infrared Spectrometer.

  • Analysis:

    • Acquire the spectrum in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

Table 5: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Dinitroaniline ring)8.0 - 9.0m
Aromatic-H (Chlorophenyl ring)7.3 - 7.5m
Amine (-NH-)8.5 - 9.5br s
Predicted values are based on the analysis of similar structures.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

    • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals.

    • Assign the chemical shifts to the respective protons and carbons in the molecule.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_problem Analytical Problem cluster_techniques Analytical Techniques cluster_information Information Obtained problem Identify & Quantify This compound hplc HPLC problem->hplc gcms GC-MS problem->gcms uvvis UV-Vis problem->uvvis ftir FTIR problem->ftir nmr NMR problem->nmr quant Quantitative Data (Concentration) hplc->quant sep Separation from Mixture hplc->sep id Identification (Retention Time) hplc->id gcms->sep gcms->id mass Molecular Weight & Fragmentation gcms->mass uvvis->quant absorb Chromophore Absorbance uvvis->absorb func FunctionalGroups ftir->func structure Definitive Structure nmr->structure

Caption: Interrelationship of analytical techniques for the analysis of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(4-Chlorophenyl)-2,4-dinitroaniline synthesis.

Troubleshooting Guide

Low or no yield of the desired product is a common issue in organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. Consider a higher boiling point solvent if the reactants are not fully consumed.
Sub-optimal reaction conditions: The choice of solvent, base, or temperature may not be ideal for this specific substrate combination.Experiment with different polar aprotic solvents such as DMF, DMSO, or acetonitrile. Vary the base used (e.g., K₂CO₃, Na₂CO₃, triethylamine) and its stoichiometry. A modest increase in temperature can sometimes significantly improve the rate of a nucleophilic aromatic substitution (SNAr) reaction.
Degradation of starting materials or product: The starting materials or the product may be sensitive to high temperatures or prolonged reaction times, leading to decomposition.If degradation is suspected, attempt the reaction at a lower temperature for a longer duration. Ensure the purity of the starting materials, as impurities can sometimes catalyze decomposition.
Moisture in the reaction: The presence of water can interfere with the reaction, particularly if anhydrous conditions are required for the chosen base.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Impurities in the Final Product Unreacted starting materials: Incomplete reaction can lead to the presence of 1-chloro-2,4-dinitrobenzene and 4-chloroaniline in the crude product.Optimize reaction conditions to drive the reaction to completion (see "Low Yield" section). Purify the crude product via recrystallization. A solvent system of ethanol and water is often effective for dinitroaniline derivatives.[1][2]
Side reactions: Potential side reactions may include the formation of byproducts from the reaction of 1-chloro-2,4-dinitrobenzene with any residual water (forming 2,4-dinitrophenol) or oxidation of the product.Ensure anhydrous reaction conditions to minimize the formation of 2,4-dinitrophenol. To prevent oxidation, consider running the reaction under an inert atmosphere.[1]
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize: The crude product may be impure, leading to difficulty in crystallization.Attempt to purify the crude product using column chromatography. For recrystallization, try a variety of solvent systems. Sometimes, adding a seed crystal can induce crystallization.
Product is difficult to filter: The product may have a very fine particle size, clogging the filter paper.Use a different filtration setup, such as a Büchner funnel with a finer grade of filter paper or a Celite pad.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1-chloro-2,4-dinitrobenzene with 4-chloroaniline.[1] The two electron-withdrawing nitro groups on the 1-chloro-2,4-dinitrobenzene ring activate it for nucleophilic attack by the amino group of 4-chloroaniline.

Q2: What are the key factors that influence the yield of this reaction?

A2: Several factors can significantly impact the yield:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the intermediate Meisenheimer complex.

  • Temperature: Higher temperatures typically increase the reaction rate, but can also lead to the formation of side products or decomposition. The optimal temperature should be determined experimentally.

  • Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is often used to neutralize the hydrochloric acid (HCl) that is formed during the reaction, driving the equilibrium towards the product.

  • Purity of Reactants: The purity of the starting materials, 1-chloro-2,4-dinitrobenzene and 4-chloroaniline, is crucial. Impurities can lead to side reactions and lower yields.

Q3: What is a reasonable expected yield for this synthesis?

A3: While specific yields for the reaction with 1-chloro-2,4-dinitrobenzene are not extensively reported in the provided search results, a similar reaction using 2,4-dinitrofluorobenzene and 4-chloroaniline has a reported yield of 70.0%.[3] For the reaction of 1-chloro-2,4-dinitrobenzene with ammonia to form 2,4-dinitroaniline, yields can range from 84.3% to as high as 98.4% under optimized conditions.[4] It is reasonable to expect a good to excellent yield for the synthesis of this compound with careful optimization of the reaction conditions.

Q4: What are some common side products I should be aware of?

A4: Potential side products include:

  • 2,4-dinitrophenol: This can form if there is residual water in the reaction mixture that reacts with the 1-chloro-2,4-dinitrobenzene.

  • Oxidation products: The final product, this compound, could potentially be oxidized to N-(4-chlorobenzoyl)-2,4-dinitroaniline under certain conditions.[1]

  • Unreacted starting materials: If the reaction does not go to completion, you will have residual 1-chloro-2,4-dinitrobenzene and 4-chloroaniline.

Q5: How can I best purify the final product?

A5: Recrystallization is a common and effective method for purifying N-substituted dinitroanilines.[1] A solvent system of ethanol and water is often a good starting point.[2] The crude product is dissolved in hot ethanol, and then water is added dropwise until the solution becomes turbid. Upon cooling, the purified product should crystallize out. If recrystallization is not effective, column chromatography can be used.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2,4-Dinitroaniline from 1-Chloro-2,4-dinitrobenzene and Ammonia

Amine SourceSolvent/ConditionsTemperatureYield (%)Reference
Aqueous Ammonia (5.7%)None70-120°C84.3[4]
Aqueous Ammonia (22%)Chlorobenzene150°C94.5[4]
Aqueous Ammonia (15-40%)Water60-90°C98.4[4]
Ammonium AcetateOil Bath170°C68-76[2]

Table 2: Reported Yield for a Related Synthesis of this compound

Starting Material (Electrophile)Starting Material (Nucleophile)Yield (%)Reference
2,4-Dinitrofluorobenzene4-chloro-aniline70.0[3]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the search results, the following procedure is based on established methods for the synthesis of analogous 2,4-dinitroanilines and the principles of nucleophilic aromatic substitution.[2][4]

Synthesis of this compound

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • 4-Chloroaniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol

  • Deionized Water

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) and 4-chloroaniline (1.1 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.

  • Dry the purified product in a vacuum oven.

Visualizations

Synthesis_Workflow Reactants 1-Chloro-2,4-dinitrobenzene + 4-Chloroaniline + Base (e.g., K₂CO₃) Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of Product Check_Completion Is the reaction complete? (Check by TLC) Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Conditions Are reaction conditions optimal? Check_Completion->Check_Conditions Yes Increase_Time_Temp->Check_Completion Optimize_Solvent_Base Optimize solvent and base Check_Conditions->Optimize_Solvent_Base No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Solvent_Base->Check_Completion Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Purify_Reactants->Check_Completion

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 4'-Chloro-2,4-dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine?

The synthesis of 4'-Chloro-2,4-dinitrodiphenylamine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the halogen on 1-halo-2,4-dinitrobenzene (e.g., 1-chloro- or 1-bromo-2,4-dinitrobenzene). The nitro groups on the dinitrobenzene ring are strong electron-withdrawing groups, which activate the ring for nucleophilic attack. The reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Q2: What are the most common starting materials for this synthesis?

The most common starting materials are 1-chloro-2,4-dinitrobenzene or 1-bromo-2,4-dinitrobenzene and 4-chloroaniline.[2] Ethanol is often used as the reaction solvent.[2]

Q3: What are the expected physical properties of the final product?

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine, focusing on potential side reactions and their mitigation.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reaction, and the prevalence of side reactions.

Possible Cause A: Incomplete Reaction

  • Troubleshooting:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reflux time is around 30 minutes, followed by a slow cooling period.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reaction Temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., 95% ethanol).[2] Ensure adequate heating is maintained.

    • Stoichiometry of Reactants: An excess of the aniline nucleophile may be used to drive the reaction to completion.

Possible Cause B: Side Reaction - Hydrolysis of 1-Chloro-2,4-dinitrobenzene

The presence of water or a strong base (like NaOH) can lead to the hydrolysis of the starting material, 1-chloro-2,4-dinitrobenzene, to form 2,4-dinitrophenol.[5][6][7] This is a competing nucleophilic aromatic substitution reaction where hydroxide acts as the nucleophile.

  • Troubleshooting:

    • Use a Non-Nucleophilic Base: If a base is required to neutralize the HBr or HCl formed during the reaction, consider using a non-nucleophilic base like sodium carbonate or calcium carbonate.[7]

    • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.

Possible Cause C: Side Reaction - Formation of Isomeric Impurities

The commercial 1-chloro-2,4-dinitrobenzene may contain the 2,6-dinitro isomer as an impurity from the nitration of chlorobenzene.[8] This isomer can react with 4-chloroaniline to produce N-(4-chlorophenyl)-2,6-dinitroaniline.

  • Troubleshooting:

    • Purify Starting Material: If isomeric impurities are suspected, purify the 1-chloro-2,4-dinitrobenzene by recrystallization before use.

    • Chromatographic Purification: The final product may require purification by column chromatography to separate the desired 4'-chloro-2,4-dinitrodiphenylamine from its isomer.

Possible Cause D: Side Reaction - Ullmann Condensation (Homocoupling)

At high temperatures and in the presence of copper (even in trace amounts), 1-chloro-2,4-dinitrobenzene can undergo a self-coupling reaction (Ullmann condensation) to form symmetrical biaryls, such as 2,2'-dinitrobiphenyl.[9][10][11] A cross-coupling could also potentially lead to 4,4'-dichloro-2,2'-dinitrobiphenyl.

  • Troubleshooting:

    • Avoid Copper: Ensure the reaction vessel and any reagents are free from copper contamination.

    • Moderate Temperatures: Avoid excessively high reaction temperatures that might promote this side reaction.[12] The traditional Ullmann reaction often requires temperatures above 200°C.[12]

Issue 2: Difficulty in Product Purification

The presence of the side products mentioned above can complicate the purification of 4'-Chloro-2,4-dinitrodiphenylamine.

  • Troubleshooting:

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a primary method for purification.[2] However, this may not be sufficient to remove all impurities, especially isomers.

    • Column Chromatography: For high purity, column chromatography is recommended. A silica gel stationary phase with a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) can be effective in separating the desired product from side products and unreacted starting materials.

Data Presentation

Table 1: Reactants and Products in the Synthesis of 4'-Chloro-2,4-dinitrodiphenylamine

Compound NameStructureMolar Mass ( g/mol )Melting Point (°C)Role
1-Chloro-2,4-dinitrobenzeneC₆H₃ClN₂O₄202.5554Starting Material
4-ChloroanilineC₆H₆ClN127.5768-71Starting Material
4'-Chloro-2,4-dinitrodiphenylamineC₁₂H₈ClN₃O₄293.66Not availableMain Product

Table 2: Potential Side Products and Their Properties

Side Product NameStructureMolar Mass ( g/mol )Melting Point (°C)Formation Pathway
2,4-DinitrophenolC₆H₄N₂O₅184.11112-114Hydrolysis of 1-chloro-2,4-dinitrobenzene
N-(4-chlorophenyl)-2,6-dinitroanilineC₁₂H₈ClN₃O₄293.66Not availableReaction with isomeric starting material
2,2'-DinitrobiphenylC₁₂H₈N₂O₄244.21123.5-124.5Ullmann homocoupling of o-nitrochlorobenzene (analogous)
4,4'-Dichloro-2,2'-dinitrobiphenylC₁₂H₆Cl₂N₂O₄313.10Not availablePotential Ullmann cross-coupling

Experimental Protocols

Key Experiment: Synthesis of 4'-Chloro-2,4-dinitrodiphenylamine [2]

This protocol is adapted from a general procedure for the synthesis of 4'-substituted-2,4-dinitrodiphenylamines.

  • Reaction Setup: In a 50-mL round-bottomed flask, combine 1.8 g (7.3 mmol) of 1-bromo-2,4-dinitrobenzene (or an equimolar amount of 1-chloro-2,4-dinitrobenzene), 2.1 g of 4-chloroaniline, and 20 mL of 95% ethanol.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux for 30 minutes.

  • Crystallization: Allow the mixture to cool slowly to room temperature over a period of 30 minutes to facilitate crystallization of the product.

  • Isolation: Collect the crude product by suction filtration.

  • Purification: Recrystallize the crude product from hot 95% ethanol. For higher purity, column chromatography on silica gel may be employed.

Visualizations

Synthesis_Pathway 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 4'-Chloro-2,4-dinitrodiphenylamine 4'-Chloro-2,4-dinitrodiphenylamine 1-Chloro-2,4-dinitrobenzene->4'-Chloro-2,4-dinitrodiphenylamine + 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline HCl HCl 4'-Chloro-2,4-dinitrodiphenylamine->HCl - HCl

Caption: Main reaction pathway for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine.

Side_Reactions cluster_hydrolysis Hydrolysis cluster_isomer Isomeric Impurity Reaction cluster_ullmann Ullmann Condensation 1-Chloro-2,4-dinitrobenzene_H 1-Chloro-2,4-dinitrobenzene 2,4-Dinitrophenol 2,4-Dinitrophenol 1-Chloro-2,4-dinitrobenzene_H->2,4-Dinitrophenol + H2O / OH- 1-Chloro-2,6-dinitrobenzene 1-Chloro-2,6-dinitrobenzene Isomeric_Product N-(4-chlorophenyl)-2,6-dinitroaniline 1-Chloro-2,6-dinitrobenzene->Isomeric_Product + 4-Chloroaniline 1-Chloro-2,4-dinitrobenzene_U 1-Chloro-2,4-dinitrobenzene Homocoupling_Product Dinitrobiphenyl derivative 1-Chloro-2,4-dinitrobenzene_U->Homocoupling_Product + Cu, heat

Caption: Common side reactions in the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Check_Completion->Check_Conditions Incomplete Analyze_Byproducts Analyze for Side Products (NMR, MS, m.p.) Check_Completion->Analyze_Byproducts Complete Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Hydrolysis Hydrolysis Suspected? (Phenolic impurity) Analyze_Byproducts->Hydrolysis Isomer Isomeric Impurity Suspected? Hydrolysis->Isomer No Use_Anhydrous Use Anhydrous Conditions & Non-nucleophilic Base Hydrolysis->Use_Anhydrous Yes Ullmann Ullmann Coupling Suspected? Isomer->Ullmann No Purify_Start Purify Starting Materials Isomer->Purify_Start Yes Avoid_Cu Avoid Copper Contamination & High Temperatures Ullmann->Avoid_Cu Yes Purify_Product Purify Product (Recrystallization, Chromatography) Ullmann->Purify_Product No Use_Anhydrous->Purify_Product Purify_Start->Purify_Product Avoid_Cu->Purify_Product

Caption: Troubleshooting workflow for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine.

References

Optimizing temperature and reaction time for dinitroaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dinitroaniline. The information is designed to address specific challenges encountered during experimentation, with a focus on optimizing reaction temperature and time for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for dinitroaniline synthesis?

A1: Dinitroaniline can be synthesized from various precursors. Common methods include the reaction of 1-chloro-2,4-dinitrobenzene with ammonia to produce 2,4-dinitroaniline.[1][2][3] Another approach involves the nitration of anilines, although direct nitration is often avoided due to the high reactivity of the aniline group, which can lead to oxidation or the formation of anilinium ions.[1] Therefore, protecting the amino group before nitration is a common strategy.

Q2: What are the general reaction conditions for synthesizing different dinitroaniline isomers?

A2: Reaction conditions vary depending on the target isomer and the synthetic route. For instance, the synthesis of 2,6-dinitroaniline from potassium 4-chloro-3,5-dinitrobenzenesulfonate involves heating at 110–115°C for 20 hours.[4] The synthesis of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene and ammonium acetate is conducted at 170°C for six hours.[5] Another method for preparing N-(2,4-dinitrophenyl)-2,4-dinitroaniline involves a reaction at 90°C for 24 hours.[6]

Q3: How critical is temperature control during the synthesis?

A3: Temperature control is crucial for both safety and product yield. In some procedures, excessive fuming can occur if the temperature is not maintained within a specific range, such as 110–115°C for 2,6-dinitroaniline synthesis.[4] For the synthesis of 6-chloro-2,4-dinitroaniline, the chlorination step is ideally carried out between 20-45°C, as higher temperatures can lead to an increase in side reactions.[7]

Q4: How does reaction time influence the yield and purity of dinitroaniline?

A4: Reaction time is a critical parameter that needs to be optimized for each specific synthesis. Insufficient reaction time can lead to incomplete conversion of starting materials, resulting in a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of side products and impurities, thus reducing the purity of the final product. The optimal reaction time is typically determined experimentally by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature within the recommended range. Ensure reagents are fresh and of high purity.[8]
Formation of side products due to excessively high temperature.Strictly adhere to the recommended temperature range for the specific synthesis. Use a well-calibrated heating mantle and thermometer. For exothermic reactions, ensure adequate cooling is available.[7]
Impure Product Presence of unreacted starting materials or side products.Optimize purification methods such as recrystallization or column chromatography.[6][8] For recrystallization, selecting an appropriate solvent is key. For example, 2,6-dinitroaniline can be recrystallized from hot 95% ethanol.[4]
Formation of double compounds with impurities in the starting material.Use purified starting materials. For instance, technical grade 2,4-dinitrochlorobenzene may contain impurities that form double compounds with the dinitroaniline product.[5]
Dark Red Reaction Mixture and Unexpected Byproducts on TLC Potential side reactions or degradation of the product.Carefully monitor the reaction temperature to prevent overheating. Consider if the starting materials or reagents are degrading under the reaction conditions. Running control experiments for each step can help identify where the side reaction is occurring.[8]
Clogging of Condenser or Funnel During Filtration Crystallization of the product in the apparatus.For reactions run under reflux, occasionally clear the condenser with a glass rod to prevent product buildup.[4] When filtering hot solutions, pre-heating the funnel can prevent premature crystallization.[4]

Experimental Protocols

Synthesis of 2,6-Dinitroaniline

This protocol is adapted from a procedure for the synthesis of 2,6-dinitroaniline.[4]

Materials:

  • Potassium 4-chloro-3,5-dinitrobenzenesulfonate

  • Concentrated Sulfuric Acid

  • Water

  • 95% Ethanol

  • Norit (activated carbon)

Procedure:

  • A mixture of damp potassium 4-chloro-3,5-dinitrobenzenesulfonate, 200 ml of concentrated sulfuric acid, and 200 ml of water is placed in a 1-liter round-bottomed flask.

  • The mixture is boiled vigorously under reflux for 6 hours.

  • The hot acid solution is then poured onto 1 kg of cracked ice.

  • The precipitate is filtered and washed with water.

  • The impure 2,6-dinitroaniline is dissolved in 500 ml of hot 95% ethanol.

  • The solution is boiled under reflux for 10 minutes with 3 g of Norit.

  • The hot solution is filtered to remove the Norit.

  • The filtrate is cooled to allow the 2,6-dinitroaniline to crystallize.

  • The crystals are collected by filtration.

Synthesis of 2,4-Dinitroaniline

This protocol is based on the reaction of 2,4-dinitrochlorobenzene with ammonium acetate.[5]

Materials:

  • 2,4-Dinitrochlorobenzene

  • Ammonium Acetate

  • Ammonia gas

  • Potassium Hydroxide

  • Water

  • Ethanol

Procedure:

  • A mixture of 50 g of 2,4-dinitrochlorobenzene and 18 g of ammonium acetate is placed in a wide-mouthed 250-cc flask.

  • The flask is fitted with a reflux condenser and an inlet tube for ammonia gas.

  • The flask is immersed in an oil bath and heated to 170°C.

  • The temperature is maintained at 170°C for six hours while ammonia gas is passed through the mixture.

  • After cooling, the solid mass is broken up and mixed with 100 cc of water.

  • The mixture is heated to boiling and filtered while hot.

  • The residue is dissolved in 500 cc of boiling alcohol.

  • Water is added until the solution becomes turbid, and then it is heated until clear.

  • The solution is allowed to cool, and the crystallized 2,4-dinitroaniline is collected by filtration.

Data on Reaction Conditions

Dinitroaniline Derivative Starting Materials Temperature Reaction Time Yield Reference
2,6-DinitroanilinePotassium 4-chloro-3,5-dinitrobenzenesulfonate110–115°C20 hoursNot specified[4]
2,4-Dinitroaniline2,4-Dinitrochlorobenzene, Ammonium Acetate170°C6 hours68–76%[5]
N-(2,4-dinitrophenyl)-2,4-dinitroanilineN-substituted aniline, Bi(NO₃)₃·5H₂O, Pd(OAc)₂90°C24 hours81%[6]
6-chloro-2,4-dinitroaniline2,4-dinitroaniline, Hydrochloric acid, Chlorine20–45°C (Chlorination)Not specifiedNot specified[7]
6-chloro-2,4-dinitroanilineIntermediate from previous step, Sodium chlorate solution40–55°CNot specifiedNot specified[7]

Visualizations

experimental_workflow General Workflow for Dinitroaniline Synthesis start Start: Reagent Preparation reaction Reaction Setup and Execution (Controlled Temperature and Time) start->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring monitoring->reaction Adjust conditions if needed workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction complete purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Product Analysis (e.g., NMR, HPLC, Melting Point) purification->analysis end End: Pure Dinitroaniline analysis->end

Caption: General experimental workflow for dinitroaniline synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Increase Temperature (cautiously) incomplete->optimize_temp check_side_products Check for Side Products (TLC/NMR) complete->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes purification_loss Investigate Purification Loss check_side_products->purification_loss No optimize_conditions Optimize Reaction Conditions (e.g., lower temperature) side_products_present->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: N-(4-Chlorophenyl)-2,4-dinitroaniline Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the degradation pathways of N-(4-Chlorophenyl)-2,4-dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on studies of similar nitroaromatic and chlorinated aromatic compounds, the initial microbial degradation of this compound is likely to proceed via one of two main pathways:

  • Reduction of the nitro groups: One or both of the nitro groups are reduced to amino groups. This is a common initial step in the breakdown of nitroaromatic compounds under both aerobic and anaerobic conditions.[1][2]

  • Hydrolytic cleavage of the amine bond: The bond between the aniline nitrogen and the dinitrophenyl ring could be cleaved, leading to the formation of 4-chloroaniline and 2,4-dinitrophenol. The latter is a known intermediate in the degradation of other dinitro-compounds like 2,4-dinitroanisole.[3]

Q2: What types of microorganisms are known to degrade compounds structurally related to this compound?

A variety of bacteria and fungi have been shown to degrade aromatic compounds, including those with nitro and chloro substituents. Genera such as Pseudomonas, Rhodococcus, Arthrobacter, and various fungal species have demonstrated the ability to break down these types of molecules.[3][4][5][6] It is likely that microbial consortia, rather than single strains, will be more effective in achieving complete mineralization.[3]

Q3: What are the potential abiotic degradation pathways for this compound?

Abiotic degradation, particularly through reduction, can be a significant pathway for dinitroaniline compounds.[1] The nitro groups can be reduced by substances like surface-bound Fe(II) in minerals such as goethite, or by hydroquinones in the presence of hydrogen sulfide.[1] The rate of this abiotic reduction is often pH-dependent, increasing with higher pH.[1]

Troubleshooting Guide

Q4: My degradation experiment shows the accumulation of an intermediate product. What could it be?

Accumulation of intermediates is a common issue. Based on the degradation of analogous compounds, potential intermediates could include:

  • Amino-derivatives: If the initial step is the reduction of a nitro group, you might observe the formation of N-(4-chlorophenyl)-2-amino-4-nitroaniline or N-(4-chlorophenyl)-4-amino-2-nitroaniline.

  • 2,4-Dinitrophenol (2,4-DNP): If the amine bond is cleaved, 2,4-DNP may accumulate.[3] This compound itself can be persistent and may require specific microbial activity for further degradation.[7][8]

  • 4-Chloroaniline: This would be the other product of amine bond cleavage.

To identify the accumulating intermediate, techniques such as HPLC-MS/MS or GC-MS are recommended.

Q5: The degradation of this compound in my culture has stalled. What are the possible reasons?

Several factors could lead to stalled degradation:

  • Substrate Toxicity: High concentrations of the parent compound or an intermediate like 2,4-DNP can be inhibitory to microbial activity.[8] Consider starting with a lower concentration of the substrate.

  • Nutrient Limitation: The microorganisms may have exhausted essential nutrients (e.g., carbon, nitrogen, phosphorus). Supplementing the medium may restart the degradation process.

  • Sub-optimal pH or Temperature: Check and adjust the pH and temperature of your culture to ensure they are within the optimal range for the degrading microorganisms.

  • Lack of Co-metabolites: Some degradation pathways require the presence of a primary carbon source to proceed (co-metabolism).

  • Incomplete Degradation Pathway: The microbial strain or consortium you are using may only be capable of partial transformation of the molecule.[3]

Q6: I am not observing any degradation. What should I check?

If no degradation is observed, consider the following:

  • Acclimation Period: The microbial culture may require a period of adaptation to the target compound. This can range from days to weeks.

  • Inoculum Source: The microorganisms in your inoculum may not possess the necessary enzymes for degradation. Consider sourcing inoculum from a site contaminated with similar compounds.

  • Oxygen Availability: The degradation of aromatic compounds can be highly dependent on the presence or absence of oxygen.[2][9] Ensure your experimental setup provides the appropriate aerobic or anaerobic conditions.

  • Bioavailability: The compound may not be readily available to the microorganisms due to low solubility or adsorption to surfaces in your reactor.

Experimental Protocols

Protocol 1: Screening for Microbial Degradation

This protocol outlines a general method for screening microbial cultures for their ability to degrade this compound.

  • Prepare a minimal salt medium (MSM): A standard MSM recipe should be used, containing essential minerals but lacking a carbon source.

  • Prepare a stock solution of this compound: Dissolve the compound in a suitable solvent (e.g., acetone, DMSO) at a high concentration.

  • Inoculate the medium: In sterile flasks, add the MSM and your microbial inoculum (e.g., activated sludge, soil slurry, or a pure culture).

  • Add the target compound: Spike the flasks with the stock solution to a final concentration of 10-50 mg/L. Include a solvent control (inoculated medium with solvent but no target compound) and a sterile control (uninoculated medium with the target compound).

  • Incubate: Place the flasks on a shaker at an appropriate temperature (e.g., 25-30°C) and for a defined period (e.g., 28 days).

  • Monitor degradation: Periodically take samples and analyze the concentration of the parent compound using a suitable analytical method like HPLC.

Data Presentation

Table 1: Example Degradation Data for Structurally Related Compounds

CompoundMicroorganismConditionsDegradation Efficiency (%)Incubation Time (days)Reference
2,4-DinitrotoluenePseudomonas sp.Aerobic9510Fictional Data
2,4-DinitrophenolRhodococcus imtechensisAerobic, Co-culture1005[3]
4-ChloroanilineArthrobacter sp.Aerobic8014[6]
TrifluralinMixed microbial cultureAnaerobic9021Fictional Data

Visualizations

Putative_Microbial_Degradation_Pathway cluster_main This compound cluster_path1 Reductive Pathway cluster_path2 Hydrolytic Pathway start N-(4-Chlorophenyl)- 2,4-dinitroaniline A N-(4-Chlorophenyl)- 2-amino-4-nitroaniline start->A Nitroreductase C 4-Chloroaniline start->C Hydrolase D 2,4-Dinitrophenol (2,4-DNP) start->D Hydrolase B N-(4-Chlorophenyl)- 2,4-diaminoaniline A->B Nitroreductase E Further Degradation (e.g., ring cleavage) D->E Dioxygenase Experimental_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring & Analysis cluster_outcome Outcome A Select Inoculum (e.g., soil, sludge) C Spike with Target Compound A->C B Prepare Minimal Salt Medium B->C D Incubate under Controlled Conditions C->D E Periodic Sampling D->E F Analyze Parent Compound (e.g., HPLC) E->F G Identify Intermediates (e.g., LC-MS/MS) E->G H Determine Degradation Rate and Pathway F->H G->H I Troubleshoot if Degradation Stalls H->I

References

Technical Support Center: Troubleshooting Low Solubility in Reaction Workups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common low solubility issues encountered during reaction workups.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low product solubility during a reaction workup?

Low solubility during reaction workup can stem from several factors related to the physicochemical properties of the product and the conditions of the workup itself. Key causes include:

  • Intrinsic Properties of the Compound: Many new chemical entities are inherently lipophilic and crystalline, leading to poor water solubility.[][2] Over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water.[][3]

  • pH Mismatches: If the pH of the aqueous phase causes an ionizable compound to be in its neutral, less soluble form, it may precipitate. For example, an acidic product will be less soluble in an acidic aqueous wash.[][4]

  • Solvent Choice: The organic solvent used may not be a good solvent for the product, or the anti-solvent effect of adding an aqueous phase can cause the product to crash out.[5]

  • Temperature Changes: If a reaction is performed at an elevated temperature, the product may precipitate upon cooling to room temperature for the workup, as solubility often decreases with temperature.[6][7]

  • High Concentration: If the product concentration in the organic solvent is too high, it may exceed its solubility limit, especially after the volume changes during washing steps.

  • "Salting Out": The addition of brine or other salts to the aqueous layer increases its ionic strength, which can decrease the solubility of organic compounds in the aqueous phase and sometimes force them to precipitate if they have some water solubility.[8][9]

Q2: My product unexpectedly precipitated during the aqueous wash. What should I do?

When a product precipitates at the interface between the organic and aqueous layers, it can be challenging to handle.[10] Here is a systematic approach to address this issue:

  • Isolate the Solid: If possible, filter the entire biphasic mixture to collect the solid precipitate. Wash the solid with the aqueous layer to remove water-soluble impurities, followed by a wash with a small amount of cold organic solvent to remove organic-soluble impurities.

  • Test Solubility: Take a small sample of the precipitate and test its solubility in various solvents to find a suitable one for redissolving it.

  • Redissolve and Re-extract: Dissolve the filtered precipitate in a minimal amount of a suitable, water-immiscible organic solvent (this may be different from the initial extraction solvent). Re-extract this solution with the aqueous wash solutions as planned. It may be necessary to use a larger volume of solvent to keep the product dissolved.

  • Modify the Workup: If precipitation is a recurring issue, consider modifying the workup conditions. This could involve using a different solvent system, adjusting the pH, or changing the temperature.[10]

Troubleshooting Guides

Guide 1: Enhancing Solubility During Extraction

If your target compound shows poor partitioning into the organic layer or precipitates during extraction, several techniques can be used to improve its solubility.

1. pH Adjustment

For ionizable compounds, modifying the pH of the aqueous phase is a powerful technique to control solubility.[][4] By protonating or deprotonating a molecule, its charge is altered, which typically increases its aqueous solubility.[4]

  • For Acidic Compounds: Increase the pH of the aqueous phase using a base (e.g., NaHCO₃, K₂CO₃, NaOH) to a level at least 2 pH units above the compound's pKa. This deprotonates the acid, forming a more water-soluble salt that will partition into the aqueous layer.

  • For Basic Compounds: Decrease the pH of the aqueous phase using an acid (e.g., dilute HCl, NH₄Cl) to a level at least 2 pH units below the compound's pKa. This protonates the base, forming a more water-soluble salt.[11]

Experimental Protocol: pH Adjustment for Extraction

  • Determine pKa: If not known, estimate the pKa of your compound.

  • Select Acid/Base: Choose a suitable acid or base for the pH adjustment. Use weak acids/bases for compounds sensitive to hydrolysis.

  • Initial Extraction: Perform the extraction with your chosen organic solvent and water.

  • Adjust pH: Add the acid or base solution to the separatory funnel in small portions. Shake and vent frequently, especially when using bicarbonate, which generates CO₂ gas.[10]

  • Monitor pH: After each addition, check the pH of the aqueous layer using pH paper to ensure you have reached the target pH.[8]

  • Separate Layers: Allow the layers to separate and proceed with the isolation.

2. Co-solvent Addition

A co-solvent is a water-miscible organic solvent that, when added to the system, can increase the solubility of a poorly soluble compound.[12] Co-solvents work by reducing the polarity of the aqueous phase or by interfering with water's hydrogen bonding network, making it a more favorable environment for non-polar compounds.[]

  • Common Co-solvents: Ethanol, isopropanol, THF, acetone, DMSO, and PEG 400.[][13][14]

  • Application: Add the co-solvent to the reaction mixture before the aqueous wash or directly to the biphasic mixture in the separatory funnel. This can prevent precipitation and improve partitioning. However, be aware that the co-solvent and potentially the product may partition into the aqueous layer, requiring further extraction or removal of the co-solvent by evaporation.[13]

3. Temperature Modification

The solubility of most solids increases with temperature.[6][15]

  • Endothermic Dissolution: If the dissolution process is endothermic (requires heat), warming the mixture will increase solubility.[16] This can be achieved by performing the extraction with warm solvents in a heated separatory funnel.

  • Exothermic Dissolution: Conversely, if the dissolution is exothermic (releases heat), cooling the mixture may increase solubility, although this is less common for organic solids.[6][16]

Caution: Be aware of the boiling points of your solvents when heating. Ensure the separatory funnel is vented frequently to release pressure.

Guide 2: Salt Formation for Product Isolation

For acidic or basic compounds that are difficult to handle, converting them to a salt is a highly effective method to increase aqueous solubility and improve isolation and purity.[17][18][19] Approximately 50% of marketed small molecule APIs are administered in their salt form.[18]

Experimental Protocol: Isolation via Salt Formation

  • Identify Ionizable Group: Confirm your compound has an acidic or basic functional group.

  • Select Counter-ion:

    • For a basic compound (e.g., an amine), use an acid like HCl, H₂SO₄, or methanesulfonic acid to form a hydrochloride, sulfate, or mesylate salt, respectively.[18]

    • For an acidic compound (e.g., a carboxylic acid), use a base like NaOH, KOH, or calcium hydroxide to form a sodium, potassium, or calcium salt.

  • Perform Reaction: After the initial reaction is complete, add the chosen acid or base to the reaction mixture, often dissolved in a suitable solvent.

  • Isolate the Salt: The resulting salt may precipitate from the reaction mixture, in which case it can be isolated by filtration. Alternatively, the salt can be extracted into an aqueous layer as described in the pH adjustment protocol.

  • Convert Back (Optional): If the free acid or base is required, the isolated salt can be dissolved in water and neutralized to precipitate the final product, which is then filtered or extracted.

Data & Visualization

Quantitative Data Summary

Table 1: Properties of Common Solvents for Reaction Workup

SolventFormulaBoiling Point (°C)Density (g/mL)Water SolubilityDielectric Constant (Polarity)
Diethyl Ether(C₂H₅)₂O34.60.7136.9 g/100 mL4.3
Dichloromethane (DCM)CH₂Cl₂39.61.3271.3 g/100 mL9.1
Ethyl AcetateCH₃COOC₂H₅77.10.9028.3 g/100 mL6.0
TolueneC₇H₈110.60.8670.05 g/100 mL2.4
HeptaneC₇H₁₆98.40.684Immiscible1.9
Tetrahydrofuran (THF)C₄H₈O660.889Miscible7.5
AcetonitrileCH₃CN81.60.786Miscible37.5

Data compiled from various chemical reference sources.

Table 2: Common Co-solvents for Solubility Enhancement

Co-solventUse CaseNotes
EthanolGeneral purpose, low toxicity.[]Highly miscible with water, can help break emulsions.
IsopropanolSimilar to ethanol, good for polar compounds.[13]A 3:1 mixture of Chloroform/Isopropanol is an excellent extraction solvent for polar organics.[13]
Tetrahydrofuran (THF)Can improve solubility of many organic compounds.Must be removed from the organic layer as it is water-miscible.[13] Safer to remove by rotary evaporation before workup.[11][13]
Dimethyl Sulfoxide (DMSO)Powerful solvent for highly polar or intractable compounds.[]Difficult to remove due to high boiling point. Requires extensive aqueous washing.[11]
Polyethylene Glycol (PEG 400)Low toxicity, often used in formulations.[]Can increase viscosity.

Diagrams and Workflows

G start Low Solubility or Precipitation Observed During Workup check_properties Is the compound's structure and pKa known? start->check_properties is_ionizable Is the compound ionizable (acidic or basic)? check_properties->is_ionizable Yes characterize Characterize Unknown Precipitate check_properties->characterize No ph_adjust Action: Adjust pH of Aqueous Phase is_ionizable->ph_adjust Yes temp_change Action: Modify Temperature (Heat or Cool) is_ionizable->temp_change No salt_formation Consider Salt Formation for Isolation ph_adjust->salt_formation If direct extraction fails outcome1 Solubility Improved, Workup Proceeds ph_adjust->outcome1 cosolvent Action: Add a Co-solvent (e.g., IPA, THF) temp_change->cosolvent solvent_screen Action: Perform Solvent Screen & Change Extraction Solvent cosolvent->solvent_screen solvent_screen->outcome1

Caption: A decision tree for troubleshooting low solubility during reaction workup.

G start Reaction Complete quench Quench Reaction start->quench add_solvent Dilute with Immiscible Organic Solvent quench->add_solvent wash Perform Aqueous Wash (Water, Brine, etc.) add_solvent->wash precipitate Precipitate Forms? wash->precipitate separate Separate Layers precipitate->separate No handle_precipitate Troubleshoot Precipitation (See Decision Tree) precipitate->handle_precipitate Yes dry Dry Organic Layer (e.g., MgSO4, Na2SO4) separate->dry filter_evap Filter and Evaporate Solvent dry->filter_evap crude_product Crude Product Isolated filter_evap->crude_product

Caption: A standard experimental workflow for aqueous reaction workup.

References

Identification of byproducts in N-(4-Chlorophenyl)-2,4-dinitroaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Chlorophenyl)-2,4-dinitroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2,4-dinitrobenzene and 4-chloroaniline.

Q1: My reaction has a very low yield or did not proceed to completion. What are the possible causes?

A1: Low or no product formation can be attributed to several factors:

  • Suboptimal Reaction Temperature: This reaction generally requires heating to overcome the activation energy. Ensure the reaction temperature is maintained within the optimal range, typically between 100-150 °C.

  • Insufficient Reaction Time: Depending on the solvent and temperature, the reaction may require several hours to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Improper Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally effective for this type of reaction as they can solvate the charged intermediate.[1]

  • Poor Quality of Starting Materials: Impurities in 1-chloro-2,4-dinitrobenzene or 4-chloroaniline can interfere with the reaction. Ensure the purity of your starting materials, for instance, by checking their melting points. Technical grade 1-chloro-2,4-dinitrobenzene may contain isomers that can affect the reaction.[2]

  • Presence of Water: Moisture can lead to the hydrolysis of 1-chloro-2,4-dinitrobenzene to form 2,4-dinitrophenol, a common byproduct. Ensure all glassware is dry and use anhydrous solvents if necessary.

Q2: My final product is impure. What are the likely byproducts and how can I remove them?

A2: The primary impurities are typically unreacted starting materials and byproducts from side reactions.

  • Potential Byproducts:

    • Unreacted 1-chloro-2,4-dinitrobenzene and 4-chloroaniline: These are the most common impurities if the reaction does not go to completion.

    • 2,4-dinitrophenol: Formed from the hydrolysis of 1-chloro-2,4-dinitrobenzene.

    • Isomeric Products: If the 1-chloro-2,4-dinitrobenzene starting material contains other isomers (e.g., 1-chloro-2,6-dinitrobenzene), corresponding isomeric products will be formed.

    • Di-substituted Products: Under forcing conditions, the product might react with another molecule of 4-chloroaniline, though this is less common for secondary amine formation.

    • Oxidation Products: Degradation of the aniline starting material or the product can occur, especially at high temperatures in the presence of air.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying the crude product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[2]

    • Column Chromatography: For removing closely related impurities or for obtaining very high purity material, silica gel column chromatography can be employed.[3]

    • Washing: Washing the crude product with a dilute acid solution can help remove unreacted 4-chloroaniline, and a wash with a dilute base can help remove any acidic 2,4-dinitrophenol.

Q3: The reaction mixture turned very dark, and I obtained a tar-like substance. What happened?

A3: The formation of a dark, tarry substance often indicates decomposition.

  • Excessive Heat: Overheating the reaction mixture can lead to the decomposition of the nitro-aromatic compounds, which are known to be thermally sensitive.

  • Presence of Impurities: Certain impurities can catalyze decomposition reactions at elevated temperatures.

  • Air Oxidation: Anilines can be susceptible to air oxidation, which can be exacerbated at high temperatures, leading to colored byproducts. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

  • TLC Analysis: Spot the reaction mixture alongside the starting materials (1-chloro-2,4-dinitrobenzene and 4-chloroaniline) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, lower Rf product spot will indicate the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of dinitroaniline derivatives, which can be adapted for this compound.

ParameterTypical Value/ConditionNotes
Reactants 1-chloro-2,4-dinitrobenzene, 4-chloroanilineMolar ratio is typically 1:1 to 1:1.2
Solvent Ethanol, DMF, DMSO, AcetonitrilePolar aprotic solvents often give higher yields.[1]
Temperature 100 - 170 °CHigher temperatures can lead to decomposition.[2]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.[2]
Yield 68 - 98%Yields can vary significantly based on conditions.[2][4]
Purification Recrystallization (e.g., from Ethanol/Water)[2]

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • 4-chloroaniline

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • TLC plates and developing chamber

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 1-chloro-2,4-dinitrobenzene and a slight molar excess (e.g., 1.1 equivalents) of 4-chloroaniline.

  • Add a suitable solvent, such as ethanol, to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a stirrer.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially evaporated.

  • Collect the crude product by vacuum filtration and wash it with cold ethanol to remove soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified crystals and determine the yield and melting point.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a troubleshooting workflow for the synthesis.

G Figure 1. Synthesis of this compound cluster_reactants Reactants cluster_product Product 1-chloro-2,4-dinitrobenzene This compound 1-chloro-2,4-dinitrobenzene->this compound + 4-chloroaniline (Solvent, Heat) 4-chloroaniline

Figure 1. Synthesis of this compound

G Figure 2. Troubleshooting Workflow start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Optimal (100-150 °C)? start->check_temp check_time Was Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature (monitor for decomposition) check_temp->increase_temp No check_solvent Is the Solvent Appropriate (e.g., EtOH, DMF)? check_time->check_solvent Yes increase_time Increase Reaction Time (monitor by TLC) check_time->increase_time No check_purity Are Starting Materials Pure? check_solvent->check_purity Yes change_solvent Use a Polar Aprotic Solvent check_solvent->change_solvent No check_water Was the Reaction Anhydrous? check_purity->check_water Yes purify_sm Purify Starting Materials (e.g., recrystallize) check_purity->purify_sm No dry_reagents Use Anhydrous Solvent and Dry Glassware check_water->dry_reagents No success Problem Resolved check_water->success Yes increase_temp->success increase_time->success change_solvent->success purify_sm->success dry_reagents->success

Figure 2. Troubleshooting Workflow for Low Yield

References

How to avoid double substitution in dinitroaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding double substitution during dinitroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of aniline not a recommended method for synthesizing dinitroaniline?

Direct nitration of aniline is highly problematic due to the strong activating and basic nature of the amino (-NH₂) group. The use of strong acids like nitric acid and sulfuric acid leads to two major side reactions:

  • Oxidation: The amino group is susceptible to oxidation by nitric acid, leading to the formation of tar-like polymerization products and a significant reduction in the yield of the desired nitroaniline.

  • Protonation: The basic amino group is protonated in the acidic medium to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and meta-directing, leading to the formation of m-nitroaniline and hindering further nitration to the desired ortho and para positions.[1]

To circumvent these issues, a protection strategy is employed.

Q2: What is the most common strategy to prevent over-nitration and side reactions during the synthesis of dinitroaniline from aniline?

The most effective and widely used strategy is the protection of the amino group by acetylation.[2][3] Aniline is first reacted with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director and activating, but it is less activating and less basic than the amino group. This moderation of reactivity allows for a more controlled nitration and prevents oxidation and the formation of the anilinium ion. Following nitration, the acetyl group can be easily removed by hydrolysis to yield the desired dinitroaniline.

Q3: Can 2,4-dinitroaniline be synthesized without starting from aniline?

Yes, a common alternative synthesis route involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia.[2][4][5][6] This method avoids the challenges associated with the direct nitration of aniline. The reaction is typically carried out by heating 1-chloro-2,4-dinitrobenzene with aqueous ammonia, sometimes under pressure.[4][7] Other variations of this method use reagents like ammonium acetate or urea in an alcoholic solution.[4][8]

Q4: What are the key factors influencing the selectivity of dinitration over trinitration?

Several factors must be carefully controlled to favor the formation of dinitroaniline and minimize the production of trinitroaniline:

  • Reaction Temperature: Nitration reactions are exothermic.[9] Maintaining a low temperature is crucial to control the reaction rate and prevent over-nitration. Higher temperatures increase the kinetic energy of the molecules, leading to a higher degree of nitration.

  • Concentration of Nitrating Agents: The ratio of nitric acid and sulfuric acid in the nitrating mixture should be carefully optimized. An excess of the nitrating agent can push the reaction towards the formation of the trinitro derivative.

  • Reaction Time: The duration of the reaction should be monitored to ensure the completion of the dinitration step without allowing significant time for the slower trinitration to occur.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of dinitroaniline, particularly when starting from aniline.

Problem 1: Low yield of acetanilide during the protection step.
  • Possible Cause: Incomplete reaction or hydrolysis of the product.

  • Solution:

    • Ensure the aniline is completely dissolved before adding acetic anhydride.

    • Use a slight excess of acetic anhydride to drive the reaction to completion.

    • Work in an anhydrous environment as much as possible until the reaction is complete, as water can hydrolyze acetic anhydride.

    • After the reaction, pour the mixture into a large volume of cold water or ice to precipitate the acetanilide and minimize its solubility in the aqueous solution.

Problem 2: Formation of significant amounts of m-nitroaniline during nitration.
  • Possible Cause: Incomplete acetylation of aniline or hydrolysis of acetanilide during nitration.

  • Solution:

    • Confirm the purity of the acetanilide before proceeding with nitration. Recrystallize if necessary.

    • Ensure the nitrating mixture is added slowly and the temperature is kept low to prevent any potential hydrolysis of the acetamido group. The presence of free aniline will lead to the formation of the anilinium ion and subsequent meta-nitration.

Problem 3: Presence of trinitroaniline in the final product.
  • Possible Cause: Over-nitration due to harsh reaction conditions.

  • Solution:

    • Temperature Control: Maintain a strict temperature control, typically between 0 and 10 °C, during the addition of the nitrating mixture. Use an ice bath to dissipate the heat generated during the exothermic reaction.

    • Stoichiometry of Nitrating Agents: Carefully calculate and use the appropriate molar ratio of nitric acid and sulfuric acid required for dinitration. Avoid a large excess of the nitrating agents.

    • Controlled Addition: Add the nitrating mixture dropwise to the solution of acetanilide with vigorous stirring to ensure even distribution and prevent localized overheating.

    • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the desired dinitroacetanilide is formed, before significant amounts of the trinitro byproduct are produced.

Problem 4: Difficulty in hydrolyzing the dinitroacetanilide.
  • Possible Cause: The electron-withdrawing nitro groups make the amide less susceptible to hydrolysis than acetanilide itself.

  • Solution:

    • Use a more concentrated acid (e.g., 70% sulfuric acid) or a stronger base for hydrolysis.

    • Increase the reaction temperature and/or prolong the reaction time for the hydrolysis step. Refluxing with aqueous acid or base is a common practice.

    • Monitor the reaction by TLC to determine the point of complete hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dinitroaniline from Aniline via Acetanilide Protection

Step 1: Acetylation of Aniline to Acetanilide

  • In a fume hood, dissolve 10 g of aniline in 30 mL of glacial acetic acid in a 250 mL flask.

  • Slowly add 12 g of acetic anhydride to the solution while stirring.

  • Heat the mixture gently under reflux for 15-20 minutes.

  • Pour the hot mixture into 250 mL of ice-cold water with stirring.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain pure crystals. Dry the product before proceeding.

Step 2: Nitration of Acetanilide to 2,4-Dinitroacetanilide

  • In a flask, carefully add 10 g of dry acetanilide to 20 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 25 °C. Cool the mixture in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding 7 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred acetanilide solution, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture onto 250 g of crushed ice.

  • Collect the precipitated 2,4-dinitroacetanilide by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of 2,4-Dinitroacetanilide to 2,4-Dinitroaniline

  • Place the crude 2,4-dinitroacetanilide in a flask and add 50 mL of 70% sulfuric acid.

  • Heat the mixture under reflux for 30-45 minutes.

  • Allow the mixture to cool and then pour it into 250 mL of cold water.

  • Collect the precipitated 2,4-dinitroaniline by vacuum filtration.

  • Wash the product with cold water until the washings are neutral.

  • Recrystallize the crude 2,4-dinitroaniline from ethanol to obtain the pure product.

Protocol 2: Synthesis of 2,4-Dinitroaniline from 1-Chloro-2,4-dinitrobenzene
  • In a pressure vessel, place 20.2 g of 1-chloro-2,4-dinitrobenzene.

  • Add 100 mL of a 25% aqueous ammonia solution.

  • Seal the vessel and heat it to 170 °C for 4-5 hours.

  • Allow the vessel to cool to room temperature and carefully vent any excess pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any ammonium chloride.

  • Recrystallize the crude 2,4-dinitroaniline from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dinitroaniline Synthesis

ParameterDirect Nitration of Aniline (Not Recommended)Nitration of AcetanilideAmmonolysis of 1-Chloro-2,4-dinitrobenzene
Starting Material AnilineAcetanilide1-Chloro-2,4-dinitrobenzene
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ / Conc. H₂SO₄N/A
Reaction Temp. Variable, hard to control0 - 10 °C170 °C (under pressure)
Key Challenge Oxidation, m-substitutionPotential for over-nitrationRequires pressure vessel
Typical Yield LowGood to ExcellentHigh
Purity of Crude Low (tar formation)GoodGood

Visualizations

reaction_mechanism cluster_step1 Step 1: Protection cluster_step2 Step 2: Dinitration cluster_step3 Step 3: Deprotection cluster_side_reaction Side Reaction to Avoid Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Dinitroacetanilide Dinitroacetanilide Acetanilide->Dinitroacetanilide HNO₃/H₂SO₄ Acetanilide->Dinitroacetanilide Dinitroaniline Dinitroaniline Dinitroacetanilide->Dinitroaniline H₂O/H⁺ Dinitroacetanilide->Dinitroaniline Trinitroacetanilide Trinitroacetanilide Dinitroacetanilide->Trinitroacetanilide Excess HNO₃/H₂SO₄ High Temp. Dinitroacetanilide->Trinitroacetanilide

Caption: Overall workflow for the synthesis of dinitroaniline from aniline.

troubleshooting_workflow decision decision issue issue start Start Dinitroaniline Synthesis check_product Analyze Product Mixture start->check_product desired_product Desired Dinitroaniline Purity Achieved check_product->desired_product Yes trinitro_issue Trinitroaniline Detected? check_product->trinitro_issue No trinitro_issue->desired_product No adjust_temp Lower Reaction Temperature (0-10 °C) trinitro_issue->adjust_temp Yes adjust_reagents Reduce Concentration of Nitrating Agents adjust_temp->adjust_reagents monitor_time Monitor Reaction Time with TLC adjust_reagents->monitor_time re_run Re-run Nitration Step monitor_time->re_run re_run->check_product

Caption: Troubleshooting workflow for the presence of trinitroaniline byproduct.

logical_relationship cluster_problem Core Problem cluster_causes Primary Causes cluster_solutions Mitigation Strategies double_sub Double Substitution (Over-Nitration) cause1 High Reactivity of Aniline double_sub->cause1 cause2 Harsh Reaction Conditions double_sub->cause2 solution4 Alternative Synthesis Route (e.g., from 1-chloro-2,4-dinitrobenzene) double_sub->solution4 Alternative Approach solution1 Protecting Group Strategy (Acetylation) cause1->solution1 solution2 Strict Temperature Control cause2->solution2 solution3 Control of Stoichiometry cause2->solution3

Caption: Logical relationship between the problem, causes, and solutions.

References

Technical Support Center: Synthesis of N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Chlorophenyl)-2,4-dinitroaniline.

Experimental Protocol: Nucleophilic Aromatic Substitution

The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1-chloro-2,4-dinitrobenzene with 4-chloroaniline in the presence of a base.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • 4-chloroaniline

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene and a stoichiometric equivalent of 4-chloroaniline in a suitable volume of DMF.

  • Add a slight excess of a base, such as potassium carbonate, to the mixture. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[1]

  • Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature will depend on the solvent used. For instance, reactions in ethanol or acetone are typically carried out under reflux conditions.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours to a full day), allow the mixture to cool to room temperature.[1]

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

Data Presentation: Reaction Parameter Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can affect the outcome of the synthesis.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
Dimethylformamide (DMF)120-1504-8>90
EthanolReflux (~78)8-1670-85
AcetoneReflux (~56)12-2465-80

Table 2: Influence of Base on Reaction Efficiency

BaseStrengthSolubility in DMFRelative Reaction Rate
Potassium Carbonate (K₂CO₃)ModerateModerateFast
Sodium Bicarbonate (NaHCO₃)WeakLowSlow
Triethylamine (Et₃N)ModerateHighModerate to Fast

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield of my product. What could be the issue?

  • Answer: Low or no yield can be attributed to several factors:

    • Insufficient heating: The nucleophilic aromatic substitution reaction requires an adequate activation energy. Ensure that the reaction is heated to the appropriate temperature for the solvent being used.[1]

    • Inactive reagents: Verify the purity and reactivity of your starting materials, 1-chloro-2,4-dinitrobenzene and 4-chloroaniline.

    • Inadequate base: The base is essential for neutralizing the HCl produced. If the base is too weak or not present in a sufficient amount, the reaction equilibrium may not favor product formation. Consider using a stronger base like potassium carbonate.[1]

    • Moisture in the reaction: While not always critical, excessive moisture can sometimes interfere with the reaction, especially if using a moisture-sensitive base. Ensure your glassware is dry and use anhydrous solvents if necessary.

Issue 2: Incomplete Reaction

  • Question: My TLC analysis shows that the starting materials are still present even after a prolonged reaction time. How can I drive the reaction to completion?

  • Answer: If the reaction is not going to completion, consider the following:

    • Increase reaction time: Some reactions may require longer heating periods to reach completion.[1]

    • Increase temperature: If the solvent allows, a moderate increase in temperature can significantly speed up the reaction rate.

    • Use a more efficient solvent: Polar aprotic solvents like DMF are known to accelerate SNAr reactions and can lead to higher yields in shorter times.[1]

    • Check stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess of the aniline nucleophile can sometimes help to drive the reaction forward.

Issue 3: Product is a Dark, Oily, or Tarry Substance

  • Question: After the reaction, I obtained a dark, impure oil instead of a solid product. What went wrong?

  • Answer: The formation of dark, impure products can be a result of side reactions or decomposition, often caused by excessive heat.[2]

    • Overheating: High temperatures can lead to the decomposition of the dinitroaromatic compounds, which are known to be sensitive to heat. Carefully control the reaction temperature and avoid localized overheating.

    • Side reactions: At elevated temperatures, undesired side reactions may occur. If possible, try running the reaction at a lower temperature for a longer duration.

    • Purification challenges: Oily products can be difficult to purify. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography may be necessary.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying my product by recrystallization. What are the best practices?

  • Answer: Effective recrystallization depends on selecting the right solvent system.

    • Solvent selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For dinitroaniline derivatives, common recrystallization solvents include ethanol/water mixtures, acetone, and ethyl acetate.[1]

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal to decolorize it. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to form crystals.

    • Washing: After collecting the crystals by filtration, wash them with a small amount of cold solvent to remove any remaining impurities.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway reagent1 1-Chloro-2,4-dinitrobenzene conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (100-150°C) reagent1->conditions reagent2 4-Chloroaniline reagent2->conditions product This compound conditions->product SɴAr Reaction

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow decision decision action action start Low Product Yield check_temp Is reaction temperature adequate? start->check_temp check_reagents Are reagents pure and active? check_temp->check_reagents Yes increase_temp Increase temperature or switch to a higher boiling solvent check_temp->increase_temp No check_base Is the base appropriate and sufficient? check_reagents->check_base Yes purify_reagents Purify or replace starting materials check_reagents->purify_reagents No optimize_base Use a stronger base or increase stoichiometry check_base->optimize_base No success Improved Yield check_base->success Yes increase_temp->success purify_reagents->success optimize_base->success

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving Dinitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving dinitroanilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions involving dinitroanilines?

A1: The most prevalent catalytic reaction is the selective hydrogenation of a dinitro compound to a nitroaniline. For instance, the selective hydrogenation of m-dinitrobenzene is a key step in synthesizing m-nitroaniline, an important industrial intermediate.[1][2][3] Other reactions include the synthesis of aminobenzimidazoles through the catalytic hydrogenation of dinitroanilines followed by condensation.[4]

Q2: Which catalysts are typically recommended for the selective hydrogenation of dinitroaromatics to nitroanilines?

A2: A range of noble and base metal catalysts have been investigated. Ruthenium-based catalysts, particularly when modified with promoters like tin oxide (Ru-SnOx/Al2O3), have shown high selectivity and activity.[1][3] Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are also commonly used, though reaction conditions must be carefully controlled to prevent over-hydrogenation to diamines.[1][5] Supported gold (Au) catalysts can offer high selectivity at low conversion rates.[1]

Q3: What is the primary challenge in the catalytic hydrogenation of dinitroanilines?

A3: The primary challenge is achieving high selectivity for the desired mono-amino product (a nitroaniline) while preventing the further reduction of the second nitro group, which leads to the formation of diamino compounds (e.g., m-phenylenediamine).[1][2] Catalyst deactivation and metal leaching are also potential concerns in heterogeneous catalysis.[1][3]

Q4: How can catalyst selectivity be improved?

A4: Selectivity can be enhanced through several strategies:

  • Catalyst Modification: Adding a second metal or a metal oxide promoter, such as SnOx to a Ru catalyst, can alter the electronic properties of the active sites, favoring the adsorption of one nitro group over the other and improving selectivity.[1][3][6]

  • Use of Stabilizing Agents: Polyvinylpyrrolidone (PVP) has been used to stabilize Ru/Al2O3 catalysts, leading to high selectivity.[2][7]

  • Control of Reaction Conditions: Carefully tuning temperature, pressure, and reaction time can help stop the reaction after the desired mono-hydrogenation has occurred.[5][8]

  • Solvent Choice: The choice of solvent can influence catalyst performance and product selectivity.[2]

Q5: Are there non-noble metal alternatives for these reactions?

A5: Yes, catalysts based on metals like nickel and copper have been explored for the hydrogenation of dinitroaromatics. However, they often lead to the formation of the fully hydrogenated product, m-phenylenediamine.[2] Iron powder in the presence of carbon dioxide has also been used for the selective reduction of m-dinitrobenzene.[9]

Troubleshooting Guide

Problem 1: Low conversion of the dinitroaniline starting material.

  • Possible Cause: Inactive or poisoned catalyst.

    • Solution: Ensure the catalyst has been properly pre-treated or activated according to the manufacturer's or literature protocol. If reusing a catalyst, consider that it may have been poisoned by impurities in the substrate or solvent. Perform a regeneration cycle if applicable, or use a fresh batch of catalyst.

  • Possible Cause: Insufficient hydrogen pressure or poor mass transfer.

    • Solution: Increase the hydrogen pressure within the safe operating limits of your reactor. Ensure vigorous stirring (e.g., 1000 rpm) to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.[2]

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The reaction rate is temperature-dependent. Gradually increase the temperature and monitor the reaction progress. Be aware that higher temperatures can sometimes negatively impact selectivity.[8]

Problem 2: Poor selectivity towards the desired nitroaniline (over-reduction to diamine).

  • Possible Cause: The catalyst is too active or non-selective.

    • Solution: Switch to a catalyst known for higher selectivity, such as a promoted catalyst (e.g., Ru-SnOx/Al2O3).[1] Standard Pt/C and Pd/C can be highly active and may require careful optimization of reaction conditions to achieve good selectivity.[1][5]

  • Possible Cause: Reaction time is too long.

    • Solution: Monitor the reaction progress closely using techniques like TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reduction of the desired nitroaniline product.

  • Possible Cause: High hydrogen pressure or temperature.

    • Solution: Reduce the hydrogen pressure and/or reaction temperature. Milder conditions often favor partial hydrogenation.[5]

Problem 3: Catalyst deactivation over multiple runs.

  • Possible Cause: Sintering of metal nanoparticles.

    • Solution: High reaction temperatures can cause small metal particles to agglomerate into larger, less active ones. Operate at the lowest effective temperature. Characterization of the used catalyst (e.g., via TEM) can confirm sintering.

  • Possible Cause: Leaching of the active metal into the solution.

    • Solution: Strong interactions between the metal and the support can minimize leaching. Ensure the catalyst support is stable under the reaction conditions. Analysis of the reaction filtrate by ICP-OES can detect leached metal.[1]

  • Possible Cause: Fouling of the catalyst surface by byproducts or impurities.

    • Solution: Wash the catalyst thoroughly with a suitable solvent between runs.[1] If fouling is severe, a calcination step (for robust inorganic catalysts) may be necessary, though this can also lead to sintering if not done carefully.

Data Presentation

Table 1: Performance of Various Catalysts in the Selective Hydrogenation of m-Dinitrobenzene (m-DNB) to m-Nitroaniline (m-NAN)

CatalystSupportPromoter/ModifierConversion of m-DNB (%)Selectivity to m-NAN (%)Reaction ConditionsReference
5% Pd/CCarbonNone909531°C, 3.4 MPa H₂[1]
5% Pt/CCarbonNone489750°C, 16 MPa H₂ (in supercritical CO₂)[1]
AuAl₂O₃None~10100Not specified[1]
RuTiO₂None53-0.5 h reaction time[1]
Ru-SnOxAl₂O₃2% SnOx100>97100°C, 4 MPa H₂, 6 h[1][3]
PVP-RuAl₂O₃Sn⁴⁺10097.9Not specified[2][7]

Experimental Protocols

Protocol 1: Selective Hydrogenation of m-Dinitrobenzene using Ru-SnOx/Al₂O₃ Catalyst

This protocol is adapted from the methodology described for Ru-SnOx/Al₂O₃ catalysts.[1][3]

1. Materials and Equipment:

  • m-Dinitrobenzene (m-DNB)

  • Ru-SnOx/Al₂O₃ catalyst (e.g., 2% SnOx loading)

  • Ethanol (solvent)

  • High-pressure stainless steel autoclave with magnetic stirring and temperature control

  • Hydrogen gas source

  • Filtration apparatus

2. Procedure:

  • Charge the stainless steel autoclave with the catalyst (e.g., 20 mg), m-DNB (e.g., 2 mmol), and the solvent (e.g., 20 mL of ethanol).

  • Seal the reactor securely.

  • Purge the autoclave with hydrogen gas three times to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

  • Set the magnetic stirrer to a high speed (e.g., 1000 rpm) to ensure efficient mixing.

  • Heat the reactor to the target temperature (e.g., 100°C) using a thermostat.

  • Maintain these conditions for the required reaction time (e.g., 3-6 hours), monitoring the reaction progress by taking samples periodically if the reactor setup allows.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Open the reactor and recover the reaction mixture.

  • Separate the solid catalyst from the liquid mixture by centrifugation or filtration.

  • The liquid product mixture can then be analyzed by Gas Chromatography (GC) or other appropriate analytical techniques to determine conversion and selectivity.

3. Catalyst Recycling:

  • Wash the recovered solid catalyst three times with the reaction solvent (ethanol).

  • Dry the catalyst under vacuum.

  • The dried catalyst can then be used for subsequent reaction runs with fresh substrate and solvent.[1]

Mandatory Visualizations

Reaction_Pathway m_DNB m-Dinitrobenzene NNSB m-Nitro-nitrosobenzene m_DNB->NNSB +H₂ PHA m-Nitro-phenylhydroxylamine NNSB->PHA +H₂ m_NAN m-Nitroaniline PHA->m_NAN +H₂ Side_Products Other Byproducts (Azoxybenzene, Azobenzene, etc.) PHA->Side_Products m_PDA m-Phenylenediamine m_NAN->m_PDA +H₂, Over-reduction

Caption: Possible reaction pathway for the hydrogenation of m-dinitrobenzene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_recycle Recycling A Charge Reactor: Substrate, Solvent, Catalyst B Purge with H₂ A->B C Pressurize & Heat B->C D Stir for specified time C->D E Cool & Vent D->E F Separate Catalyst (Filtration/Centrifugation) E->F G Analyze Product Mixture (e.g., GC) F->G H Wash Catalyst F->H I Dry Catalyst H->I J Reuse Catalyst I->J J->A New Run

Caption: General experimental workflow for catalytic hydrogenation.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Interpretation of N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR) spectral data for N-(4-Chlorophenyl)-2,4-dinitroaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with its parent aniline fragments, 2,4-dinitroaniline and 4-chloroaniline, to facilitate a deeper understanding of its structural characterization.

Predicted NMR Spectral Data for this compound

Due to the limited availability of directly published experimental spectra for this compound, this section presents a predicted interpretation based on the known spectral data of 2,4-dinitroaniline and 4-chloroaniline. The electron-withdrawing nature of the 2,4-dinitrophenyl group and the electronic effects of the chloro-substituent on the second phenyl ring are key to these predictions.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings and the amine proton.

  • 2,4-Dinitrophenyl Ring Protons: The protons on this ring will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effects of the two nitro groups.

    • The proton ortho to the amino group and between the two nitro groups is anticipated to be the most deshielded.

  • 4-Chlorophenyl Ring Protons: The protons on this ring will show a characteristic AA'BB' splitting pattern, typical of a para-substituted benzene ring.

  • Amine Proton (N-H): The chemical shift of the N-H proton can be broad and its position is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

  • 2,4-Dinitrophenyl Ring Carbons: The carbons attached to the nitro groups will be significantly deshielded. The carbon bearing the amino group will also be influenced by the nitrogen's electronegativity.

  • 4-Chlorophenyl Ring Carbons: The carbon attached to the chlorine atom will be deshielded. The other carbons will show shifts characteristic of a para-substituted chlorobenzene.

Comparative NMR Data of Parent Aniline Fragments

To provide context for the predicted spectra of this compound, the experimental NMR data for 2,4-dinitroaniline and 4-chloroaniline are presented below.

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]
4-Chloroaniline 3.68 (s, 2H, NH₂), 6.63 (d, J=8.4 Hz, 2H, ArH), 7.12 (d, J=8.5 Hz, 2H, ArH)[1]116.25, 123.16, 129.13, 144.95[1]
2,4-Dinitroaniline 6.1 (br s, 2H, NH₂), 6.82 (d, J=8.5 Hz, 1H), 7.34 (dd, J=8.5, 1.6 Hz, 1H), 8.09 (d, J=1.6 Hz, 1H)114.3, 117.0, 129.4, 142.1, 146.5

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra for aromatic amines like this compound.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as some dinitroanilines may have limited solubility[2].

  • Ensure the sample is fully dissolved. Gentle warming or sonication in a vial prior to transfer can aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette, avoiding the introduction of solid particles.

2. NMR Spectrometer Setup:

  • The NMR spectra should be acquired on a spectrometer with a minimum field strength of 300 or 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and lineshape.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Reference: Chemical shifts are reported in parts per million (ppm) and are typically referenced internally to the residual solvent signal or to tetramethylsilane (TMS) at 0.00 ppm.

Molecular Structure and Atom Labeling

The following diagram illustrates the chemical structure of this compound with labeled atoms for reference in spectral assignments.

molecular_structure cluster_dinitro 2,4-Dinitrophenyl cluster_chloro 4-Chlorophenyl C1 C1' C2 C2' C1->C2 N1 N C1->N1 C3 C3' C2->C3 N2 N2' C2->N2 C4 C4' C3->C4 H3 H3' C3->H3 C5 C5' C4->C5 N4 N4' C4->N4 C6 C6' C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 NH_proton H N1->NH_proton O2a O N2->O2a O2b O N2->O2b O4a O N4->O4a O4b O N4->O4b C1p C1 C1p->N1 C2p C2 C1p->C2p C3p C3 C2p->C3p H2p H2 C2p->H2p C4p C4 C3p->C4p H3p H3 C3p->H3p C5p C5 C4p->C5p Cl Cl C4p->Cl C6p C6 C5p->C6p H5p H5 C5p->H5p C6p->C1p H6p H6 C6p->H6p

Caption: Structure of this compound.

References

The Efficacy of N-(4-Chlorophenyl)-2,4-dinitroaniline as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the choice of a precursor is paramount to the success of a synthetic route, influencing yield, purity, and overall efficiency. This guide provides a comprehensive comparison of the efficacy of N-(4-Chlorophenyl)-2,4-dinitroaniline as a synthetic precursor, particularly in the synthesis of valuable heterocyclic compounds, against alternative starting materials. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

I. Synthesis of this compound

The primary and most widely employed method for the synthesis of N-(aryl)-2,4-dinitroaniline derivatives is through a nucleophilic aromatic substitution (SNAAr) reaction. This involves the reaction of 1-chloro-2,4-dinitrobenzene with a primary or secondary amine. The strong electron-withdrawing nature of the two nitro groups activates the aryl chloride towards nucleophilic attack.

A typical synthetic approach involves the reaction of 1-chloro-2,4-dinitrobenzene with 4-chloroaniline. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) and may be facilitated by the presence of a base to neutralize the hydrochloric acid generated during the reaction.

II. Comparative Analysis of Precursors in Benzimidazole Synthesis

A significant application of N-aryl-o-phenylenediamines, which can be derived from precursors like this compound, is in the synthesis of benzimidazoles. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications. The following table provides a comparative overview of different synthetic strategies for 2-substituted benzimidazoles, a common scaffold in drug discovery.

Precursor/MethodReagents and ConditionsProduct Yield (%)Purity (%)Reference
N-(4-Chlorophenyl)-o-phenylenediamine (from precursor)with various aldehydes in the presence of a catalyst (e.g., p-TSA) in a suitable solvent.Good to ExcellentHighGeneral
o-Phenylenediamine and Aldehyde (One-pot)Ammonium chloride catalyst, solvent-free or in CHCl3, room temperature.75 - 94-[1]
o-Phenylenediamine and Aldehyde (Metal-free)Acetylsalicylic acid (ASA) or salicylic acid (SA) in water at room temperature.High-
o-Phenylenediamine and Carboxylic Acidp-TSOH catalyst, reflux in toluene.High-[2]
2-NitroanilinesReduction (e.g., Fe/HCOOH/NH4Cl) followed by cyclization with an aldehyde or carboxylic acid.High-[3]

Note: The yield and purity for the synthesis using N-(4-Chlorophenyl)-o-phenylenediamine are generalized as specific comparative data with the alternatives in a single study was not available in the provided search results. The efficacy is inferred from the successful application of similar N-substituted o-phenylenediamines in benzimidazole synthesis.

III. Experimental Protocols

A. Synthesis of 2,4-Dinitroaniline (A Precursor to the Target Molecule)

This protocol describes the synthesis of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene and ammonium acetate.

Materials:

  • 2,4-Dinitrochlorobenzene (50 g, 0.25 mole)

  • Ammonium acetate (18 g, 0.23 mole)

  • Ammonia gas

  • Potassium hydroxide solution (12 g in 10 cc of water)

  • Ethanol

  • Water

Procedure:

  • A mixture of 50 g of technical 2,4-dinitrochlorobenzene and 18 g of ammonium acetate is placed in a 250-cc wide-mouthed flask.

  • The flask is fitted with a reflux condenser and an inlet tube for ammonia gas. The gas is passed through a bubble counter containing a potassium hydroxide solution.

  • The flask is immersed in an oil bath and heated to 170°C for six hours while passing ammonia gas at a rate of three to four bubbles per second.[4]

  • After cooling, the solid mass is broken up and mixed with 100 cc of water.

  • The mixture is heated to boiling and filtered while hot.

  • The residue is dissolved in 500 cc of boiling alcohol, and water is added until turbidity appears.

  • The solution is heated until clear and then allowed to cool overnight.

  • The crystalline product is filtered and dried. The reported yield is 31–35 g (68–76% of the theoretical amount).[4]

B. General Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

This protocol provides a general method for the synthesis of 2-substituted benzimidazoles.

Materials:

  • o-Phenylenediamine (0.01 mole)

  • Aldehyde (e.g., 4-Chlorobenzaldehyde) (0.01 mole)

  • p-Toluenesulfonic acid (p-TSA) (20 ml)

  • Dimethylformamide (DMF) (3 ml)

  • Sodium carbonate (0.01 mole)

  • Water

Procedure:

  • A solution of the aldehyde (0.01 mole) and o-phenylenediamine (0.01 mole) in DMF (3 ml) is mixed with p-TSA (20 ml).[2]

  • The mixture is heated at 80°C and stirred for 2-3 hours.[2]

  • After cooling to room temperature, the mixture is added dropwise to a stirred solution of sodium carbonate (0.01 mole) in water (20 ml).[2]

  • The resulting precipitate is filtered, washed with water, and dried to yield the 2-substituted benzimidazole.[2]

IV. Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways discussed.

G cluster_0 Synthesis of this compound 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene This compound This compound 1-Chloro-2,4-dinitrobenzene->this compound SNAAr 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->this compound

Caption: Synthesis of this compound.

G cluster_1 General Synthesis of 2-Substituted Benzimidazoles o-Phenylenediamine o-Phenylenediamine 2-Substituted Benzimidazole 2-Substituted Benzimidazole o-Phenylenediamine->2-Substituted Benzimidazole Condensation Aldehyde Aldehyde Aldehyde->2-Substituted Benzimidazole

Caption: General synthesis of 2-substituted benzimidazoles.

V. Discussion and Conclusion

This compound serves as a valuable precursor in organic synthesis, particularly for accessing N-aryl-o-phenylenediamine derivatives, which are key intermediates for pharmacologically relevant scaffolds like benzimidazoles. The synthesis of the precursor itself is straightforward, relying on the well-established nucleophilic aromatic substitution reaction.

When comparing its utility in benzimidazole synthesis, it is important to consider the overall synthetic strategy. While one-pot syntheses from unsubstituted o-phenylenediamine and an aldehyde offer high yields and operational simplicity, the use of a pre-functionalized precursor like this compound (after reduction of the nitro groups) allows for the introduction of specific substituents on the aniline nitrogen, leading to N-aryl benzimidazoles which may not be accessible through direct condensation.

The choice between using a pre-functionalized precursor versus a one-pot condensation method will depend on the desired final product and the specific substitution pattern required. For the synthesis of N-aryl benzimidazoles, the pathway involving this compound is a rational and effective approach. Researchers should consider the trade-offs between the number of synthetic steps and the accessibility of the desired target molecules when selecting a precursor. This guide provides the foundational information to aid in such decisions, emphasizing the need for empirical validation for specific applications.

References

Spectral Data Comparison: N-(4-Chlorophenyl)-2,4-dinitroaniline and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectral data for N-(4-Chlorophenyl)-2,4-dinitroaniline against a key alternative, 2,4-dinitroaniline. Due to the limited availability of public domain experimental spectral data for this compound, this document presents expected spectral characteristics derived from its structure and comparison with related compounds. All data is presented to aid researchers, scientists, and drug development professionals in their analytical and comparative studies.

Spectral Data Summary

The following table summarizes the expected spectral data for this compound alongside the experimental data for 2,4-dinitroaniline. These values are crucial for the identification and characterization of these compounds.

Spectral DataThis compound (Expected)2,4-Dinitroaniline (Experimental)
¹H NMR (δ, ppm) Signals for dinitroaniline and chlorophenyl protonsMultiple signals observed[1]
IR (cm⁻¹) N-H, Ar-NO₂, C-Cl, C=C, C-H stretching and bendingN-H, Ar-NO₂, C=C, C-H vibrations[2]
UV-Vis (λmax, nm) Expected absorption maxima in the UV-Visible range~346 nm[3]
Mass Spectrometry (m/z) Expected molecular ion peak at ~293.02 (for C₁₂H₈³⁵ClN₃O₄)Molecular ion peak at 183.12[4]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are standardized and can be adapted for various laboratory settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹ to identify the characteristic vibrational frequencies of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a UV-grade solvent, such as ethanol or methanol, and placed in a 1 cm quartz cuvette. The spectra are scanned over a wavelength range of 200-800 nm to determine the absorption maxima (λmax).

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and comparative analysis of spectral data.

Spectral_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis cluster_reporting Reporting Sample_Prep Sample Preparation NMR_Acq NMR Spectroscopy Sample_Prep->NMR_Acq IR_Acq IR Spectroscopy Sample_Prep->IR_Acq UV_Vis_Acq UV-Vis Spectroscopy Sample_Prep->UV_Vis_Acq MS_Acq Mass Spectrometry Sample_Prep->MS_Acq NMR_Proc Process NMR Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Proc IR_Proc Process IR Data (Vibrational Frequencies) IR_Acq->IR_Proc UV_Vis_Proc Process UV-Vis Data (Absorption Maxima) UV_Vis_Acq->UV_Vis_Proc MS_Proc Process MS Data (m/z Values, Fragmentation Pattern) MS_Acq->MS_Proc Compare_Spectra Cross-Reference Spectral Data (Target vs. Alternatives) NMR_Proc->Compare_Spectra IR_Proc->Compare_Spectra UV_Vis_Proc->Compare_Spectra MS_Proc->Compare_Spectra Identify_Differences Identify Key Spectral Differences Compare_Spectra->Identify_Differences Generate_Report Generate Comparison Guide Identify_Differences->Generate_Report

Workflow for Spectral Data Acquisition and Comparative Analysis.

References

A Comparative Analysis of Dinitroaniline Herbicide Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the mechanisms of action of common dinitroaniline herbicides, including trifluralin, pendimethalin, and oryzalin. The information presented is intended to support research and development efforts in herbicide science and related fields.

Mechanism of Action: Disrupting the Plant Cytoskeleton

Dinitroaniline herbicides are a class of pre-emergent herbicides that primarily act by disrupting microtubule polymerization in plant cells.[1][2][3][4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell plate formation, and maintaining cell shape.[5] By interfering with microtubule dynamics, dinitroaniline herbicides inhibit root and shoot growth of susceptible weed species, ultimately leading to their death before they can emerge from the soil.[5][6]

The primary molecular target of dinitroaniline herbicides is tubulin, the protein subunit that polymerizes to form microtubules.[1][3][5] These herbicides bind to α-tubulin, a component of the αβ-tubulin heterodimer, preventing its incorporation into growing microtubules.[7] This leads to a net depolymerization of microtubules, disrupting the mitotic spindle and preventing the proper segregation of chromosomes during cell division.[5] A key characteristic of dinitroaniline herbicides is their selectivity for plant and protist tubulin over their animal counterparts, which is attributed to differences in the binding site on the tubulin protein.[7]

Comparative Data on Dinitroaniline Herbicides

The following tables summarize available quantitative data for trifluralin, pendimethalin, and oryzalin to facilitate a direct comparison of their properties and efficacy.

Table 1: Physicochemical Properties

PropertyTrifluralinPendimethalinOryzalin
Chemical Structure 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)anilineN-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline4-(dipropylamino)-3,5-dinitrobenzenesulfonamide
Molecular Weight 335.28 g/mol 281.31 g/mol [6]346.36 g/mol
Water Solubility 0.22 mg/L (20°C)[4]0.33 mg/L (20°C)[4]2.5 mg/L (25°C)
Vapor Pressure 9.5 x 10⁻³ Pa (25°C)[4]1.94 x 10⁻³ Pa (25°C)[4]<1 x 10⁻⁷ Pa (25°C)

Table 2: Tubulin Binding Affinity and Inhibitory Concentrations

HerbicideTarget Organism/ProteinBinding Affinity (Kd)Inhibitory Concentration (IC50)
Oryzalin Zea mays (Maize) tubulin95 nM[8]-
Tetrahymena thermophila tubulin0.44 µM[7]-
Toxoplasma gondii-0.1 µM[1][2]
Plasmodium falciparum-3.9 µM[1][2]
Leishmania mexicana-< 20 µM[1][2]
Trifluralin Chlamydomonas flagellar tubulinData not available in reviewed literature-
Pendimethalin Plant tubulinData not available in reviewed literature-

Experimental Protocols

Detailed methodologies for key experiments used to study the mechanisms of dinitroaniline herbicides are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of dinitroaniline herbicides on the polymerization of purified plant tubulin.

Materials:

  • Purified plant tubulin (e.g., from maize suspension cells)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • GTP (1 mM final concentration)

  • Dinitroaniline herbicides (dissolved in DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Tubulin Preparation: Purify tubulin from a plant source using established protocols, such as cycles of polymerization and depolymerization.

  • Reaction Setup: On ice, prepare reaction mixtures in a microplate. Each reaction should contain polymerization buffer, GTP, and the desired concentration of the dinitroaniline herbicide (or DMSO as a control).

  • Initiation of Polymerization: Add purified tubulin to the reaction mixtures to a final concentration of approximately 1 mg/mL.

  • Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves for herbicide-treated samples to the control to determine the inhibitory effect. Calculate the IC50 value, which is the concentration of the herbicide that inhibits tubulin polymerization by 50%.

Immunofluorescence Microscopy of Plant Microtubules

This technique allows for the visualization of the effects of dinitroaniline herbicides on the microtubule cytoskeleton within plant cells.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • Dinitroaniline herbicides

  • Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., fluorescently labeled goat anti-mouse IgG)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Herbicide Treatment: Treat plant seedlings with various concentrations of dinitroaniline herbicides for a specified duration.

  • Fixation: Fix the seedlings in the fixative solution to preserve the cellular structures.

  • Cell Wall Digestion: Partially digest the cell walls using an enzyme solution to allow antibody penetration.

  • Permeabilization: Permeabilize the cell membranes with a detergent-containing buffer.

  • Antibody Incubation: Incubate the samples with the primary antibody against α-tubulin, followed by incubation with the fluorescently labeled secondary antibody.

  • Mounting and Visualization: Mount the samples in an antifade medium containing DAPI to stain the nuclei. Visualize the microtubule structures and nuclear morphology using a fluorescence microscope. Compare the microtubule organization in herbicide-treated cells to that in control cells.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of dinitroaniline herbicides and a typical experimental workflow.

Dinitroaniline_Mechanism cluster_Cell Plant Cell cluster_Process Cellular Processes Tubulin αβ-Tubulin Dimers Complex Herbicide-Tubulin Complex Tubulin->Complex Microtubule Microtubule Tubulin->Microtubule Polymerization Herbicide Dinitroaniline Herbicide Herbicide->Tubulin Binds to α-tubulin DisruptedMT Disrupted Microtubule Complex->DisruptedMT Incorporation Microtubule->DisruptedMT Depolymerization Mitosis Mitosis Microtubule->Mitosis Inhibition Inhibition DisruptedMT->Inhibition CellDivision Cell Division Mitosis->CellDivision RootShoot Root & Shoot Growth CellDivision->RootShoot Inhibition->Mitosis Inhibition->CellDivision Inhibition->RootShoot

Caption: Mechanism of dinitroaniline herbicide action.

Experimental_Workflow cluster_InVitro In Vitro Assay cluster_InVivo In Vivo Visualization PurifyTubulin 1. Purify Plant Tubulin PrepareReactions 2. Prepare Reaction Mixtures (Buffer, GTP, Herbicide) PurifyTubulin->PrepareReactions AddTubulin 3. Add Tubulin to Initiate Polymerization PrepareReactions->AddTubulin MeasureAbsorbance 4. Measure Absorbance (340nm) over Time AddTubulin->MeasureAbsorbance AnalyzeData 5. Analyze Polymerization Curves & Calculate IC50 MeasureAbsorbance->AnalyzeData TreatSeedlings 1. Treat Seedlings with Herbicide FixPermeabilize 2. Fix and Permeabilize Cells TreatSeedlings->FixPermeabilize AntibodyStain 3. Incubate with Primary & Secondary Antibodies FixPermeabilize->AntibodyStain VisualizeMicroscope 4. Mount and Visualize with Fluorescence Microscope AntibodyStain->VisualizeMicroscope ComparePhenotypes 5. Compare Microtubule Structure to Control VisualizeMicroscope->ComparePhenotypes

Caption: Workflow for studying dinitroaniline herbicide effects.

References

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of N-(4-Chlorophenyl)-2,4-dinitroaniline, a key intermediate in various chemical syntheses.

The unequivocal confirmation of a compound's chemical structure is a critical step in chemical research and development, ensuring the integrity of subsequent studies and the safety of resulting products. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution three-dimensional molecular structure. This guide will compare the data and methodologies of X-ray crystallography with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the context of validating the structure of this compound.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction analysis provides an atomic-level view of the molecule, offering precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This technique is unparalleled in its ability to resolve stereochemistry and identify intermolecular interactions within the crystal lattice.

Crystallographic Data for this compound

While a specific published crystal structure for this compound was not identified in the Cambridge Structural Database (CSD) at the time of this guide's compilation, the following table represents a plausible dataset based on crystallographic data of analogous small organic molecules. This data serves to illustrate the richness of information obtained from an X-ray diffraction experiment.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.521
b (Å) 12.345
c (Å) 10.987
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1115.6
Z 4
Calculated Density (g/cm³) 1.745
R-factor (%) 4.5
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, acetone).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Alternative Structural Validation Methods

While X-ray crystallography provides the most detailed structural information, other spectroscopic techniques are routinely used for compound characterization and can provide complementary data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). It is a powerful tool for determining the connectivity of atoms in a molecule in solution.

Mass Spectrometry

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern, which can be used to deduce structural features.

Comparative Data of Validation Techniques
Technique Information Obtained This compound (Expected Data)
¹H NMR Number of unique protons, chemical environment, and connectivityAromatic protons (multiple signals, ~7.0-9.0 ppm), N-H proton (broad singlet)
¹³C NMR Number of unique carbons and their chemical environmentAromatic carbons (~110-150 ppm)
Mass Spec. Molecular weight and fragmentation patternMolecular ion peak (m/z) corresponding to C₁₂H₈ClN₃O₄, characteristic isotopic pattern for chlorine
Experimental Protocols for Alternative Techniques

NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to elucidate the structure.

Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using a suitable technique (e.g., electron ionization, electrospray ionization).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Logical Relationship of Validation Methods

The following diagram illustrates the complementary nature of these techniques in the structural validation process.

logical_relationship cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation start This compound nmr NMR Spectroscopy (Connectivity) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms xray X-ray Crystallography (3D Structure) start->xray validated_structure Validated Structure nmr->validated_structure ms->validated_structure xray->validated_structure

Caption: Complementary roles of analytical techniques in structural validation.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the most powerful and unambiguous method. It provides a complete and precise three-dimensional model of the molecule. While NMR spectroscopy and mass spectrometry are indispensable tools for routine characterization, confirming connectivity and molecular weight, they do not offer the same level of structural detail as X-ray crystallography. For drug development and advanced materials science, where a precise understanding of molecular geometry and intermolecular interactions is crucial, X-ray crystallography is the recommended technique for final structure confirmation.

A Comparative Guide to the Synthesis of N-aryl-2,4-dinitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-aryl-2,4-dinitroanilines are a critical class of compounds with applications ranging from the synthesis of pharmaceuticals and agrochemicals to dyes and materials science. The strategic introduction of the 2,4-dinitrophenyl group onto an aryl amine is a key transformation, and several synthetic routes have been developed to achieve this. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

Comparison of Synthetic Routes

The synthesis of N-aryl-2,4-dinitroanilines is primarily achieved through three main strategies: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and direct dinitration of N-aryl anilines. Each method offers distinct advantages and is suited for different substrate scopes and reaction conditions.

Synthetic RouteGeneral Reaction ConditionsYield (%)AdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) 1-halo-2,4-dinitrobenzene, aniline derivative, base (e.g., Et3N, K2CO3), solvent (e.g., EtOH, DMF), reflux.[1]68 - 98.4High yields, readily available starting materials, well-established and versatile.[2][3]Requires an activated aryl halide; leaving group variation can affect reactivity.[4]
Ullmann Condensation Aryl halide, 2,4-dinitroaniline, Cu catalyst (e.g., CuI, Cu powder), ligand (e.g., phenanthroline), base, high-boiling solvent, high temp.[5]ModerateBroad substrate scope, including less activated aryl halides.Harsh reaction conditions (high temperatures), stoichiometric amounts of copper may be needed for classic method.[5]
Direct Dinitration N-substituted aniline, Bi(NO3)3·5H2O, Pd(OAc)2, TFE/TFA, 90 °C.[6]~81Direct functionalization of an existing N-aryl aniline.[6]Requires specific catalytic system, potential for side reactions and regioselectivity issues.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) of an Aryl Halide

This is the most widely employed method for the synthesis of N-aryl-2,4-dinitroanilines. The strong electron-withdrawing effect of the two nitro groups activates the aryl halide towards nucleophilic attack by an aniline.

General Procedure for Aryl Chloride Displacement: [1]

  • A suspension of the 1-chloro-2,4-dinitrobenzene (1.0 eq) in 95% ethanol is stirred.

  • The desired aniline (1.1 eq) and triethylamine (1.1 eq) are added simultaneously via syringe.

  • The resulting orange mixture is heated to reflux for 1 hour.

  • After cooling to room temperature, the reaction mixture is poured over ice.

  • The orange precipitate that forms is collected by filtration, washed with water, and dried.

Example using Ammonia: [2]

  • A mixture of 50 g of 2,4-dinitrochlorobenzene and 18 g of ammonium acetate is placed in a wide-mouthed flask.

  • The flask is fitted with a reflux condenser and an inlet tube for ammonia gas.

  • The reaction vessel is heated to 170 °C in an oil bath for six hours while ammonia gas is passed through the mixture.

  • After cooling, the solid is mixed with 100 cc of water, heated to boiling, and filtered while hot.

  • The residue is dissolved in 500 cc of boiling alcohol, and water is added until the solution becomes turbid.

  • The solution is heated until clear and then allowed to cool.

  • The resulting crystals of 2,4-dinitroaniline are filtered and dried, yielding 31–35 g (68–76%).

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. While traditional methods required harsh conditions, modern protocols often use soluble copper catalysts and ligands to facilitate the reaction at lower temperatures.[5]

General Procedure for Goldberg Reaction: [5]

  • To a reaction vessel is added the aryl halide (1.0 eq), the aniline or amine (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., phenanthroline, 10-20 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • A high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is added.

  • The mixture is heated to a high temperature (often >150 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the reaction mixture is diluted with a solvent like ethyl acetate and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Direct Dinitration of N-Aryl Anilines

This method involves the direct nitration of a pre-existing N-aryl aniline. Careful control of the reaction conditions is crucial to achieve the desired dinitration pattern and avoid side reactions.

General Procedure for Dinitration of Aromatic Amines: [6]

  • To an oven-dried Schlenk tube are added Bi(NO3)3·5H2O (2.0 eq) and Pd(OAc)2 (5 mol%).

  • The tube is evacuated and backfilled with argon.

  • The N-substituted aniline (1.0 eq) is added by syringe, followed by 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFA).

  • The mixture is stirred at room temperature for 15 minutes and then heated in a preheated oil bath at 90 °C for 24 hours.

  • Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • Insoluble materials are filtered off, and the organic phase is washed with 5% NaHCO3 solution and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography.

Synthetic Pathways Overview

Synthetic_Routes A Aniline Derivative C N-Aryl-2,4- dinitroaniline A->C Nucleophilic Aromatic Substitution (SNAr) B 1-Halo-2,4- dinitrobenzene B->C D N-Aryl Aniline D->C Direct Dinitration E Aryl Halide E->C Ullmann Condensation F 2,4-Dinitroaniline F->C

Caption: Synthetic routes to N-aryl-2,4-dinitroanilines.

References

Safety Operating Guide

Proper Disposal of N-(4-Chlorophenyl)-2,4-dinitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of N-(4-Chlorophenyl)-2,4-dinitroaniline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. Dinitroaniline compounds are classified as hazardous materials, necessitating careful handling and disposal as hazardous waste.[1][2]

I. Hazard Profile and Safety Precautions

This compound and related dinitroaniline compounds are recognized for their toxicity and potential for environmental harm, particularly to aquatic life.[2][3][4] It is imperative that researchers and laboratory staff handle this compound with appropriate personal protective equipment (PPE) and follow established safety protocols.

Key Hazards:

  • Toxicity: Dinitroanilines can be fatal if swallowed, inhaled, or in contact with skin.[3][4]

  • Environmental Hazard: These compounds are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][3][4]

  • Reactivity: Dinitroanilines are reactive and may be explosive when exposed to heat or friction.[5]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[6]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[3]
Skin and Body Protection A complete suit protecting against chemicals and a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.[3]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][3] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., glassware, filter paper), and personal protective equipment.

    • Segregate this waste from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal pathways.

  • Waste Collection and Storage:

    • Collect waste in designated, clearly labeled, and sealed containers that are compatible with the chemical.

    • Store the waste containers in a well-ventilated, secure area, away from incompatible materials such as strong acids, strong bases, and sources of ignition.[2]

    • The storage area should be equipped with secondary containment to manage potential spills.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[7]

    • Wear appropriate PPE before attempting to clean up the spill.

    • For small spills, dampen the solid material with an inert absorbent material (e.g., sand, earth, or vermiculite) to prevent dust generation and carefully transfer it to a labeled hazardous waste container.[8][9]

    • For larger spills, contact your institution's environmental health and safety (EHS) department immediately.[8]

  • Final Disposal:

    • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[6][10]

    • Do not dispose of this chemical down the drain or in regular solid waste.[4][6]

    • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][10]

    • Ensure all waste containers are properly labeled according to transportation and disposal regulations.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Waste Generation & Identification cluster_1 Handling & Segregation cluster_2 Collection & Storage cluster_3 Disposal cluster_4 Emergency Procedure (Spill) start Start: Waste Generated identify_waste Identify Waste as This compound start->identify_waste wear_ppe Wear Appropriate PPE identify_waste->wear_ppe spill Spill Occurs identify_waste->spill segregate_waste Segregate from other waste streams collect_waste Collect in a labeled, sealed container segregate_waste->collect_waste wear_ppe->segregate_waste store_waste Store in a designated, secure area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs licensed_disposal Arrange for pickup by a licensed hazardous waste contractor contact_ehs->licensed_disposal incineration Disposal via Chemical Incineration licensed_disposal->incineration end End: Waste Disposed incineration->end evacuate Evacuate Area spill->evacuate Yes notify_ehs Notify EHS evacuate->notify_ehs cleanup Clean up with appropriate materials notify_ehs->cleanup dispose_cleanup Dispose of cleanup materials as hazardous waste cleanup->dispose_cleanup dispose_cleanup->collect_waste

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-Chlorophenyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and disposal guidelines for researchers and laboratory professionals.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling N-(4-Chlorophenyl)-2,4-dinitroaniline, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE, drawing from safety guidelines for analogous dinitroaniline compounds.

PPE CategoryRecommendation
Hand Protection Wear protective gloves. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. Always wear gloves on clean hands and replace them if contaminated.[3]
Eye and Face Protection Use impact-resistant eye protection with side shields or goggles.[4] When working with potentially corrosive, highly irritating, or toxic substances, a face shield should be worn in addition to goggles.[4]
Skin and Body Protection Wear protective work clothing or overalls.[3][4] A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[5]
Respiratory Protection Handle in a well-ventilated area. If engineering controls like local exhaust ventilation are not sufficient, or for tasks with a risk of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6] For significant airborne dust, an approved positive flow mask is recommended.[3]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a chemical fume hood or a well-ventilated laboratory space.[7]

  • Where possible, enclose operations to contain the chemical.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

2. Handling the Compound:

  • Avoid the formation of dust.[5][8] Use procedures that minimize the generation of airborne particles.

  • Avoid contact with skin and eyes.[4][7]

  • Do not breathe in dust, mist, or vapors.[6]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4][9]

3. Spill and Emergency Procedures:

  • Minor Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE as outlined above.

    • Use dry clean-up procedures; avoid generating dust.[3]

    • Collect the spilled material using a vacuum or by carefully sweeping and place it into a suitable, labeled container for disposal.[3]

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Wear full-body protective clothing and a self-contained breathing apparatus.[3]

    • Contain the spill using inert materials like sand or earth.[3]

    • Prevent the spill from entering drains or waterways.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment.

  • Chemical Waste:

    • Dispose of the compound as hazardous waste.[10] It should not be mixed with household garbage.[9]

    • Engage a licensed chemical destruction facility for disposal, which may involve controlled incineration with flue gas scrubbing.[5][8]

  • Contaminated Materials:

    • All contaminated PPE (gloves, clothing, etc.) and cleaning materials should be collected in sealed, labeled containers for disposal as hazardous waste.[4]

    • Empty containers should be handled as if they still contain the product and disposed of according to official regulations.[8][9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol A Don PPE B Prepare Work Area (Fume Hood/Ventilation) A->B C Handle Compound (Avoid Dust) B->C D Perform Experiment C->D E Clean Work Area D->E Spill Spill Occurs D->Spill F Segregate Waste (Chemical & Contaminated PPE) E->F G Doff PPE F->G H Dispose of Waste (Licensed Vendor) G->H MinorSpill Minor Spill (Evacuate, PPE, Dry Cleanup) Spill->MinorSpill Minor MajorSpill Major Spill (Evacuate, Alert, Full PPE, Contain) Spill->MajorSpill Major MinorSpill->F MajorSpill->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Chlorophenyl)-2,4-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorophenyl)-2,4-dinitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.